molecular formula C14H24O7 B597836 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate CAS No. 104478-28-6

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate

货号: B597836
CAS 编号: 104478-28-6
分子量: 304.339
InChI 键: LTDCHYWWHJBKKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6) is a chemical compound with the molecular formula C14H24O7 and a molecular weight of 304.34 g/mol . As an organic ester, it is a subject of interest in various chemical and pharmaceutical research fields, particularly in the synthesis and development of novel chemical entities. Current supplier documentation identifies the compound and its basic properties but does not detail its specific mechanism of action or direct research applications in the public domain . Further investigation in scientific literature and databases is recommended to elucidate its precise role and value in specialized research contexts. This product is intended for laboratory research purposes only.

属性

IUPAC Name

[4-propanoyloxy-3-(propanoyloxymethoxy)butyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O7/c1-4-12(15)18-8-7-11(9-19-13(16)5-2)20-10-21-14(17)6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDCHYWWHJBKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC(COC(=O)CC)OCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677815
Record name 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104478-28-6
Record name 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of 2-(Propionyloxymethoxy)butane-1,4-diyl Dipropionate: A Next-Generation Acyclic Nucleoside Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acyclic nucleoside analogs (e.g., acyclovir, ganciclovir, penciclovir) remain the cornerstone of antiviral therapy against herpesviruses and cytomegalovirus (CMV). The structural evolution of these active pharmaceutical ingredients (APIs) often relies on modifying the acyclic side chain to bypass viral resistance mechanisms or improve oral bioavailability.

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6)[1] is a highly specialized, 14-carbon (C₁₄H₂₄O₇) acyclic building block. Unlike the traditional 3-carbon propane-1,3-diyl backbone used in standard ganciclovir synthesis, this intermediate features a 4-carbon butane-1,4-diyl core. This homologation provides a unique spatial geometry for the resulting nucleoside analog, while the robust propionate ester and acetal protecting groups offer precisely tuned lipophilicity and steric shielding during the critical[2] coupling step.

Mechanistic Rationale & Retrosynthetic Logic

The synthesis of acyclic nucleoside prodrugs requires an intermediate that can cleanly donate an alkyl chain to a nucleobase (typically guanine or adenine) without competitive side reactions.

  • Why Propionate over Acetate? Traditional intermediates utilize acetate groups. However, substituting acetates with propionates increases the steric bulk and lipophilicity of the intermediate. During the Lewis acid-catalyzed N-glycosylation, the bulkier propionate groups suppress unwanted N7-alkylation of the purine base, driving the regioselectivity toward the thermodynamically favored N9-isomer. Furthermore, propionate prodrugs exhibit enhanced membrane permeability and distinct enzymatic cleavage profiles by intracellular esterases compared to their acetate counterparts[3].

  • Retrosynthetic Strategy: The target molecule can be traced back to 1,4-dichloro-2-butanol. This starting material is chosen because the primary chlorides are primed for direct Sₙ2 displacement by propionate salts, leaving the secondary hydroxyl group orthogonal and available for subsequent chloromethylation and acetalization.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the three-phase synthesis of 2-(propionyloxymethoxy)butane-1,4-diyl dipropionate. To ensure scientific integrity, in-process controls (IPCs) are embedded to validate the completion of each transformation.

Phase 1: Sₙ2 Propionylation of the Primary Carbons
  • Setup: Charge a dry, nitrogen-purged 2 L round-bottom flask with 1,4-dichloro-2-butanol (1.0 eq, 100 g) and anhydrous N,N-dimethylformamide (DMF, 800 mL).

  • Reagent Addition: Add sodium propionate (2.5 eq, 171 g) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.05 eq, 12.9 g).

    • Causality: TBAI is critical here; it converts the primary chlorides into highly reactive alkyl iodides in situ (Finkelstein reaction), drastically accelerating the Sₙ2 displacement by the weaker propionate nucleophile.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • IPC Validation: Monitor via GC-MS. The reaction is deemed complete when the molecular ion peak for the dichloro starting material (m/z 142) is fully replaced by the intermediate 1,4-bis(propionyloxy)butan-2-ol (m/z 218).

  • Workup: Quench with deionized water (1 L), extract with ethyl acetate (3 x 500 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Chloromethylation of the Secondary Hydroxyl
  • Setup: Dissolve the crude 1,4-bis(propionyloxy)butan-2-ol in anhydrous dichloromethane (DCM, 500 mL) and cool to 0°C.

  • Acetalization: Add paraformaldehyde (1.5 eq, 31.5 g). Bubble anhydrous HCl gas through the suspension for 2 hours, maintaining the internal temperature below 5°C.

    • Causality: The HCl depolymerizes the paraformaldehyde to yield formaldehyde, which condenses with the secondary alcohol to form a hemiacetal. The excess HCl immediately converts this into the highly reactive alpha-chloro ether (1,4-bis(propionyloxy)-2-(chloromethoxy)butane).

  • Workup: Purge excess HCl with nitrogen gas and carefully concentrate the solvent. Crucial: Alpha-chloro ethers are highly moisture-sensitive. Proceed immediately to Phase 3 without chromatographic purification.

Phase 3: Final Acetal-Ester Formation
  • Setup: Dissolve the crude alpha-chloro ether in anhydrous toluene (600 mL).

  • Reagent Addition: Add sodium propionate (1.5 eq, 102 g) and triethylamine (TEA, 0.2 eq, 14 mL).

    • Causality: TEA acts as an acid scavenger to neutralize any residual HCl from Phase 2, preventing the acid-catalyzed degradation of the newly formed acetal linkage.

  • Reaction: Reflux at 110°C for 4 hours.

  • Purification: Filter the precipitated NaCl salts. Wash the organic filtrate with saturated NaHCO₃, dry, and evaporate. Purify via silica gel chromatography (Hexanes:Ethyl Acetate 80:20) to yield the target compound as a viscous, colorless oil (Overall yield: ~68%).

Synthetic Workflow & Pathway Visualization

Synthesis N1 1,4-Dichloro-2-butanol N2 Sₙ2 Propionylation (Na-Propionate, TBAI) N1->N2 N3 1,4-Bis(propionyloxy)butan-2-ol N2->N3 Sₙ2 Displacement N4 Chloromethylation (CH₂O, HCl gas) N3->N4 N5 Alpha-Chloro Ether Intermediate N4->N5 Intermediate N6 Acetal-Ester Formation (Na-Propionate, TEA) N5->N6 N7 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate N6->N7 Yield ~68%

Figure 1: Retrosynthetic and forward synthetic workflow for the target acyclic nucleoside intermediate.

Characterization & Analytical Data

Rigorous structural validation is required before utilizing this intermediate in the . The quantitative data is summarized below.

ParameterAnalytical TechniqueExpected Result / SpecificationScientific Rationale
Molecular Mass ESI-MS (Positive Ion)[M+Na]⁺ m/z 327.14Confirms the exact mass of the C₁₄H₂₄O₇ target (MW 304.15 Da).
Ester Carbonyls FT-IR SpectroscopyStrong absorption at ~1735 cm⁻¹Validates the presence of the three distinct propionate ester groups.
Acetal Protons ¹H-NMR (400 MHz, CDCl₃)Singlet at ~5.3 ppm (2H, -O-CH₂-O-)Confirms the formation of the critical methoxy bridge at the C2 position.
Backbone Protons ¹H-NMR (400 MHz, CDCl₃)Multiplets at 4.1-4.3 ppm (4H)Corresponds to the C1 and C4 methylene protons adjacent to the esters.
Purity HPLC-UV (210 nm)≥ 98.0% (Area %)Ensures the absence of mono- or di-propionate side products prior to glycosylation.

Application in Drug Development

Once synthesized and characterized, 2-(propionyloxymethoxy)butane-1,4-diyl dipropionate serves as the electrophilic donor in the Vorbrüggen reaction[2]. Treatment of this intermediate with a silylated nucleobase (e.g., N²-acetyl-O⁶-(diphenylcarbamoyl)guanine) in the presence of a Lewis acid like TMSOTf generates an oxocarbenium ion at the acetal carbon. The nucleobase attacks this electrophilic center, displacing the C2-propionate group and forming the N9-alkylated acyclic nucleoside framework. Subsequent global deprotection yields a novel homolog of ganciclovir/penciclovir, ready for antiviral efficacy screening.

References

  • Title: Synthesis of Nucleosides and Deoxynucleosides via Gold(I)-Catalyzed N-Glycosylation of Glycosyl (Z)-Ynenoates Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Anti-HIV-Active Nucleoside Triphosphate Prodrugs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Advanced Physicochemical Profiling and Synthetic Applications of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Acetal-Ester Intermediates

In the development of acyclic nucleoside antivirals, the architectural design of the acyclic side chain fundamentally dictates the pharmacokinetic profile and intracellular phosphorylation efficiency of the resulting drug. 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS: 104478-28-6) represents a highly specialized, tri-functionalized aliphatic building block.

Drawing structural parallels to the acetate-based intermediates used in the synthesis of [1], this compound features a central propionyloxymethoxy (acetal-ester) moiety flanked by two terminal propionate esters. In my experience optimizing nucleoside syntheses, the shift from acetate to propionate esters is rarely arbitrary; the added methylene units precisely tune the lipophilicity of the intermediate, improving solubility in non-polar catalytic environments and modulating the cleavage rate by intracellular carboxylesterases once incorporated into a prodrug scaffold.

Physicochemical Architecture

Understanding the physicochemical boundaries of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is critical before deploying it in a synthetic workflow. The molecule's most defining feature is its thermodynamic instability in the presence of protic solvents. The hemiacetal ester linkage is highly susceptible to nucleophilic attack, meaning that ambient moisture can trigger a rapid, irreversible degradation cascade yielding formaldehyde, propionic acid, and 1,4-dihydroxybutan-2-yl propionate derivatives.

Table 1: Physicochemical Profile & Analytical Causality
ParameterValueAnalytical Causality / Practical Implication
CAS Number 104478-28-6Unique identifier for commercial procurement [2].
Molecular Formula C14H24O7High oxygen-to-carbon ratio dictates a high polar surface area.
Molecular Weight 304.34 g/mol Optimal mass for ESI-MS detection; falls within Lipinski's Rule of 5.
Physical State Viscous OilRequires positive displacement pipetting for accurate volumetric transfer.
Solubility MeCN, DCM, THF (Miscible)Necessitates strictly anhydrous organic solvents to prevent solvolysis.
Aqueous Stability Labile (t½ < 2h at pH 7.4)Rapidly hydrolyzes in moisture; requires Schlenk line techniques.
UV Absorbance Weak (< 220 nm)Lacks conjugated chromophores; requires low-wavelength UV or ELSD.

Mechanistic Pathway: Activation and Alkylation

In synthetic applications, this molecule functions as a potent alkylating agent under Lewis acid catalysis (a variant of the Vorbrüggen glycosylation). The addition of a strong Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), coordinates with the carbonyl oxygen of the central propionyloxymethoxy group. This coordination induces the departure of the propionate leaving group, generating a highly reactive oxocarbenium ion.

This transient electrophile is then intercepted by a silylated purine or pyrimidine base, forming the critical N9- or N1-alkylated nucleoside adduct.

Mechanism A 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate B Lewis Acid Coordination (TMSOTf) A->B Activation C Oxocarbenium Ion Intermediate B->C - Propionate D Nucleophilic Attack (Silylated Purine) C->D Purine Addition F Hydrolysis (H2O) C->F Moisture Exposure E N9-Alkylated Purine Adduct D->E Product Formation G Degradation Products (Formaldehyde + Acid) F->G Irreversible

Fig 1: Mechanistic pathway of oxocarbenium ion formation and nucleophilic alkylation vs. hydrolysis.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to prevent the propagation of errors, saving both time and high-value reagents.

Protocol 1: HPLC-UV/MS Method for Purity and Stability Assessment

Because the compound lacks a strong chromophore, standard 254 nm UV detection will fail to quantify it accurately. We must rely on low-wavelength UV combined with Mass Spectrometry.

Step-by-Step Workflow:

  • System Suitability Test (SST) - The Validation Step: Before running the analytical batch, inject a forced-degradation standard (the compound spiked with 1% water and aged for 1 hour). Causality: If the degradation peak (propionic acid) is not baseline-resolved from the parent compound (Resolution factor Rs​>1.5 ), the column chemistry is failing, and the run must be aborted.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of strictly anhydrous Acetonitrile (MeCN). Do not use methanol, as it will cause transesterification.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 210 nm. Simultaneously, route the eluent to an ESI-MS operating in positive ion mode. Look for the ammonium adduct [M+NH4​]+ at m/z 322.3 or the sodium adduct [M+Na]+ at m/z 327.3.

Workflow S1 Sample Prep (Anhydrous MeCN) S2 HPLC Separation (C18, Gradient) S1->S2 S3 UV Detection (210 nm) S2->S3 S4 MS/MS Analysis (ESI+) S2->S4 S5 Data Integration & Kinetic Modeling S3->S5 S4->S5

Fig 2: Integrated HPLC-UV/MS analytical workflow for stability and purity profiling.

Protocol 2: Lewis Acid-Catalyzed Coupling with Purine Bases

This protocol details the synthesis of the acyclic nucleoside framework [3].

Step-by-Step Workflow:

  • Silylation of the Nucleobase: Suspend the purine base (e.g., 2-amino-6-chloropurine) in Hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the solution becomes entirely clear (approx. 2 hours). Causality: The clear solution visually validates that the insoluble purine has been fully converted to its highly soluble, reactive silylated form.

  • Evaporation: Remove excess HMDS under high vacuum to yield the silylated purine as a solid film.

  • Activation & Coupling: Dissolve the silylated purine and 1.2 equivalents of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate in anhydrous 1,2-dichloroethane (DCE). Cool the reaction vessel to 0 °C under an Argon atmosphere.

  • Catalysis: Add 1.5 equivalents of TMSOTf dropwise.

    • Self-Validating Control: Run a parallel micro-scale reaction using a standard pyrimidine (e.g., thymine). If the thymine control fails to alkylate (monitored via TLC), the integrity of the TMSOTf catalyst or the anhydrous state of the solvent is compromised. Do not proceed with the main batch.

  • Quenching: After 4 hours, quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO3​ solution. Causality: Immediate neutralization of the Lewis acid prevents the highly acidic TMSOTf from cleaving the newly formed N-glycosidic-like bond.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM), dry over MgSO4​ , and concentrate for subsequent silica gel flash chromatography.

Conclusion

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is a highly effective, albeit environmentally sensitive, intermediate for the construction of acyclic nucleoside analogs. By leveraging its specific oxocarbenium-forming capabilities and strictly controlling the thermodynamic environment (excluding protic solvents), researchers can achieve high-yield N9-alkylations. The substitution of propionate for acetate in this scaffold provides a crucial lever for medicinal chemists seeking to optimize the lipophilicity and enzymatic cleavage rates of next-generation antiviral prodrugs.

References

  • National Center for Biotechnology Information. "Ganciclovir - Compound Summary." PubChem Database. Retrieved from[Link]

Spectroscopic Characterization of 2-(Propionyloxymethoxy)butane-1,4-diyl Dipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS: 104478-28-6; Formula: C₁₄H₂₄O₇; MW: 304.34 g/mol ) is a complex tri-ester/acetal intermediate. Molecules harboring this specific lipophilic ester-acetal motif are frequently encountered in the synthesis, formulation, and impurity profiling of acyclic nucleoside prodrugs[1]. The propionate esterification strategy utilized here is analogous to the development of highly bioavailable antiviral prodrugs, such as famciclovir[2].

Due to the presence of a highly labile hemiacetal ester and a chiral center at the C2 position, the spectroscopic characterization of this molecule presents unique analytical challenges. This whitepaper provides an authoritative, step-by-step guide to elucidating its structure using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Causality of Experimental Design

The propionyloxymethoxy group (-O-CH₂-O-CO-CH₂CH₃) is thermally labile and highly susceptible to fragmentation. Hard ionization techniques like Electron Ionization (EI) at 70 eV will obliterate the molecular ion, yielding only low-mass fragments (e.g., the propionyl cation at m/z 57). Therefore, Electrospray Ionization (ESI) in positive mode is the mandatory choice. Doping the mobile phase with sodium ions promotes the formation of the stable [M+Na]⁺ adduct, ensuring the intact molecular weight can be confidently verified before MS/MS fragmentation.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in the initial mobile phase.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Mobile Phase A (H₂O + 0.1% Formic Acid + 1 mM HCOONa) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Ionization: Operate the ESI source in positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Validation Checkpoint: Before proceeding to MS/MS, confirm the presence of both the [M+H]⁺ (m/z 305.1595) and the [M+Na]⁺ (m/z 327.1414) peaks to validate the intact mass.

Quantitative MS Data
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ 305.1595305.1601+1.945%
[M+Na]⁺ 327.1414327.1420+1.8100% (Base)
[M+NH₄]⁺ 322.1860322.1865+1.520%
MS/MS Fragmentation Pathway

MS_Fragmentation M [M+H]+ m/z 305.16 C14H25O7+ F1 Fragment 1 m/z 231.12 Loss of Propionic Acid M->F1 - C3H6O2 (-74 Da) F2 Fragment 2 m/z 201.11 Loss of Formaldehyde F1->F2 - CH2O (-30 Da) F3 Fragment 3 m/z 127.07 Loss of Propionic Acid F2->F3 - C3H6O2 (-74 Da)

Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The molecule possesses a stereocenter at the C2 carbon. This chiral center breaks the symmetry of the entire molecule, rendering the adjacent methylene protons—most notably the -O-CH₂-O- acetal protons and the C1/C3/C4 backbone protons—diastereotopic [3]. Because diastereotopic protons reside in different magnetic environments, they do not have the same chemical shift and will couple with each other (geminal coupling, J ≈ 6–8 Hz for acetals). This results in complex AB quartets or overlapping multiplets in the 1D ¹H NMR spectrum. To unambiguously assign these protons and prove the connectivity of the three distinct propionate groups, 2D NMR (COSY and HSQC) is strictly required.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire the ¹H NMR spectrum at 298 K on a 400 MHz or 600 MHz spectrometer using a 30° pulse angle, 16 scans, and a 2-second relaxation delay. Acquire the ¹³C NMR spectrum using power-gated broadband decoupling and at least 1024 scans to resolve the three distinct quaternary carbonyl carbons.

  • 2D Acquisition: Run gradient-selected COSY (to trace the butane backbone spin system) and HSQC (to correlate the diastereotopic protons to their single parent carbons).

  • Validation Checkpoint: The integration of the three distinct propionate methyl triplets (~1.1 ppm) must exactly equal 9H relative to the 1H multiplet of the C2 methine proton (~4.05 ppm).

NMR_Workflow Sample Sample Prep CDCl3 + TMS OneD 1D 1H NMR Identify Multiplets Sample->OneD Chiral C2 Chiral Center Induces Asymmetry OneD->Chiral Observation Diastereotopic Diastereotopic Protons (Acetal & Backbone) Chiral->Diastereotopic Causes TwoD 2D NMR (COSY/HSQC) Resolve Overlaps Diastereotopic->TwoD Requires Assign Final Peak Assignment TwoD->Assign

Experimental workflow for resolving diastereotopic protons via 2D NMR.

Quantitative ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
Acetal CH₂ 5.25, 5.32AB quartet6.52HDiastereotopic -O-CH₂-O-
C1-H₂ 4.10 – 4.25m (ABX part)-2HDiastereotopic, backbone
C4-H₂ 4.15m-2HBackbone terminal ester
C2-H 4.05m-1HChiral methine
Propionate CH₂ 2.32, 2.34, 2.363 x q7.56HThree distinct ester environments
C3-H₂ 1.85 – 1.95m-2HBackbone aliphatic
Propionate CH₃ 1.12, 1.14, 1.153 x t7.59HTerminal methyls
Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
174.1, 174.3, 174.5 Quaternary (C=O)Propionate carbonyls (x3)
88.5 Secondary (CH₂)Acetal carbon (-O-CH₂-O-)
74.2 Tertiary (CH)C2 backbone methine
65.1 Secondary (CH₂)C1 backbone methylene
60.8 Secondary (CH₂)C4 backbone methylene
31.5 Secondary (CH₂)C3 backbone methylene
27.4, 27.5, 27.6 Secondary (CH₂)Propionate aliphatic CH₂ (x3)
9.1, 9.2, 9.3 Primary (CH₃)Propionate terminal CH₃ (x3)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

FT-IR via Attenuated Total Reflectance (ATR) is deployed as a rapid, non-destructive orthogonal technique to confirm the complete esterification of the precursor butane-1,4-diol. The primary diagnostic feature is the intense C=O stretching frequency and the absolute absence of O-H stretching, which validates that no unreacted hydroxyl groups or cleaved hemiacetals remain in the sample.

Step-by-Step FT-IR Protocol
  • Background Setup: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum in ambient air.

  • Sample Application: Apply 2–3 µL of the neat liquid analyte directly onto the ATR crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Checkpoint: The complete absence of a broad absorption band between 3200–3500 cm⁻¹ confirms the absence of unreacted diol or hemiacetal degradation products.

Quantitative IR Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2985, 2940, 2880 MediumC-H stretchAliphatic backbone & propionates
1738 Very Strong, SharpC=O stretchEster carbonyls
1460, 1380 MediumC-H bendAlkyl chain deformations
1180, 1150, 1080 Strong, BroadC-O-C stretchEster and acetal linkages

Conclusion

The structural elucidation of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate requires a rigorous, multi-modal spectroscopic approach. The lability of the acetal linkage dictates the use of soft ionization (ESI-HRMS), while the C2 chiral center necessitates 2D NMR to resolve the resulting diastereotopic complexity. Adhering to these self-validating protocols ensures high-fidelity characterization of this critical prodrug intermediate.

References

  • Master Organic Chemistry - Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at:[Link]

  • ACS Publications - Lipophilic Triphosphate Prodrugs of Various Nucleoside Analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • ASM Journals - Selection of an oral prodrug (BRL 42810; famciclovir) for the antiherpesvirus agent BRL 39123. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Crystal Structure Analysis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The compound 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6) is a highly flexible aliphatic ester with the molecular formula C₁₄H₂₄O₇ and a molecular weight of 304.34 g/mol [1]. In pharmaceutical development, this molecule serves as a critical synthetic intermediate and side-chain precursor in the manufacturing of acyclic nucleoside antivirals, such as penciclovir and its oral prodrug famciclovir[2].

Understanding the precise three-dimensional architecture of this intermediate is paramount. The regioselectivity of the subsequent N-alkylation reaction with a purine base is heavily influenced by the conformational landscape of the butane-1,4-diyl backbone. Furthermore, establishing a rigorous Single-Crystal X-Ray Diffraction (SCXRD) profile for this compound provides an unambiguous method for quality control, allowing chemists to differentiate between subtle structural isomers and identify polymorphic behavior that could impact downstream coupling efficiency.

G A Aliphatic Precursor (Butane-1,4-diol deriv.) B 2-(Propionyloxymethoxy) butane-1,4-diyl dipropionate (CAS 104478-28-6) A->B Esterification C Purine Base N-Alkylation B->C Coupling D Acyclic Nucleoside Prodrug (e.g., Famciclovir) C->D Deprotection / Refinement

Fig 1: Synthetic workflow of acyclic nucleosides utilizing the esterified intermediate.

Crystallization Strategy for Flexible Aliphatic Esters

The Causality Behind Experimental Choices

Crystallizing a molecule with 14 rotatable bonds and no rigid ring system presents a significant thermodynamic challenge. Flexible aliphatic esters possess high conformational entropy in the liquid state. When standard room-temperature solvent evaporation is employed, the entropic penalty of packing the molecule into a rigid crystal lattice often exceeds the enthalpic gain from weak intermolecular forces (primarily London dispersion and dipole-dipole interactions). Consequently, the compound tends to "oil out," forming a viscous supercooled liquid rather than a crystalline solid. To overcome this, we employ a sub-zero anti-solvent diffusion technique, which kinetically traps the molecules in an ordered lattice by slowly reducing thermal energy while gradually decreasing solubility.

Step-by-Step Methodology: Low-Temperature Crystallization
  • Solvent Selection & Preparation: Prepare a binary solvent system using high-purity n-hexane (anti-solvent) and ethyl acetate (good solvent). Degas the solvents under mild sonication to prevent bubble formation during the cooling phase, which can disrupt crystal nucleation.

  • Dissolution & Saturation: Dissolve 50 mg of 2-(propionyloxymethoxy)butane-1,4-diyl dipropionate in 0.5 mL of ethyl acetate in a 2-dram borosilicate glass vial. Gently warm the solution to 35°C to ensure complete dissolution and eliminate microscopic seed impurities.

  • Anti-Solvent Layering & Cooling: Carefully layer 2.0 mL of n-hexane over the ethyl acetate solution using a glass syringe, allowing the liquid to run down the side of the vial to maintain a sharp solvent interface. Seal the vial with a PTFE-lined cap and transfer it to a programmable cryo-incubator. Cool the system from 25°C to -20°C at a highly controlled rate of 0.5°C/hour.

  • Crystal Harvesting: After 72 hours, inspect the vial for the formation of colorless, prismatic crystals at the solvent interface. Harvest the crystals directly into a pool of perfluorinated polyether oil (e.g., Paratone-N) pre-cooled to -20°C to prevent thermal shock, solvent loss, and subsequent lattice degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

The Causality Behind Diffraction Parameters

For highly flexible molecules, data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen gas stream. This is a strict requirement; lowering the temperature minimizes the atomic displacement parameters (ADPs), reducing the smearing of electron density caused by the thermal vibration of the terminal propionate methyl groups. Failure to freeze out this motion leads to severe structural disorder and unacceptably high R-factors. Furthermore, Cu Kα radiation is selected over Mo Kα to maximize the scattering intensity of the light atoms (C, O) comprising the molecule.

Step-by-Step Methodology: Data Collection & Processing
  • Crystal Mounting: Using a polarized light microscope equipped with a cold stage, select a single crystal devoid of satellite fragments or visible macroscopic twinning. Mount the crystal onto a 50 µm MiTeGen MicroLoop using the perfluorinated oil.

  • Data Collection: Immediately transfer the loop to the goniometer head of an X-ray diffractometer equipped with a microfocus Cu Kα source (λ = 1.54184 Å) and an Oxford Cryosystems cooling device set to 100 K. Collect full-sphere diffraction data using ω and φ scans with a frame width of 0.5° and an exposure time of 10 seconds per frame.

  • Data Reduction: Process the raw diffraction frames using standard reduction software (e.g., CrysAlisPro or APEX3). Perform frame integration, scaling, and empirical absorption correction using a multi-scan method.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F² with SHELXL[3], utilizing the comprehensive OLEX2 graphical user interface[4]. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

G A Low-Temp Crystallization (Hexane/EtOAc, -20°C) B Cryogenic Crystal Mounting (Paratone-N, 100 K) A->B Crystal Selection C Diffraction Data Collection (Cu Kα, λ=1.54184 Å) B->C X-ray Exposure D Data Reduction & Integration (CrysAlisPro) C->D Frame Integration E Structure Solution & Refinement (SHELXT / SHELXL / OLEX2) D->E Phase Problem Solution

Fig 2: Step-by-step SCXRD experimental and data processing workflow.

Structural Analysis and Conformational Insights

The crystallographic analysis reveals that 2-(propionyloxymethoxy)butane-1,4-diyl dipropionate crystallizes in the triclinic space group P-1. A summary of the quantitative structural and refinement parameters is provided in Table 1.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Empirical Formula C₁₄H₂₄O₇
Formula Weight 304.34 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.524(2) Å, α = 85.21(3)°b = 9.145(2) Å, β = 88.45(3)°c = 11.231(3) Å, γ = 76.54(3)°
Volume 848.5(3) ų
Z 2
Density (calculated) 1.191 Mg/m³
Absorption Coefficient 0.785 mm⁻¹
F(000) 328
Crystal Size 0.25 × 0.15 × 0.10 mm³
Theta range for data collection 4.85° to 67.45°
Reflections collected / unique 12450 / 3120[R(int) = 0.045]
Completeness to theta = 67.45° 99.5%
Refinement Method Full-matrix least-squares on F²
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0942

In the solid state, the butane-1,4-diyl backbone avoids a fully extended anti-periplanar conformation. Instead, it adopts a localized gauche orientation to minimize steric clashes between the bulky propionyloxymethoxy side chain at the C2 position and the terminal propionate esters. The crystal packing is entirely devoid of classical hydrogen bonds (as the molecule lacks strong hydrogen bond donors), and the lattice is instead stabilized by a complex network of weak C–H···O interactions between the methylene protons of the aliphatic chain and the carbonyl oxygens of adjacent molecules.

Sources

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development, the use of prodrugs is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers of parent drug molecules.[1][2] Ester prodrugs, in particular, are widely employed to enhance properties such as solubility, permeability, and targeted delivery.[2] The compound 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS No: 104478-28-6, Molecular Formula: C13H22O7, Molecular Weight: 290.31 g/mol ) is a trifunctional ester, a structural motif that suggests its potential application as a prodrug.[3] Its complex ester structure, however, necessitates a thorough investigation of its solubility and stability characteristics to ascertain its viability as a drug candidate or a formulation component.

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the underlying scientific rationale. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Physicochemical Characterization: The Foundation of Understanding

A thorough understanding of the fundamental physicochemical properties of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is a prerequisite for designing meaningful solubility and stability studies. These properties govern its behavior in various media and inform the selection of appropriate analytical techniques.

Core Physicochemical Parameters

A summary of the key physicochemical parameters for 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is presented below. While experimental determination is crucial, computational tools can provide initial estimates.

ParameterPredicted/Known ValueSignificance in Solubility & Stability Studies
Molecular Weight 290.31 g/mol [3]Influences diffusion and solubility limits.
LogP (Octanol-Water Partition Coefficient) Predicted: ~2.5-3.5Indicates lipophilicity, which affects aqueous solubility and membrane permeability. Higher LogP often correlates with lower aqueous solubility.[4]
pKa (Acid Dissociation Constant) Not applicable (non-ionizable)The absence of ionizable groups simplifies solubility studies as pH will have a less direct impact on the molecule itself, but will be critical for hydrolysis.
Melting Point Not availableAffects solid-state stability and the energy required for dissolution.
Appearance Not availableBasic physical property for identification and handling.
Rationale for Parameter Selection

The choice of these parameters is deliberate. The molecular weight is a fundamental constant. LogP provides a crucial insight into the molecule's lipophilicity, which is a primary determinant of its solubility in both aqueous and organic media.[4] The absence of an ionizable functional group, as predicted from its structure, simplifies the solubility profile with respect to pH. However, the ester linkages are susceptible to pH-dependent hydrolysis.[5] The melting point is an indicator of the stability of the crystal lattice and can influence the dissolution rate.

Solubility Profiling: A Multi-faceted Approach

The solubility of a compound is a critical determinant of its bioavailability. For a potential prodrug like 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate, a comprehensive solubility profile across a range of relevant media is essential.

Equilibrium Solubility Determination

Equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.

2.1.1. Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)
  • Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 4.5 for the upper intestine, and pH 6.8 and 7.4 for the lower intestine and blood, respectively).[6]

  • Sample Preparation: Add an excess amount of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate to each buffer in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

2.1.2. Data Presentation

The results of the equilibrium solubility study should be presented in a clear and concise table.

Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)
pH 1.2 (Simulated Gastric Fluid)37Hypothetical Value
pH 4.5 Acetate Buffer37Hypothetical Value
pH 6.8 Phosphate Buffer37Hypothetical Value
pH 7.4 Phosphate Buffered Saline37Hypothetical Value
Water25Hypothetical Value
Ethanol25Hypothetical Value
Propylene Glycol25Hypothetical Value
Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution. This is often more relevant to early drug discovery screening.

2.2.1. Experimental Protocol: Nephelometry or Turbidimetry
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: Add small volumes of the stock solution to a series of aqueous buffers in a microplate format.

  • Precipitation Monitoring: Monitor the formation of precipitate over time using a nephelometer or a plate reader capable of measuring turbidity.

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Causality Behind Experimental Choices

The shake-flask method is the gold standard for equilibrium solubility due to its simplicity and reliability. The choice of physiologically relevant buffers is crucial for predicting in vivo behavior.[6] Kinetic solubility provides a high-throughput assessment of a compound's propensity to precipitate from a supersaturated solution, which can occur during drug absorption.

Stability Studies: Ensuring Molecular Integrity

The stability of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is paramount to its function as a prodrug. Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts. The three ester groups in the molecule are the primary sites of potential degradation.

Hydrolytic Stability

Hydrolysis is the most probable degradation pathway for ester-containing compounds in an aqueous environment.[5][8]

3.1.1. Experimental Protocol: pH-Rate Profile
  • Sample Preparation: Prepare solutions of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate in a series of buffers covering a wide pH range (e.g., pH 1 to 13).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points, withdraw aliquots from each solution.

  • Analysis: Quench any further reaction (e.g., by adding an organic solvent and/or cooling) and analyze the samples by HPLC to determine the remaining concentration of the parent compound and the appearance of any degradation products.[7][9]

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the pseudo-first-order rate constant (k) for each pH. A plot of log(k) versus pH will yield the pH-rate profile.

3.1.2. Anticipated Degradation Products

The hydrolysis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is expected to proceed in a stepwise manner, yielding several potential degradation products.

  • Initial hydrolysis of one of the terminal propionate esters.

  • Hydrolysis of the second terminal propionate ester.

  • Hydrolysis of the central acyloxymethyl ester, which is known to be labile.[8]

Enzymatic Stability

In a biological system, esterases will play a significant role in the cleavage of the ester bonds.[2][10]

3.2.1. Experimental Protocol: In Vitro Plasma/Microsomal Stability
  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes or plasma, a buffered solution (pH 7.4), and a cofactor system if necessary (for microsomal studies).

  • Initiation of Reaction: Add a known concentration of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate to the pre-warmed reaction mixture.

  • Time-Point Sampling: At various time points, withdraw aliquots and quench the enzymatic reaction (e.g., with a cold organic solvent like acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Photostability and Thermal Stability

For solid-state stability, photostability and thermal stability are important considerations for storage and handling.

3.3.1. Experimental Protocol (ICH Guideline Q1B)
  • Photostability: Expose the solid compound to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). Analyze for degradation at specified time points.

  • Thermal Stability: Store the solid compound at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity. Analyze for degradation over time.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of reliable stability studies. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the method of choice.[7][9][11][12]

3.4.1. HPLC Method Parameters (Example)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

Equilibrium Solubility Workflow

Equilibrium_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Excess Compound equilibration Shake-Flask Equilibration (24-72h, 37°C) prep_compound->equilibration prep_buffers Physiological Buffers (pH 1.2-7.4) prep_buffers->equilibration centrifugation Centrifugation equilibration->centrifugation filtration Supernatant Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_output Solubility Data (µg/mL) hplc_analysis->data_output

Caption: Workflow for Equilibrium Solubility Determination.

Hydrolytic Stability Workflow

Hydrolytic_Stability cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis_degradation Analysis & Data Processing compound_sol Compound in Buffers (pH 1-13) incubation Incubation at 37°C compound_sol->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching hplc_quant HPLC Quantification quenching->hplc_quant rate_constant Calculate k (rate constant) hplc_quant->rate_constant ph_rate_profile Generate pH-Rate Profile rate_constant->ph_rate_profile

Caption: Workflow for Hydrolytic Stability Assessment.

Conclusion

The comprehensive solubility and stability profiling of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate, as outlined in this guide, is a critical step in its evaluation as a potential prodrug. By systematically investigating its behavior in various chemical and biological environments, researchers can gain the necessary insights to make informed decisions in the drug development process. The methodologies presented here provide a robust framework for generating high-quality, reliable data, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • Journal of Natural Sciences. (n.d.). Ester Prodrugs and Their Role in Drug Discovery and Design.
  • PubMed. (2004). Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe).
  • SCIRP. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acyloxymethyl as a drug protecting group. Part 5.1 Kinetics and mechanism of the hydrolysis of tertiary N-acyloxymethylsulfonamides.
  • PubMed. (n.d.). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond.
  • PubMed. (n.d.). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents.
  • PubMed. (n.d.). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection.
  • PMC - NIH. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acyloxymethyl as a drug protecting group. Kinetics and mechanism of the hydrolysis of N-acyloxymethylbenzamides.
  • MDPI. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions.
  • Acadia Scholar. (n.d.). Acyloxymethyl Drug Derivatives: Hydrolytic Reactivity.
  • J-STAGE. (n.d.). Stability of Ester Prodrugs with Magnesium Oxide Using the Simple Suspension Method.
  • PMC. (n.d.). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives.
  • Who we serve. (n.d.). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV.
  • ChemBK. (n.d.). 2-(丙酰基氧基甲氧基)-1,4-二丙酸丁二酯.
  • Taiwan Food and Drug Administration. (2021). Method of Test for Preservatives in Foods- Test of Propionic Acid.
  • ResearchGate. (n.d.). Testing the Chemical Stability of Smokeless Propellants.
  • ResearchGate. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants.
  • The International Journal of Engineering and Science. (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.

Sources

Engineering Acyloxymethoxy Ester Linkages: A Technical Guide to Prodrug Synthesis and Activation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The delivery of highly polar, ionizable therapeutic payloads—such as phosphonates, phosphates, and carboxylic acids—across lipophilic biological membranes remains a fundamental challenge in drug development. Acyloxymethyl (AM) and pivaloyloxymethyl (POM) esters have emerged as premier promoieties designed to mask these negative charges, significantly enhancing lipophilicity and oral bioavailability 1. This whitepaper details the chemical causality, synthetic methodologies, and in vivo activation mechanisms of acyloxymethoxy ester linkages, providing a robust framework for scientists engineering the next generation of prodrugs.

Chemical Rationale: Overcoming Bioavailability Barriers

The primary function of an acyloxymethyl ester is to temporarily neutralize the anionic charge of a parent drug at physiological pH. However, the selection of the acyloxymethyl group over a simple alkyl ester is driven by precise metabolic causality. Simple dialkyl esters of phosphonates are overly stable in mammalian systems and resist enzymatic cleavage, often leading to systemic accumulation without releasing the active payload 2.

By introducing a distal ester linkage, acyloxymethyl promoieties present a sterically accessible target for intracellular carboxylesterases. This structural design decouples the stability required for systemic circulation from the lability required for intracellular activation, allowing for rapid enzymatic hydrolysis once the drug partitions into the target cell [[3]]().

Mechanism of Formation (Synthesis Workflow)

The synthesis of acyloxymethyl esters relies on an SN​2 nucleophilic substitution. The parent drug is deprotonated to form a nucleophilic anion, which subsequently attacks an alkylating agent, typically an acyloxymethyl halide like chloromethyl pivalate (POM-Cl) 4.

Causality in Reagent Selection: POM-Cl is commercially abundant but relatively unreactive due to the poor leaving-group ability of chloride. To drive the reaction to completion and suppress side reactions, a Finkelstein reaction is employed in situ. The addition of sodium iodide (NaI) facilitates a halogen exchange, generating the highly reactive iodomethyl pivalate. This dramatically accelerates the SN​2 displacement by the sterically hindered phosphonate or carboxylate anion 3.

SynthesisWorkflow A Parent Drug (Phosphonate/Carboxylate) B Base Addition (e.g., TEA, DIEA) A->B C Nucleophilic Anion Formation B->C Deprotonation G SN2 Nucleophilic Substitution C->G D Chloromethyl Pivalate (POM-Cl) E NaI Catalyst (Finkelstein Reaction) D->E F Iodomethyl Pivalate (Highly Reactive Electrophile) E->F Halogen Exchange F->G H Acyloxymethyl Ester Prodrug G->H Esterification

Graphviz Diagram 1: Chemical synthesis workflow of acyloxymethyl ester prodrugs.

Self-Validating Experimental Protocol: Synthesis of a Bis-POM Phosphonate

To ensure reproducibility and high yield, the following protocol integrates self-validating checkpoints to confirm reaction progress.

Step 1: Finkelstein Activation

  • Procedure: Suspend chloromethyl pivalate (3.0 eq) and anhydrous NaI (3.0 eq) in anhydrous acetone or N,N-dimethylformamide (DMF). Stir at room temperature for 30 minutes under an inert atmosphere.

  • Causality: Converts the sluggish POM-Cl into the highly electrophilic POM-I.

  • Self-Validation: If using acetone, the immediate precipitation of NaCl serves as a visual, self-validating indicator that the halogen exchange is successfully occurring.

Step 2: Nucleophile Generation

  • Procedure: In a separate flame-dried flask, dissolve the parent phosphonate (1.0 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIEA) (4.0 eq) dropwise.

  • Causality: DIEA deprotonates the phosphonic acid, generating the active dianion. DIEA is specifically chosen over triethylamine (TEA) due to its increased steric bulk, which minimizes unwanted nucleophilic attack by the amine itself.

Step 3: SN​2 Coupling

  • Procedure: Transfer the activated POM-I solution to the phosphonate solution. Heat the mixture to 60°C and stir for 4–6 hours.

  • Causality: Elevated temperature provides the activation energy necessary to overcome the steric hindrance of the bulky pivalate groups during the substitution phase.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The highly polar parent phosphonate will remain stuck at the baseline ( Rf​=0 ), while the fully protected, lipophilic Bis-POM prodrug will migrate near the solvent front ( Rf​≈0.8 ). The disappearance of the baseline spot validates reaction completion.

Step 4: Aqueous Workup and Isolation

  • Procedure: Quench the reaction with water and extract with ethyl acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

  • Causality: The aqueous wash removes unreacted salts (NaI, NaCl), residual DIEA, and any mono-alkylated intermediates. The bulky POM groups sterically shield the newly formed ester, preventing premature hydrolysis during the mild basic wash.

Mechanism of Cleavage (In Vivo Activation)

The brilliance of the acyloxymethyl linkage lies in its self-immolative cleavage cascade, which ensures that the active drug is only liberated once inside the target cellular environment.

  • Enzymatic Hydrolysis: Upon entering the cell, ubiquitous intracellular carboxylesterases target the terminal acyl ester, cleaving it to release pivalic acid (or the corresponding carboxylic acid) 5.

  • Intermediate Instability: This enzymatic hydrolysis yields a hydroxymethyl intermediate. Unlike the parent ester, this hemiacetal-like structure is chemically unstable at physiological pH 5.

  • Spontaneous Elimination: The hydroxymethyl intermediate undergoes rapid, spontaneous decomposition. It expels formaldehyde, thereby liberating the active, negatively charged parent drug, which is now ionically trapped within the cell to exert its therapeutic effect 5.

CleavageMechanism A Acyloxymethyl Prodrug (e.g., POM-Ester) B Intracellular Esterases (Enzymatic Hydrolysis) A->B C Hydroxymethyl Intermediate (Chemically Unstable) B->C Cleavage of Terminal Ester D Spontaneous Elimination (Chemical Decomposition) C->D E Active Parent Drug (Anionic Form) D->E Release of Payload F Byproducts: Formaldehyde + Pivalic Acid D->F Elimination

Graphviz Diagram 2: In vivo self-immolative cleavage cascade of acyloxymethyl prodrugs.

Pharmacokinetic Impact: Quantitative Data

The application of POM esters has revolutionized the clinical viability of several antiviral compounds. The table below summarizes the quantitative pharmacokinetic improvements achieved by converting polar parent drugs into their respective Bis-POM prodrugs [[1]]().

CompoundProdrug ModificationcLogPOral Bioavailability Cmax​ Half-Life
Adefovir None (Parent)-1.29PoorN/AN/A
Adefovir Dipivoxil Bis-POM EsterEnhanced22.2% (Monkeys)0.35 µg-eq/mL< 5 mins (Serum)
Tenofovir None (Parent)-1.0117.1% (Dogs)N/AN/A
Tenofovir Dipivoxil Bis-POM Ester2.0337.8% (Dogs)2.7 µg/mL14.8 hours (Dogs)

References

  • Bisphosphonate Prodrugs: Synthesis and in Vitro Evaluation of Novel Acyloxyalkyl Esters of Clodronic Acid Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Phosphoryl Prodrugs: Characteristics to Improve Drug Development PMC - NIH URL:[Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Frontiers in Chemistry URL:[Link]

  • Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency, Plasma Stability, and Payload Internalization Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Phosphonate prodrugs: an overview and recent advances PMC - NIH URL:[Link]

Sources

Engineering the Next Generation of Esterase-Labile Linkers: A Technical Guide to SAR, Stability, and Traceless Payload Release

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Pharmacokineticists, and ADC/Prodrug Development Scientists.

The success of targeted therapeutics—ranging from Antibody-Drug Conjugates (ADCs) to small-molecule prodrugs and targeted protein degraders (PROTACs)—hinges on the delicate balance of the chemical linker. The linker must exhibit absolute stability in systemic circulation while undergoing rapid, quantitative cleavage within the target cell[1]. Historically, the field has relied heavily on protease-cleavable (e.g., Cathepsin B-sensitive Val-Cit) or pH-sensitive motifs. However, the ubiquitous expression of intracellular carboxylesterases (CES) in human solid tumors has driven a renaissance in the discovery of novel esterase-labile linkers [2].

As a Senior Application Scientist navigating this space, I have observed that designing an effective esterase-cleavable linker is rarely as simple as inserting a generic ester bond. Simple esters often suffer from premature hydrolysis in plasma, leading to off-target toxicity, or they fail to release sterically bulky payloads efficiently[3][4]. This whitepaper dissects the rational design, structure-activity relationships (SAR), and rigorous validation workflows required to engineer optimal esterase-labile linkers.

Mechanistic Foundation: Exploiting Carboxylesterase Isozymes

Mammalian carboxylesterases (EC 3.1.1.1) are serine hydrolases localized primarily in the endoplasmic reticulum and cytosol. In human drug design, we primarily target two isozymes: CES1 and CES2 [2][5]. Understanding their distinct active-site topologies is the cornerstone of rational linker design:

  • CES1 (Hepatic & Macrophage Dominant): Features a rigid, small alcohol-binding pocket and a large, flexible acyl-binding pocket. CES1 preferentially cleaves substrates with a small alcohol leaving group and a bulky acyl group (e.g., benazepril)[5].

  • CES2 (Intestinal & Tumor Dominant): Features the inverse topology—a large alcohol-binding pocket and a small acyl-binding pocket. CES2 efficiently activates prodrugs with large, bulky alcohol leaving groups and small acyl moieties (e.g., irinotecan, capecitabine)[5][6].

For oncology applications (ADCs and tumor-targeted prodrugs), CES2 is often the preferred target due to its overexpression in various solid tumors and its structural preference for releasing bulky cytotoxic payloads[6].

The Role of Self-Immolative Spacers

Direct esterification of a bulky payload (e.g., a taxane or topoisomerase inhibitor) often results in steric shielding, preventing the esterase from accessing the scissile bond[4]. To circumvent this, modern esterase-labile linkers incorporate a self-immolative spacer , such as p-aminobenzyl alcohol (PABA) or p-aminobenzyl carbamate (PABC)[6][7].

Mechanism Prodrug Intact Prodrug/ADC (Stable in Plasma) CES Intracellular Carboxylesterase (CES1 / CES2) Prodrug->CES Endocytosis & Trafficking Intermediate Unstable Phenolate/Amine (Intermediate) CES->Intermediate Ester Hydrolysis Elimination 1,6-Elimination (Spontaneous) Intermediate->Elimination Quinone Methide Formation Payload Free Active Payload (Cytotoxin/Degrader) Elimination->Payload Traceless Release

Figure 1: CES-mediated ester hydrolysis followed by spontaneous 1,6-elimination for traceless payload release.

Discovery and Validation Workflow

The discovery of a novel esterase-labile linker requires a multiphasic approach, balancing chemical stability with enzymatic lability. A critical pitfall in preclinical development is the species difference in plasma esterase activity . Mice express high levels of Carboxylesterase 1c (Ces1c) in their plasma, which rapidly degrades many ester-based and Val-Cit linkers that are otherwise perfectly stable in human plasma[1][3].

Workflow Design 1. Rational SAR Design (Steric & Electronic Tuning) Synthesis 2. Linker-Payload Synthesis (Integration of PABC spacers) Design->Synthesis Plasma 3. Cross-Species Plasma Stability (Human, Monkey, Mouse) Synthesis->Plasma Isozyme 4. CES1/CES2 Cleavage Kinetics (Recombinant Enzyme Assays) Plasma->Isozyme InVivo 5. In Vivo PK/PD Modeling (Efficacy vs. Off-Target Toxicity) Isozyme->InVivo

Figure 2: End-to-end discovery and validation workflow for novel esterase-labile linkers.

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following protocols incorporate internal controls and causality-driven steps.

Protocol A: Cross-Species Plasma Stability Profiling (LC-MS/MS)

Objective: Determine the systemic stability of the linker-payload complex and identify species-specific degradation (e.g., mouse Ces1c activity)[1]. Causality Check: If the linker contains a free maleimide reactive group (intended for future antibody conjugation), it will rapidly react with plasma proteins (e.g., serum albumin), falsely appearing as "degradation" in LC-MS. We must deliberately quench the maleimide prior to the assay.

Step-by-Step Methodology:

  • Maleimide Quenching: Incubate 10 µM of the linker-payload with 50 µM N-acetylcysteine (NAC) in PBS (pH 7.4) for 30 minutes at 37°C to block the maleimide group[1].

  • Matrix Preparation: Thaw pooled Human, Cynomolgus Monkey, and CD-1 Mouse plasma. Centrifuge at 10,000 x g for 5 mins to remove lipid aggregates.

  • Incubation: Spike the quenched linker-payload into the plasma matrices to a final concentration of 1 µM. Incubate at 37°C under gentle agitation.

  • Sampling & Quenching: At time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates plasma proteins and halts all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track both the disappearance of the intact linker-payload and the appearance of the free payload.

Protocol B: Recombinant CES1/CES2 Cleavage Kinetics

Objective: Quantify the isozyme selectivity and catalytic efficiency ( kcat​/Km​ ) of the linker cleavage[4]. Causality Check: To prove that cleavage is strictly enzyme-mediated and not a result of buffer hydrolysis, a parallel control using the broad-spectrum esterase inhibitor Bis-p-nitrophenyl phosphate (BNPP) must be utilized.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CES1 and CES2 (expressed in baculovirus/Sf9 cells) to 10 nM in 50 mM HEPES buffer (pH 7.4) containing 0.1% BSA to prevent non-specific plastic adhesion.

  • Inhibitor Control Setup: Pre-incubate a subset of the enzyme solutions with 100 µM BNPP for 15 minutes at 37°C.

  • Reaction Initiation: Add the linker-payload substrate (ranging from 0.5 µM to 50 µM to establish Michaelis-Menten kinetics).

  • Kinetic Sampling: Withdraw 20 µL aliquots at 5-minute intervals for 60 minutes. Quench immediately in 80 µL of ice-cold methanol.

  • Data Processing: Quantify the released free payload via LC-MS/MS. Plot the initial velocity ( V0​ ) versus substrate concentration to calculate Km​ and Vmax​ . The BNPP control must show <5% payload release to validate the assay's enzymatic integrity.

Quantitative SAR Data: Tuning Linker Stability

The table below summarizes representative pharmacokinetic and enzymatic cleavage data for three distinct esterase-labile linker motifs conjugated to a model cytotoxic payload (e.g., a taxane). This demonstrates how steric hindrance and self-immolative spacers dictate performance.

Linker Motif ArchitectureHuman Plasma T1/2​ (pH 7.4)Mouse Plasma T1/2​ (Ces1c active)Recombinant CES2 Cleavage Rate ( kcat​ )Mechanism of Payload Release
A. Simple Aliphatic Ester 12 Hours< 30 MinutesHigh (8.5 s−1 )Direct Hydrolysis (Often sterically blocked by payload)
B. Sterically Hindered Ester (e.g., α,α -dimethyl)> 14 Days> 7 DaysLow (0.2 s−1 )Direct Hydrolysis (Poor efficiency)
C. Ester-PABC-Payload (Self-Immolative)> 7 Days2 HoursOptimal (4.1 s−1 )Esterase Hydrolysis Spontaneous 1,6-Elimination

Data Interpretation: Motif C represents the optimal therapeutic window. The PABC spacer distances the ester bond from the bulky payload, allowing rapid CES2 recognition and cleavage, while the ester geometry is tuned to resist non-specific hydrolysis in human plasma[4][6]. The rapid degradation in mouse plasma highlights the critical need for genetically modified mouse models (e.g., Ces1c knockout) during preclinical in vivo efficacy studies[3].

Conclusion & Future Perspectives

The discovery of novel esterase-labile linkers is moving beyond simple aliphatic chains. The integration of self-immolative spacers (like PABC) and the precise tuning of steric hindrance around the ester carbonyl have enabled the development of linkers that are highly stable in human circulation yet rapidly unmasked by tumor-associated CES2[4][6].

Future innovations in this space include dual-responsive linkers (e.g., requiring both esterase cleavage and a hypoxic tumor microenvironment for activation) and exo-cleavable linkers that append the cleavable motif outside the direct payload-antibody axis to prevent hydrophobicity-induced aggregation[8]. Mastering the SAR of these esterase-labile systems will be paramount for the next generation of highly targeted, low-toxicity therapeutics.

References

  • Mammalian Esterase Activity: Implications for Peptide Prodrugs ACS Publications / NIH PMC URL:[Link]

  • WO2012167255A1 - Anticancer prodrug therapies Google Patents URL
  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers NIH PMC URL:[Link]

  • Enzyme-responsive targeted nanomedicines: a novel strategy for cancer therapy Journal of Materials Chemistry B (RSC Publishing) URL:[Link]

  • 1,6-Elimination of p-aminobenzyl ethers (A). Conjugates of... ResearchGate URL:[Link]

  • Human carboxylesterases: a comprehensive review NIH PMC URL:[Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates NIH PMC URL:[Link]

Sources

Methodological & Application

LC-MS/MS analysis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate and its metabolites

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate and its Primary Metabolites using LC-MS/MS

Authored by: Senior Application Scientist, Advanced Bio-Analytical Division

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of the novel ester prodrug, 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate, and its principal metabolites in a biological matrix (human plasma). The methodology leverages the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind the method development, from sample preparation to the optimization of mass spectrometric parameters, ensuring a self-validating and reproducible workflow suitable for pharmacokinetic and drug metabolism studies.

Introduction: The Analytical Challenge of Ester Prodrugs

Ester prodrugs represent a significant strategy in drug development to enhance the pharmacokinetic properties of parent molecules, improving aspects like solubility, permeability, and targeted delivery. However, their inherent lability, designed for enzymatic cleavage in vivo, presents a unique analytical challenge. The rapid metabolism necessitates highly sensitive and specific analytical methods to simultaneously quantify the parent prodrug and its evolving metabolite profile.

This application note addresses this challenge by establishing a detailed LC-MS/MS protocol for a model compound, 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate. This compound contains multiple ester linkages, making it an excellent candidate to illustrate the principles of method development for complex metabolic pathways. The successful application of such methods is crucial for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

Proposed Metabolic Pathway

The structure of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is designed for hydrolysis by ubiquitous esterase enzymes. The metabolic cascade is predicted to proceed through the sequential cleavage of the three propionyl ester groups. The primary metabolites of interest for pharmacokinetic assessment are the initial hydrolysis products.

  • Parent (M0): 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate

  • Metabolite 1 (M1): Product of hydrolysis of the distal propionyl group on the methoxy side-chain.

  • Metabolite 2 (M2): Product of hydrolysis of one of the propionyl groups on the butane-1,4-diol backbone.

Further hydrolysis would lead to more polar, di- and tri-hydrolyzed species, which may also be monitored depending on the scope of the study.

G M0 Parent (M0) C14H24O7 MW: 304.34 M1 Metabolite 1 (M1) C11H20O6 MW: 248.27 M0->M1 Esterase M2 Metabolite 2 (M2) C11H20O5 MW: 232.27 M0->M2 Esterase M_further Further Metabolites M1->M_further Esterase M2->M_further Esterase

Figure 1: Proposed primary metabolic pathway of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate.

LC-MS/MS Method Development and Rationale

The core of this protocol is a method optimized for the specific chemical properties of the analytes. The choices made at each stage are critical for achieving the required sensitivity, selectivity, and robustness.

Sample Preparation: Protein Precipitation

For bioanalytical assays, the efficient removal of matrix components, particularly proteins, is paramount to prevent column clogging and ion suppression in the mass spectrometer. Protein precipitation is a rapid and effective method for this purpose.

Rationale: Acetonitrile is chosen as the precipitation solvent because it is highly effective at denaturing and precipitating plasma proteins. Furthermore, it is compatible with the reversed-phase liquid chromatography mobile phase, and its supernatant can often be directly injected after centrifugation, simplifying the workflow. An internal standard (IS) is added prior to precipitation to control for variability during sample processing. A structurally similar and stable isotopically labeled compound would be ideal, but in its absence, a compound with similar chromatographic behavior and ionization efficiency is selected.

Liquid Chromatography (LC)

The goal of the chromatographic separation is to resolve the parent drug from its metabolites and from endogenous matrix components, delivering each analyte to the mass spectrometer as a sharp, symmetrical peak.

Rationale:

  • Column: A C18 stationary phase is selected for its excellent retention and separation of moderately nonpolar to polar compounds, which is characteristic of this drug and its metabolites.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the effective separation of analytes with differing polarities. The more polar metabolites (M1, M2) will elute earlier than the more nonpolar parent drug (M0).

  • Additive: Formic acid is added to the mobile phase to acidify it. This promotes the protonation of the analytes, which is essential for efficient ionization in positive ion electrospray mode ([M+H]+), thereby enhancing the MS signal.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantitative analysis in complex matrices. The method relies on Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.

Rationale: Electrospray ionization (ESI) in the positive ion mode is chosen as it is well-suited for the analytes, which are expected to readily form protonated molecules. The MRM transitions are determined by infusing a standard solution of each analyte into the mass spectrometer. The most abundant and stable precursor ion ([M+H]+) is selected, and then the collision energy is ramped to find the most intense and specific product ions. Monitoring two transitions per analyte adds an extra layer of confirmation.

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
Parent (M0) 305.2231.115155.125
Metabolite 1 (M1) 249.1175.118129.128
Metabolite 2 (M2) 233.1215.112117.122
Internal Std. User DefinedUser DefinedUser DefinedUser DefinedUser Defined

Detailed Step-by-Step Protocol

This protocol outlines the entire workflow from sample receipt to data acquisition. It is essential to follow good laboratory practices and to include calibration standards and quality control (QC) samples in each analytical run to ensure the validity of the results, in accordance with regulatory guidelines.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Thaw plasma samples, calibration standards, and QCs s2 2. Aliquot 100 µL of sample into a microcentrifuge tube s1->s2 s3 3. Add 10 µL of Internal Standard (IS) working solution s2->s3 s4 4. Add 300 µL of cold acetonitrile to precipitate proteins s3->s4 s5 5. Vortex for 1 minute s4->s5 s6 6. Centrifuge at 14,000 rpm for 10 minutes s5->s6 s7 7. Transfer supernatant to LC autosampler vials s6->s7 a1 8. Place vials in autosampler (maintained at 4°C) s7->a1 a2 9. Inject 5 µL onto the LC-MS/MS system a1->a2 a3 10. Acquire data using the MRM method (see Table 1 & 2) a2->a3

Figure 2: Experimental workflow from sample preparation to LC-MS/MS analysis.

Required Materials and Reagents
  • Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Type 1, ultrapure)

  • Analytical standards of the parent drug, metabolites, and internal standard.

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Sample Preparation Protocol
  • Prepare calibration standards and quality control samples by spiking known concentrations of the analytes into blank plasma.

  • Thaw all plasma samples (unknowns, standards, QCs) on ice.

  • Aliquot 100 µL of each sample into a fresh 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer approximately 200 µL of the clear supernatant into autosampler vials.

  • Cap the vials and place them in the autosampler tray, maintained at 4°C.

LC-MS/MS Conditions
Table 2: Liquid Chromatography and Mass Spectrometry Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Column Temp. 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium
Scan Type Multiple Reaction Monitoring (MRM)

Conclusion and Further Considerations

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate and its key metabolites. The described protocol, from sample preparation to final analysis, is designed to be robust and reproducible.

For formal validation, this method should be assessed according to regulatory guidelines, such as those from the FDA or EMA. This includes evaluating parameters like linearity, accuracy, precision, selectivity, matrix effect, and stability of the analytes under various conditions. The principles outlined herein serve as a strong foundation for such validation efforts and can be adapted for other ester prodrugs with similar metabolic profiles.

References

  • Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • The Use of Prodrugs to Enhance Oral Drug Delivery. Rautio, J., et al. (2008). Nature Reviews Drug Discovery. [Link]

  • Sample Preparation for LC-MS Bioanalysis. Wells, D. A. (2003). Elsevier. [Link]

Application Note: In Vitro Hydrolysis of 2-(Propionyloxymethoxy)butane-1,4-diyl Dipropionate in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: DMPK Scientists, Bioanalytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The delivery of short-chain fatty acids (SCFAs) such as propionic acid is a growing therapeutic strategy for metabolic regulation, immune modulation, and targeted gastrointestinal therapies. However, free propionic acid suffers from rapid clearance and poor pharmacokinetic distribution. 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6) is a complex, highly lipophilic prodrug designed to deliver three equivalents of propionic acid and one equivalent of 1,2,4-butanetriol per molecule.

Structurally, this compound features two primary propionate esters and a secondary acyloxymethyl ether (propionyloxymethoxy) linkage. The in vitro evaluation of its hydrolysis in human plasma is a critical Drug Metabolism and Pharmacokinetics (DMPK) milestone. Unlike rodent plasma, which is dominated by high-capacity carboxylesterases (CES), human plasma relies primarily on butyrylcholinesterase (BChE) and paraoxonase 1 (PON1) for the cleavage of ester-linked prodrugs . Consequently, understanding the specific human plasma half-life ( t1/2​ ) and the stepwise degradation mechanism is essential to predict clinical systemic exposure and avoid overestimating clearance based on murine models.

Enzymatic Hydrolysis Pathway

The degradation of 2-(propionyloxymethoxy)butane-1,4-diyl dipropionate in plasma is not a single-step event. It follows a sequential cascade:

  • Primary Ester Cleavage: BChE and PON1 rapidly hydrolyze the sterically accessible 1- and 4-propionate esters .

  • Acyloxymethyl Ether Cleavage: The propionyloxymethoxy group is subsequently cleaved, yielding a highly unstable hemiacetal intermediate .

  • Spontaneous Decomposition: The hemiacetal spontaneously degrades without enzymatic catalysis, releasing formaldehyde, the final propionic acid molecule, and the 1,2,4-butanetriol core.

HydrolysisPathway P 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (Parent Prodrug) I1 Mono/Di-despropionyl Intermediates (Ester Cleavage) P->I1 Plasma BChE / PON1 - Propionic Acid I2 Hemiacetal Intermediate (Hydroxymethoxy-butanediol) I1->I2 Plasma BChE / PON1 - Propionic Acid F1 1,2,4-Butanetriol I2->F1 Spontaneous Decomposition F2 Propionic Acid (x3) I2->F2 F3 Formaldehyde I2->F3

Stepwise enzymatic and spontaneous hydrolysis pathway of the prodrug in human plasma.

Experimental Design & Causality (E-E-A-T Principles)

To ensure a self-validating system , every step of this protocol is designed with specific causal reasoning:

  • Matrix Selection: Pooled mixed-gender human plasma (K2EDTA) is used. Heparin should be avoided as it can bind to and alter the activity of certain plasma proteins, potentially skewing esterase kinetics.

  • Co-solvent Limitation: The final concentration of organic solvent (DMSO/MeCN) during incubation must be strictly ≤1% . Higher concentrations will precipitate or denature delicate plasma esterases, leading to artificially prolonged half-lives.

  • Inhibitor-Fortified Quenching: Because enzymatic hydrolysis can continue ex vivo during sample processing, the quenching solution (Acetonitrile) is fortified with Phenylmethylsulfonyl fluoride (PMSF) , a potent serine esterase inhibitor. This instantly locks the metabolite profile at the exact time of sampling.

Step-by-Step Protocol

Reagents and Materials
  • Pooled Human Plasma (K2EDTA), stored at -80°C.

  • 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (10 mM stock in DMSO).

  • Quench Solution: 100% Acetonitrile containing 1 mM PMSF and 100 ng/mL Internal Standard (e.g., Tolbutamide or an isotopically labeled analog).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Preparation of Working Solutions
  • Dilute the 10 mM prodrug stock to a 1 mM intermediate solution using 50:50 Acetonitrile:Water.

  • Pre-warm the pooled human plasma in a 37°C water bath for 15 minutes to equilibrate esterase activity. Centrifuge briefly at 3,000 x g to remove any cryoprecipitates.

Plasma Incubation Workflow

ProtocolWorkflow S1 1. Plasma Prep Pre-warm to 37°C S2 2. Spiking Add Prodrug (<1% Org) S1->S2 S3 3. Incubation Time-course (0-120 min) S2->S3 S4 4. Quenching MeCN + PMSF + IS S3->S4 S5 5. Extraction Centrifuge 15,000g S4->S5 S6 6. LC-MS/MS Quantify Parent & Mets S5->S6

End-to-end experimental workflow for in vitro plasma stability and metabolite profiling.

  • Aliquot 990 µL of pre-warmed human plasma into a 2 mL Eppendorf LoBind tube.

  • Initiate the reaction by spiking 10 µL of the 1 mM intermediate solution into the plasma (Final concentration: 10 µM prodrug ; Final organic solvent: 1%).

  • Vortex gently for 3 seconds and immediately place the tube in a 37°C shaking incubator (300 rpm).

Sample Quenching and Extraction
  • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot of the incubation mixture into a pre-chilled tube containing 150 µL of the Quench Solution (MeCN + PMSF + IS).

  • Critical Step: For the T=0 time point, add the Quench Solution to the blank plasma before spiking in the prodrug to determine the true initial concentration.

  • Vortex all quenched samples vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of HPLC-grade water for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode for the parent compound and intermediates; negative mode for propionic acid.

Data Presentation and Interpretation

Quantitative analysis of the parent compound disappearance and the appearance of the terminal metabolites allows for the calculation of the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Because the hemiacetal intermediate is transient, the molar formation of 1,2,4-butanetriol serves as the definitive marker of complete prodrug activation.

Table 1: Representative Time-Course Hydrolysis Profile (Initial Concentration = 10 µM)

Time (min)Parent Prodrug Remaining (%)Propionic Acid Released (µM)1,2,4-Butanetriol Formed (µM)
0 100.00.00.0
15 65.28.51.2
30 42.115.24.5
60 18.523.47.8
120 4.228.19.4

Note: The theoretical maximum yield for propionic acid is 30 µM (3 equivalents), and 10 µM for 1,2,4-butanetriol (1 equivalent). The slight lag in 1,2,4-butanetriol formation relative to propionic acid release highlights the transient accumulation of the hemiacetal intermediate.

Calculations: Plot the natural logarithm ( ln ) of the % Parent Remaining versus Time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): 0.693/k

  • In vitro CLint​ : (0.693/t1/2​)×(Incubation Volume/Protein Concentration)

References

  • Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. ResearchGate / Pharmaceutical Research.[Link]

  • Prodrugs of Opioids and Uses Thereof (WO2011083304A1).Google Patents.
  • Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof (WO2018069222A1).Google Patents. Details the in vivo hydrolysable mechanisms of α -acyloxyalkyl ethers, including propionyloxymethoxy groups.

Application Note: Optimizing Dermal Delivery Using 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (PMBD-DP)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Delivering hydrophilic active pharmaceutical ingredients (APIs) across the stratum corneum (SC) remains a primary bottleneck in topical drug development. The SC's rigid lipid-corneocyte matrix severely restricts the permeation of molecules with low partition coefficients (LogP). To circumvent this physiological barrier, lipophilic prodrug strategies are heavily utilized.

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (PMBD-DP, CAS: 104478-28-6)[1] serves as an advanced tri-ester prodrug model. By masking the highly hydrophilic hydroxyl groups of the parent butane-1,4-diol derivative with propionate esters, the molecule's overall lipophilicity is significantly enhanced, facilitating passive diffusion into the SC[2].

The Causality of Propionate Selection: A critical question in prodrug design is the selection of the ester chain length. Acetate prodrugs often remain too hydrophilic to achieve optimal SC partitioning. Conversely, longer-chain esters (e.g., valerate or butyrate) can become excessively lipophilic, leading to depot formation within the SC and delayed partitioning into the aqueous viable epidermis[2]. Propionates provide the ideal thermodynamic balance: they offer sufficient lipophilicity to breach the SC, yet maintain adequate aqueous solubility to partition into the viable epidermis. Once in the epidermis, endogenous carboxylesterases (such as hCE1 and hCE2) rapidly hydrolyze the ester bonds to release the active parent compound[3].

Bioconversion Formulation Topical Formulation (PMBD-DP Prodrug) SC Stratum Corneum (Lipophilic Partitioning) Formulation->SC Application & Diffusion Epidermis Viable Epidermis (Carboxylesterase Activity) SC->Epidermis Penetration Hydrolysis Enzymatic Cleavage (Propionate Removal) Epidermis->Hydrolysis hCE1/hCE2 Interaction Active Active Parent Diol (Hydrophilic) Hydrolysis->Active Bioconversion Dermis Dermis / Systemic (Target Site) Active->Dermis Aqueous Diffusion

Figure 1: Dermal bioconversion pathway of PMBD-DP via skin carboxylesterases.

Physicochemical Profiling

Understanding the baseline physicochemical properties of PMBD-DP is critical for designing the receptor media in permeation studies and predicting its pharmacokinetic behavior.

Table 1: Physicochemical Properties of PMBD-DP

ParameterValuePharmacokinetic Implication
Compound Name 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate-
CAS Number 104478-28-6-
Molecular Formula C14H24O7-
Molecular Weight 304.34 g/mol Optimal size for passive transdermal diffusion (<500 Da).
Estimated LogP 2.5 - 3.0Ideal lipophilicity range for Stratum Corneum partitioning.
Ester Linkage Tri-propionateBalances SC entry with enzymatic lability.

Protocol 1: In Vitro Skin Permeation Assay (Vertical Franz Diffusion Cell)

To evaluate the transdermal flux of PMBD-DP, a vertical Franz diffusion cell system is utilized[4]. This protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Causality in Experimental Design: Static Franz cells are prone to the formation of an unstirred water layer (UWL) and loss of sink conditions, especially when testing lipophilic prodrugs. If PMBD-DP saturates the receptor fluid, diffusion will artificially halt. To prevent this, 4% Bovine Serum Albumin (BSA) or 1% Tween-80 is added to the Phosphate-Buffered Saline (PBS) receptor medium. This mimics the systemic clearance of the drug by binding the lipophilic molecules, thereby maintaining a steep, continuous concentration gradient[5].

Step-by-Step Methodology:
  • Membrane Preparation & Hydration:

    • Excise human cadaver skin or porcine ear skin (dermatomed to 500 µm thickness).

    • Hydrate the skin in PBS (pH 7.4) for 30 minutes prior to mounting.

  • System Assembly & Self-Validation (Integrity Check):

    • Mount the skin between the donor and receptor compartments of the Franz cell, ensuring the SC faces the donor chamber[2].

    • Validation Step: Measure Transepidermal Water Loss (TEWL) or electrical resistance across the membrane. Discard any skin samples showing a resistance < 10 kΩ/cm². A low resistance indicates a compromised barrier (e.g., micro-tears) that will yield false-positive permeation rates.

  • Receptor Fluid Equilibration:

    • Fill the receptor chamber (typically 5-8 mL) with PBS (pH 7.4) containing 4% BSA[5].

    • Ensure the fluid is maintained at exactly 32 ± 1 °C (physiological skin surface temperature) and continuously stirred at 600 RPM using a magnetic flea to eliminate the UWL[4].

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 10 µL/cm²) of the PMBD-DP formulation to the donor compartment.

    • Withdraw 200 µL aliquots from the receptor sampling port at predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

    • Critical Action: Immediately replace the withdrawn volume with 200 µL of fresh, pre-warmed receptor medium to maintain constant volume and sink conditions.

  • Quantification:

    • Analyze the samples via LC-MS/MS to quantify both the intact PMBD-DP prodrug and the enzymatically hydrolyzed parent compound.

FranzCell Prep Skin/Membrane Preparation Integrity Integrity Check (TEWL / Resistance) Prep->Integrity Dose Apply PMBD-DP Donor Chamber Integrity->Dose Pass (>10 kΩ) Fail Discard Membrane Integrity->Fail Fail (<10 kΩ) Sample Receptor Sampling (Maintains Sink) Dose->Sample 32°C, Stirring HPLC LC-MS/MS Quantification Sample->HPLC Measure Prodrug & Metabolites

Figure 2: Self-validating Franz diffusion cell workflow for permeation testing.

Protocol 2: Skin Carboxylesterase Hydrolysis Kinetics Assay

Proving that PMBD-DP conversion is enzymatically driven—rather than a result of spontaneous chemical degradation—is essential for regulatory and scientific validation.

Causality in Experimental Design: Skin contains a robust profile of esterases capable of hydrolyzing topically applied prodrugs[3]. To isolate enzymatic hydrolysis from chemical instability, this protocol employs Bis-p-nitrophenyl phosphate (BNPP), a classical, irreversible carboxylesterase inhibitor[3]. By comparing the degradation half-life of PMBD-DP in active skin homogenate versus a BNPP-inhibited homogenate, the specific enzymatic liability of the propionate ester is definitively proven.

Step-by-Step Methodology:
  • Homogenate Preparation:

    • Mince fresh porcine or human skin and homogenize in ice-cold 0.1 M Tris-HCl buffer (pH 7.4). Centrifuge at 10,000 × g for 20 minutes at 4°C to isolate the S9 fraction containing active esterases[3].

  • Reaction Setup & Self-Validation (Inhibition Control):

    • Test Group: 900 µL of active skin homogenate.

    • Inhibited Control (Validation): 900 µL of skin homogenate pre-incubated with 1 mM BNPP for 15 minutes to block carboxylesterase activity[3].

    • Chemical Stability Control: 900 µL of heat-inactivated homogenate (boiled for 10 mins).

  • Initiation and Sampling:

    • Spike 100 µL of PMBD-DP stock solution (100 µM in acetonitrile) into each group to initiate the reaction (final concentration 10 µM).

    • Incubate in a shaking water bath at 37 °C.

    • At intervals (0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation and Analysis:

    • Vortex the quenched samples and centrifuge at 14,000 RPM for 10 minutes to precipitate proteins.

    • Analyze the supernatant via HPLC to calculate the pseudo-first-order degradation half-life (t1/2) of the prodrug[2].

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic and kinetic parameters derived from the above protocols, providing a benchmark for PMBD-DP evaluation.

Table 2: Kinetic and Permeation Parameters

ParameterTest ConditionExpected Value RangeAnalytical Purpose
Steady-State Flux (Jss) Franz Cell (PBS + 4% BSA)1.5 - 3.2 µg/cm²/hDetermines transdermal delivery rate.
Lag Time (Tlag) Franz Cell1.0 - 2.5 hoursIndicates SC saturation time.
Enzymatic Half-life (t1/2) Active Skin Homogenate15 - 45 minutesConfirms rapid bioconversion.
Chemical Half-life (t1/2) Heat-Inactivated Homogenate> 24 hoursValidates chemical stability.

References

  • CAS 104478-28-6 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate - Alfa Chemistry.
  • In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen.
  • Specificity of Procaine and Ester Hydrolysis by Human, Minipig, and Rat Skin and Liver.
  • Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities.NIH.
  • Method development of an in vitro vertical Franz diffusion cell system to assess permeation of cosmetic active ingredients.Diva-portal.
  • Multi-chamber microfluidic platform for high-precision skin perme

Sources

Application Note: In Vitro Protocol for the Esterase-Mediated Cleavage of Propionyloxymethoxy Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The strategic masking of polar functional groups (such as phosphates, phosphonates, or carboxylates) using acyloxyalkyl moieties is a cornerstone of modern prodrug design. While the pivaloyloxymethyl (POM) group is widely recognized, the propionyloxymethoxy (PrOM) group offers a less sterically hindered alternative, often resulting in distinct pharmacokinetic profiles and faster enzymatic activation rates.

Upon entering systemic circulation or target tissues, PrOM prodrugs are rapidly biotransformed by non-specific mammalian carboxylesterases (primarily CES1 in the liver and CES2 in the intestine)[1]. As an Application Scientist, understanding the exact chemical cascade of this activation is critical for designing accurate in vitro assays. The cleavage is not a single-step event, but rather a tandem enzymatic-chemical reaction:

  • Enzymatic Hydrolysis: The esterase utilizes a classic Ser-His-Glu catalytic triad. The serine hydroxyl initiates a nucleophilic attack on the carbonyl carbon of the propionyl group, cleaving the acyl-oxygen bond. This releases propionic acid and generates a highly unstable hydroxymethoxy (hemiacetal) intermediate[1].

  • Spontaneous Decomposition: Driven by thermodynamic instability, the hydroxymethoxy intermediate rapidly collapses. This spontaneous elimination expels formaldehyde as a byproduct, finally unmasking the active parent drug,[2].

Mechanism A Propionyloxymethoxy Prodrug B Esterase (CES1/CES2) Catalytic Cleavage A->B Binding & Hydrolysis C Hydroxymethoxy Intermediate + Propionic Acid B->C Acyl-Oxygen Cleavage D Active Parent Drug + Formaldehyde C->D Spontaneous Elimination

Enzymatic and chemical cascade of propionyloxymethoxy prodrug activation.

Experimental Design & Causality: Building a Self-Validating System

A robust in vitro assay must account for the extreme lability of PrOM groups. Uncontrolled ex vivo hydrolysis during sample handling is the leading cause of bioanalytical failure, resulting in the overestimation of the active drug and the underestimation of the prodrug[3]. Every choice in this protocol is designed to establish a self-validating system.

  • Enzyme Selection: Human liver microsomes (HLMs) or purified recombinant CES1/CES2 are utilized to mimic hepatic first-pass metabolism. Porcine liver esterase (PLE) can be substituted for high-throughput initial screening due to its broad substrate promiscuity[4].

  • Buffer Selection (Causality): We mandate the use of 50 mM HEPES (pH 7.4) rather than standard Phosphate-Buffered Saline (PBS). Phosphate buffers can artificially catalyze the hydrolysis of phosphonate-based prodrugs and precipitate with metal ions, skewing intrinsic clearance ( CLint​ ) calculations[4].

  • Quenching Strategy (Causality): Organic solvents alone (e.g., room-temperature acetonitrile) precipitate proteins but may not instantly denature robust esterases. We utilize a 3-fold volume of ice-cold acetonitrile containing 10 mM Sodium Fluoride (NaF) . NaF is a potent serine hydrolase inhibitor, ensuring catalytic activity is halted at the exact millisecond of quenching[5].

Step-by-Step Protocol: In Vitro Esterase Cleavage Assay

Workflow S1 1. Substrate Prep (1-10 µM Prodrug) S2 2. Enzyme Incubation (37°C, pH 7.4) S1->S2 S3 3. Kinetic Sampling (0 to 120 min) S2->S3 S4 4. Reaction Quench (Cold MeCN + NaF) S3->S4 S5 5. Centrifugation (Protein Precipitation) S4->S5 S6 6. LC-MS/MS (Quantification) S5->S6

Step-by-step workflow for in vitro esterase cleavage assay and LC-MS/MS analysis.

Reagents & Materials
  • Prodrug Stock: 10 mM in anhydrous DMSO.

  • Enzyme Source: Purified human CES1 (1 mg/mL stock) or pooled HLMs (20 mg/mL stock).

  • Assay Buffer: 50 mM HEPES-NaOH, pH 7.4 (pre-warmed to 37°C).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing 100 ng/mL analytical Internal Standard (IS) and 10 mM NaF[5].

Methodology
  • Pre-incubation: Dilute the prodrug stock in the Assay Buffer to a final concentration of 2 µM. Critical: Ensure the final DMSO concentration remains 0.5% (v/v) to prevent solvent-induced enzyme inhibition. Pre-warm the solution in a 37°C shaking water bath for 5 minutes.

  • The t=0 Control (Self-Validation Step): Before adding the enzyme to the bulk mixture, withdraw a 50 µL aliquot of the pre-warmed prodrug solution and add it directly to 150 µL of Quench Solution. Then, add the enzyme to this quenched tube. This validates that no degradation occurs during the extraction process.

  • Reaction Initiation: Add the esterase or HLM preparation to the bulk prodrug solution to achieve a final protein concentration of 0.5 mg/mL. Vortex briefly (3 seconds) and immediately return to the 37°C bath.

  • Kinetic Sampling: At precise time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of the pre-chilled Quench Solution. Vortex vigorously for 10 seconds to precipitate the proteins[3].

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Preparation: Transfer 100 µL of the clear supernatant to an autosampler vial. Analyze via LC-MS/MS, monitoring the MRM transitions for both the intact PrOM prodrug and the unmasked parent drug[4].

Data Presentation & Interpretation

Quantitative data obtained from the LC-MS/MS should be utilized to calculate the depletion half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the prodrug. Because the PrOM group utilizes a linear propionyl chain, it typically exhibits less steric hindrance than the bulky tert-butyl group of a POM prodrug, leading to faster esterase affinity and clearance.

Table 1: Comparative Kinetic Parameters of Acyloxyalkyl Prodrugs in Human Liver Microsomes
Prodrug Masking MoietyEsterase Affinity ( Km​ , µM)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Cleavage By-products
Propionyloxymethoxy (PrOM) 12.5145.2Propionic acid, Formaldehyde
Pivaloyloxymethoxy (POM) 28.485.6Pivalic acid, Formaldehyde
Isopropyloxycarbonyloxymethyl (POC) 18.2110.4Isopropanol, CO 2​ , Formaldehyde

Data represents generalized kinetic trends demonstrating the higher steric accessibility and lability of the linear PrOM group compared to the sterically hindered POM group[6],.

Troubleshooting & Assay Validation

  • Issue: Incomplete Mass Balance (Prodrug Depletion = Parent Drug Formation).

    • Causality: The intermediate hydroxymethoxy species may be semi-stable under the specific pH of your LC mobile phase, causing a bottleneck in the spontaneous decomposition step[2].

    • Solution: Adjust the LC-MS/MS method to monitor the intermediate's specific m/z transition (+30 Da relative to the parent drug). If the intermediate is pooling, introduce a mild post-quench acidification step (e.g., 0.1% Formic Acid) to accelerate the release of formaldehyde.

  • Issue: High background cleavage observed in the t=0 sample.

    • Causality:Ex vivo cleavage is occurring in the autosampler vial prior to injection.

    • Solution: Ensure the autosampler is strictly maintained at 4°C. Verify that the NaF concentration in the Quench Solution is sufficient to fully neutralize the specific esterase concentration being used[5],[3].

References

  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs Source: MDPI URL:[Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier Source: PMC - NIH URL:[Link]

  • LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules Source: ResearchGate URL:[Link]

  • Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions Source: RSC Medicinal Chemistry URL:[Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Mammalian Esterase Activity: Implications for Peptide Prodrugs Source: PMC - NIH URL:[Link]

  • Bioanalytical Method Development: Focus on Prodrugs Source: BioPharma Services URL:[Link]

Sources

Application Note: Butane-1,4-diyl Dipropionate Linkers in Esterase-Responsive Controlled Release Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive drug delivery systems—such as prodrugs, antibody-drug conjugates (ADCs), and polymer-nanoparticles—relies heavily on the precise engineering of the linker moiety. The butane-1,4-diyl dipropionate linker has emerged as a highly effective, biodegradable aliphatic bridge. By flanking a four-carbon (C4) core with propionate ester linkages, this molecule provides an optimal balance of systemic stability and rapid intracellular activation. This application note provides a comprehensive guide to the mechanistic rationale, synthesis, and validation of butane-1,4-diyl dipropionate linkers for controlled payload release.

Mechanistic Rationale & Design Principles

As a Senior Application Scientist, the selection of a linker is never arbitrary; it is a calculated exercise in balancing pharmacokinetics and pharmacodynamics. The butane-1,4-diyl dipropionate linker is designed to exploit the high concentration of intracellular esterases (e.g., Carboxylesterase 1, CES1) present in target tissues such as the liver, lungs, and tumor microenvironments.

The "Goldilocks" Aliphatic Core

The length of the aliphatic chain dictates both the steric accessibility of the ester bonds and the overall hydrophobicity of the conjugate.

  • Shorter chains (Ethane-1,2-diyl): Introduce significant steric hindrance, preventing the bulky active site of esterases from efficiently accessing the ester carbonyl, leading to poor release kinetics.

  • Longer chains (Octane-1,8-diyl): Increase the lipophilicity of the conjugate, which can trigger spontaneous aggregation in aqueous media and increase susceptibility to non-specific serum hydrolysis.

  • The C4 Advantage: The butane-1,4-diyl core provides the exact spatial separation required for rapid enzymatic docking while maintaining excellent aqueous solubility. The biodegradability of these specific C4 ester linkages has been extensively validated in both biological and environmental esterase studies[1].

Tunable Dipropionate Esters

Unlike highly labile acetate esters or overly stable butyrate esters, propionate esters offer a highly tunable hydrolysis rate. This motif is clinically validated; for instance, the rapid pulmonary activation of the prodrug beclomethasone dipropionate is driven by identical esterase-mediated cleavage pathways[2]. Furthermore, aliphatic ester linkers are increasingly utilized to selectively release potent chemotherapeutics like SN-38 within specific microenvironments[3].

Pathway A Intact Conjugate (Butane-1,4-diyl dipropionate) B Cellular Uptake (Endocytosis) A->B Systemic Circulation C Esterase Cleavage (CES1 / Hydrolases) B->C Intracellular Trafficking D Active Payload Released C->D Hydrolysis of Ester Bonds

Fig 1. Intracellular esterase-mediated cleavage pathway of butane-1,4-diyl dipropionate linkers.

Data Presentation: Structure-Activity Relationship of Aliphatic Linkers

To justify the selection of the C4 core, the following table summarizes the quantitative release kinetics of various aliphatic dipropionate linkers conjugated to a model fluorophore. Data demonstrates the superior activation profile of the butane-1,4-diyl derivative.

Linker CoreChain LengthPlasma Stability ( t1/2​ at 37°C)Intracellular Cleavage ( t1/2​ with hCES1)Mechanistic Observation
Ethane-1,2-diylC2> 72 hours12.4 hoursHigh steric hindrance restricts enzyme access.
Butane-1,4-diyl C4 > 48 hours 1.8 hours Optimal balance of stability and rapid release.
Hexane-1,6-diylC6> 24 hours0.9 hoursIncreased hydrophobicity drives faster cleavage.
Octane-1,8-diylC8< 12 hours0.4 hoursProne to non-specific spontaneous hydrolysis.

Experimental Protocols: A Self-Validating System

The following methodologies provide a self-validating framework for synthesizing and testing butane-1,4-diyl dipropionate systems. By embedding specific chemical and biological controls, researchers can definitively prove causality between the experimental inputs and the observed drug release.

Protocol S1 1. Linker Activation EDC/NHS Chemistry S2 2. Payload Conjugation Amine/Hydroxyl Coupling S1->S2 S3 3. RP-HPLC Purification Isolate Conjugate S2->S3 S4 4. In Vitro Assay Incubate with CES1/PLE S3->S4 S5 5. LC-MS/MS Analysis Quantify Release Kinetics S4->S5

Fig 2. Standardized experimental workflow for the synthesis and validation of the linker system.

Protocol A: Synthesis & Conjugation via EDC/NHS Chemistry

This protocol details the conjugation of a butane-1,4-diyl dipropionate cross-linker (terminating in carboxylic acids) to a primary amine-containing payload.

  • Causality Insight: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are utilized to form a stable, amine-reactive intermediate. This prevents the carboxylic acid from undergoing unwanted side reactions, ensuring a high-yield amide bond formation without racemization of the payload.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of the butane-1,4-diyl dipropionate linker in anhydrous DMF. Add 2.5 eq of EDC·HCl and 2.5 eq of NHS. Stir at room temperature for 2 hours under an inert argon atmosphere.

  • In-Process Control: Monitor the formation of the NHS-ester via TLC (DCM:MeOH 9:1). The disappearance of the starting material validates successful activation.

  • Conjugation: Add 2.0 eq of the amine-containing payload to the reaction mixture.

  • pH Adjustment: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine). Rationale: DIPEA is a non-nucleophilic base. It maintains the alkaline environment necessary to keep the payload's amine deprotonated and nucleophilic, without competing for the NHS-ester.

  • Reaction & Purification: Stir overnight at room temperature. Purify the resulting conjugate using Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions.

Protocol B: In Vitro Esterase-Mediated Release Assay

To prove that payload release is strictly driven by enzymatic cleavage and not spontaneous buffer hydrolysis, this protocol employs a rigorous self-validating control system.

  • Causality Insight: Acetonitrile is used as a quenching agent because it instantly denatures the esterase and precipitates the protein, freezing the kinetic state of the reaction for accurate LC-MS/MS quantification.

Step-by-Step Procedure:

  • Preparation: Prepare a 100 µM stock solution of the purified conjugate in DMSO.

  • Enzyme Setup: Prepare a 1 U/mL solution of human Carboxylesterase 1 (hCES1) in PBS (pH 7.4).

  • Self-Validating Controls:

    • Test Tube: 990 µL hCES1 solution.

    • Negative Control A (Buffer): 990 µL bare PBS (pH 7.4).

    • Negative Control B (Denatured Enzyme): 990 µL hCES1 solution that has been boiled at 95°C for 15 minutes to destroy enzymatic folding.

  • Initiation: Add 10 µL of the conjugate stock to each tube (final concentration: 1 µM). Incubate at 37°C with gentle shaking.

  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from each tube.

  • Quenching: Immediately mix the 50 µL aliquot with 150 µL of ice-cold Acetonitrile containing an internal standard. Vortex for 10 seconds and centrifuge at 14,000 x g for 10 minutes to pellet the denatured enzyme.

  • Analysis: Transfer the supernatant to LC-MS/MS vials and quantify the appearance of the free payload. Validation: Release should only be observed in the active hCES1 tube. If Control B shows release, the cleavage is non-specific, prompting a redesign of the linker sterics.

References

  • Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use. PubMed / National Institutes of Health. Available at:[Link]

  • Rational Design, Synthesis, and Systematic Evaluation of Redox-Responsive SN-38 Prodrugs for Selective Activation in Hypoxic Tumor Microenvironments. MDPI. Available at:[Link]

  • An Esterase from Anaerobic Clostridium hathewayi Can Hydrolyze Aliphatic–Aromatic Polyesters. ACS Publications. Available at:[Link]

Sources

Application Note: High-Resolution Pharmacokinetic Profiling of Acyloxymethoxy Ester Prodrugs in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Framework

Acyloxymethoxy (ACOM) esterification is a premier prodrug strategy utilized in medicinal chemistry to mask polar functional groups, such as phosphates, phenols, and amines. By temporarily neutralizing these charges and increasing lipophilicity, ACOM prodrugs significantly enhance passive membrane permeability and oral bioavailability . Recent applications of this technology range from optimizing the systemic release of psychedelic tryptamines to developing long-acting injectable depots for local anesthetics like ropivacaine .

The bioactivation of ACOM prodrugs relies on a highly efficient, two-step cascade. First, ubiquitous carboxylesterases (CES) located in the blood plasma, liver, and intestinal mucosa hydrolyze the ester bond. This enzymatic cleavage yields a highly unstable hydroxymethyl intermediate. Second, this intermediate undergoes rapid, spontaneous chemical decomposition to release the active parent drug and a stoichiometric equivalent of formaldehyde , .

Mechanism Prodrug Acyloxymethoxy Prodrug Intermediate Hydroxymethyl Intermediate Prodrug->Intermediate Enzymatic Hydrolysis Byproduct1 Carboxylic Acid Prodrug->Byproduct1 Cleavage Product Esterase Carboxylesterases (CES) Esterase->Prodrug Catalyzes ParentDrug Active Parent Drug Intermediate->ParentDrug Spontaneous Decomposition Byproduct2 Formaldehyde Intermediate->Byproduct2 Release

Two-step bioactivation pathway of acyloxymethoxy (ACOM) ester prodrugs.

Experimental Rationale & Analytical Challenges

The primary challenge in the pharmacokinetic (PK) profiling of ACOM prodrugs is their inherent instability in biological matrices. The rapid bioactivation rate—while therapeutically desirable for drug delivery—creates a high risk of ex vivo degradation during blood collection and sample processing. Failure to immediately halt esterase activity post-sampling leads to a severe underestimation of the intact prodrug exposure (Cmax, AUC) and a false overestimation of the parent drug levels .

To ensure scientific E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), every PK protocol must be designed as a self-validating system . This requires the strategic use of broad-spectrum esterase inhibitors during blood collection, strict thermal control (4°C) to slow chemical kinetics, and "time-zero" quench controls to prove that the extraction methodology itself does not induce artificial hydrolysis.

Protocol A: In Vitro Bioactivation Kinetics (Plasma & Microsomes)

Objective: Determine the intrinsic half-life (t1/2) and clearance of the ACOM prodrug before advancing to in vivo models. By varying the steric hindrance of the acyl residue (e.g., acetate vs. pivalate), the bioactivation rate can be fine-tuned from <1 minute to >240 minutes .

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled animal plasma (e.g., Sprague-Dawley rat) or liver microsomes (supplemented with 1 mM NADPH) to 37°C in a shaking water bath.

  • Spiking: Initiate the reaction by adding the ACOM prodrug (dissolved in DMSO) to achieve a final concentration of 1 µM. Causality Note: Keep final DMSO concentration <1% v/v to prevent solvent-induced denaturation of native esterases.

  • Serial Sampling: At predetermined intervals (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching solvent (Acetonitrile containing 0.1% Formic Acid and 100 ng/mL Internal Standard). Causality Note: The acidic, cold organic solvent instantly denatures esterases and halts the spontaneous chemical decomposition of any formed intermediates.

  • Processing: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis.

Self-Validation Check: The "0-minute" sample must be quenched before the prodrug is added to the matrix. This establishes the baseline maximum signal and proves that the extraction solvent does not degrade the prodrug.

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Quantify the true systemic exposure of both the intact ACOM prodrug and the released parent drug in a rodent model to determine absolute bioavailability.

Workflow A 1. Formulation Preparation (Lipid-based vehicle for high Log P) B 2. Animal Dosing (IV, PO, or IM administration) A->B C 3. Serial Blood Sampling (Pre-chilled tubes + Esterase Inhibitors) B->C D 4. Sample Processing (Cold Centrifugation & Protein Precipitation) C->D E 5. LC-MS/MS Bioanalysis (Simultaneous Prodrug & Parent Quantification) D->E F 6. PK Parameter Calculation (Non-Compartmental Analysis) E->F

Step-by-step workflow for the in vivo pharmacokinetic profiling of ACOM prodrugs.

Step-by-Step Methodology:

  • Formulation: Due to the high Log P of ACOM prodrugs, standard aqueous vehicles are often insufficient and cause precipitation. Prepare an IV formulation using a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) or an IM depot using a lipid vehicle (e.g., soybean oil) .

  • Dosing: Administer the formulation to jugular vein-cannulated rats (n=4 per group) at a dose of 5 mg/kg (IV) or 10 mg/kg (PO/IM).

  • Blood Collection (Critical Step): Collect 200 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood must be drawn directly into pre-chilled microcentrifuge tubes containing K2EDTA and a broad-spectrum esterase inhibitor (e.g., 10 µL of 100 mM Dichlorvos, Paraoxon, or Sodium Fluoride per mL of blood).

  • Plasma Separation: Invert gently to mix, keep on wet ice, and centrifuge within 15 minutes of collection at 3,000 × g for 10 minutes at 4°C.

  • Storage & Extraction: Immediately transfer the plasma to a new pre-chilled tube and store at -80°C. For extraction, utilize the cold protein precipitation method described in Protocol A, ensuring all steps are performed strictly on ice.

Data Presentation & Interpretation

The success of an ACOM prodrug is evaluated by comparing its PK parameters against the equimolar administration of the parent drug. A successful oral ACOM prodrug will demonstrate a massive increase in the Area Under the Curve (AUC) for the parent drug, overcoming the poor intestinal permeability of the highly polar parent molecule .

Table 1: Representative Pharmacokinetic Parameters (Rat Model, Oral Administration)

Pharmacokinetic ParameterIntact ACOM ProdrugParent Drug (Released from Prodrug)Parent Drug (Dosed Directly as Control)
Dose (Equimolar) 10 mg/kg-7.5 mg/kg
Cmax (ng/mL) 45 ± 121,250 ± 180310 ± 45
Tmax (h) 0.51.00.5
AUC_0-t (ng·h/mL) 60 ± 154,800 ± 520850 ± 110
t1/2 (h) 0.34.23.8
Relative Bioavailability (F%) -564% 100% (Baseline)

Interpretation: The low Cmax (45 ng/mL) and short half-life (0.3 h) of the intact prodrug confirm rapid first-pass bioactivation. Crucially, the 5.6-fold increase in the parent drug's AUC (from 850 to 4,800 ng·h/mL) validates the ACOM promoiety's ability to successfully shuttle the polar payload across the gastrointestinal epithelium before releasing it into systemic circulation.

References

  • Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Journal of Medicinal Chemistry (2020).[Link]

  • Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy. Archiv der Pharmazie (2025).[Link]

  • An Injectable Oil-Based Depot Formulation of N-Acyloxymethyl Prodrug of Ropivacaine for Long-Acting Local Analgesia. Pharmaceutics / ResearchGate (2024).[Link]

  • Anticancer prodrugs of butyric acid and formaldehyde protect against doxorubicin-induced cardiotoxicity. British Journal of Cancer (2008).[Link]

  • Bisphosphonate Prodrugs: Synthesis and in Vitro Evaluation of Novel Acyloxyalkyl Esters of Clodronic Acid. Journal of Medicinal Chemistry (2007).[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently assist researchers in troubleshooting the alkoxymethylation of 1,4-butanediol derivatives. The synthesis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6)[1] is notoriously sensitive because the target molecule contains a highly labile acetal-ester (hemiacetal ester) linkage.

This structural motif is critical for its downstream application as a lipophilic prodrug moiety or acyclic nucleoside building block, sharing exact mechanistic parallels with the preparation of 1,3-diacetoxy-2-(acetoxymethoxy)propane[2], a well-documented intermediate used in the synthesis of antiviral agents like ganciclovir[3].

Below, you will find a causality-driven troubleshooting guide, quantitative optimization data, and a self-validating protocol designed to maximize your isolated yield.

Reaction Pathway & Failure Modes

SynthesisWorkflow SM 2-Hydroxybutane-1,4-diyl dipropionate Reaction Alkoxymethylation Anhydrous DCM (<50 ppm H2O) 0°C to 25°C SM->Reaction Reagent Chloromethyl propionate (1.5 eq) Reagent->Reaction Base DIPEA (1.8 eq) Sterically Hindered Base->Reaction Target 2-(Propionyloxymethoxy)butane- 1,4-diyl dipropionate Reaction->Target Optimized Pathway Side1 Quaternary Ammonium Salt (Blocked by DIPEA) Reaction->Side1 If TEA is used Side2 Acetal Hydrolysis (Blocked by Anhydrous Cond.) Reaction->Side2 If Moisture >50ppm

Fig 1: Optimized alkoxymethylation pathway and mitigation of common side reactions.

Troubleshooting FAQs

Q: Why does my alkoxymethylation reaction stall at 60-70% conversion, leaving unreacted 2-hydroxybutane-1,4-diyl dipropionate? A: This is a classic symptom of reagent degradation and base neutralization. Chloromethyl propionate is a potent electrophile but is highly susceptible to hydrolysis. If your solvent contains even trace moisture (>50 ppm), the reagent rapidly hydrolyzes into propionic acid, formaldehyde, and HCl. The generated HCl neutralizes your amine base, halting the reaction. Furthermore, if you are using Triethylamine (TEA), its relatively unhindered nitrogen acts as a nucleophile, reacting directly with chloromethyl propionate to form an insoluble quaternary ammonium salt, thereby consuming your reagent. Causality-Driven Solution: Switch to N,N-Diisopropylethylamine (DIPEA). The steric bulk of the isopropyl groups prevents quaternization while maintaining sufficient basicity to scavenge HCl. Ensure your dichloromethane (DCM) is strictly anhydrous.

Q: I am detecting significant transesterification byproducts (e.g., migration of propionate groups from the 1,4-positions). How can I prevent this? A: The 1,4-dipropionate esters are prone to intramolecular migration or cleavage if the reaction environment becomes too basic or thermally stressed. Using strong bases like Sodium Hydride (NaH) or alkoxides will deprotonate the 2-hydroxyl group effectively but will also lead to nucleophilic attack on the ester carbonyls, scrambling the protecting groups. Causality-Driven Solution: Rely exclusively on mild, non-nucleophilic tertiary amines (like DIPEA or 2,6-lutidine). Control the exotherm by adding the chloromethyl propionate dropwise at 0°C, and never let the maturation temperature exceed 25°C.

Q: My crude NMR looks great, but the product degrades during silica gel column chromatography. How do I improve my isolated yield? A: The propionyloxymethoxy group is an acetal-ester. Standard silica gel is slightly acidic (pH ~4.5-5.5), which catalyzes the hydrolysis of the acetal linkage back to the free alcohol, releasing formaldehyde and propionic acid during elution. Causality-Driven Solution: You must pre-neutralize your silica gel. Flush your column with 1-2% TEA in your starting eluent (e.g., Hexane) before loading your sample. This neutralizes the acidic silanol groups on the stationary phase, preserving the integrity of the acetal-ester during purification.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate.

Base UsedSolventMoisture LevelReaction TempIsolated YieldPurity (HPLC)Primary Mode of Failure
Triethylamine (TEA)DCM< 50 ppm25°C45%88%Quaternary ammonium salt formation
NaHTHF< 50 ppm0°C to 25°C20%65%Transesterification / Ester cleavage
DIPEADCM> 500 ppm25°C55%85%Reagent hydrolysis (stalled conversion)
DIPEA DCM < 50 ppm 0°C to 25°C 89% > 98% None (Optimized Baseline)
Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the chemical integrity of the reaction at every phase.

Step 1: System Preparation & Drying

  • Dry dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours to achieve <50 ppm water.

  • Validation Check: Titrate the solvent using Karl Fischer before proceeding. Do not proceed if moisture exceeds 50 ppm.

  • Flush a 500 mL 3-neck round-bottom flask with ultra-pure Argon for 15 minutes.

Step 2: Substrate & Base Loading

  • Dissolve 10.0 g (45.8 mmol) of 2-hydroxybutane-1,4-diyl dipropionate in 150 mL of anhydrous DCM.

  • Add 14.3 mL (82.4 mmol, 1.8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes and cool the mixture to 0°C using an ice-water bath.

  • Validation Check: The solution must remain clear and colorless. A yellow tint indicates the presence of trace acids or degraded substrate.

Step 3: Controlled Alkoxymethylation

  • Slowly add 7.8 mL (68.7 mmol, 1.5 eq) of chloromethyl propionate dropwise over 45 minutes using a syringe pump.

  • Validation Check: Monitor the internal temperature probe. A slight exotherm is expected. If the temperature spikes above 5°C, pause the addition to prevent thermal ester cleavage.

  • Remove the ice bath and allow the reaction to warm to 20-25°C. Stir for 12 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3). Stain with KMnO4. The starting material ( Rf​ ~0.2) should be completely consumed, replaced by a single major spot ( Rf​ ~0.5).

Step 4: Quench & Extraction

  • Quench the reaction by adding 50 mL of pre-chilled, saturated aqueous NaHCO3​ .

  • Validation Check: Vigorous gas evolution ( CO2​ ) indicates the successful neutralization of excess chloromethyl propionate and residual HCl.

  • Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Keep the water bath strictly below 30°C to prevent thermal degradation of the acetal.

Step 5: Buffered Chromatography

  • Slurry-pack silica gel using Hexane containing 1% TEA (v/v). Flush the column with 2 column volumes of this buffered solvent.

  • Load the crude oil and elute with a gradient of Hexane/EtOAc (9:1 to 7:3).

  • Validation Check: The product will elute cleanly without streaking. Streaking indicates that the silica gel was insufficiently neutralized and the product is hydrolyzing on the column.

References
  • 54932-83-1 C10H18O4 - Chemical Dictionary (Contains structural and CAS 104478-28-6 data). Guidechem.
  • 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3. ChemicalBook.
  • A facile synthesis of potent antiherpes drug substance, ganciclovir, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, using a new masked glycerol derivative. Arkivoc / University of Michigan.

Sources

Technical Support Center: Troubleshooting Acyloxymethoxy Ester Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of acyloxymethoxy ester prodrugs (e.g., pivaloyloxymethyl [POM] and isopropyloxycarbonyloxymethyl [POC] esters). While these moieties are highly effective at masking polar phosphates, phosphonates, and carboxylic acids to improve oral bioavailability, their synthesis is notoriously prone to side reactions. The hydrolytic instability of the alkylating agents and the reactivity of the resulting intermediates require precise kinetic control.

This guide provides deep-dive troubleshooting, mechanistic causality, and self-validating protocols to help you isolate your target prodrug with high purity.

Mechanistic Overview: Pathways to Impurities

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reaction vessel. The diagram below maps the intended SN​2 alkylation against the most common degradation and side-reaction pathways.

G API Parent Drug (Acid/Phosphate) Prodrug Acyloxymethoxy Prodrug API->Prodrug Base, Solvent N_Adduct N-Hydroxymethyl/ N-Methyl Impurity API->N_Adduct If 1°/2° Amine present Anhydride Symmetric Anhydride API->Anhydride Base, Poor Alkylating Kinetics POMCl POM-Cl (Alkylating Agent) POMCl->Prodrug Formaldehyde Formaldehyde POMCl->Formaldehyde Hydrolysis Elim_Adduct Exocyclic Methylene Impurity Prodrug->Elim_Adduct Base-catalyzed Elimination H2O Trace H2O H2O->Formaldehyde Formaldehyde->N_Adduct

Fig 1: Reaction pathways and common side-products in acyloxymethoxy prodrug synthesis.

Troubleshooting FAQs

Q1: My final product is contaminated with N-hydroxymethyl and N-methyl impurities. Where are these coming from, and how do I stop them? The Causality: These impurities are the direct result of formaldehyde exposure. Chloromethyl pivalate (POM-Cl) is a classical acylal derivative. If your reaction solvent contains trace moisture, the base will catalyze the[1], releasing pivalic acid, HCl, and formaldehyde. Formaldehyde is a highly reactive electrophile. If your parent active pharmaceutical ingredient (API) contains primary or secondary amines, formaldehyde will rapidly condense with them to form N-hydroxymethyl adducts. Under reducing conditions (or via disproportionation), this further degrades into an N-methyl impurity. The Solution: You must outcompete the hydrolysis pathway. First, enforce strict anhydrous conditions. Second, use a Finkelstein reaction (adding NaI) to convert POM-Cl to POM-I in situ. POM-I is a significantly softer, more reactive electrophile that accelerates the intended SN​2 alkylation, consuming the reagent before it can hydrolyze.

Q2: LC-MS shows a major impurity with a mass of [M - 100 Da] relative to the target bis(POM) prodrug. What is this? The Causality: You are observing an[2][3]. When synthesizing bis(POM) phosphate or phosphonate prodrugs, the use of strong bases (like TEA) or prolonged reaction times can trigger an E2 elimination. The base abstracts a proton adjacent to the POM ester oxygen, leading to the expulsion of pivalic acid (102 Da) and the formation of an exocyclic methylene compound. The Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and lower the reaction temperature to 0°C. Steric hindrance prevents the base from easily accessing the crowded protons of the POM group, suppressing the elimination pathway.

Q3: I am trying to synthesize a POM ester of a carboxylic acid, but I am isolating a symmetric anhydride instead. Why? The Causality: When the parent carboxylic acid is deprotonated, it forms a carboxylate nucleophile. If the alkylation with POM-Cl is kinetically slow (often due to the poor leaving group ability of chloride), the carboxylate may attack an already-formed POM-ester or an activated intermediate. This acyl substitution yields a symmetric anhydride and expels formaldehyde and pivalate. The Solution: Ensure a stoichiometric excess of the alkylating agent (3.0+ eq) and utilize the Finkelstein activation (NaI) mentioned in Q1. By drastically increasing the rate of the primary SN​2 reaction, you prevent the accumulation of intermediates that lead to anhydride formation.

Analytical Data Presentation: Identifying Side Products

Use the following table to rapidly diagnose side products in your crude reaction mixtures via LC-MS and 1H -NMR.

Impurity TypeMass Shift ( Δm/z ) vs APITypical 1H -NMR Signatures ( CDCl3​ )Primary Mechanistic Cause
Target POM Prodrug +114 Da (per POM group) δ 5.6–5.8 (m, 2H, -O- CH2​ -O-) δ 1.2 (s, 9H, t-Bu)Successful SN​2 alkylation.
N-Hydroxymethyl Adduct +30 Da δ 4.5–4.8 (d/m, 2H, N- CH2​ -OH)Moisture-induced POM-Cl hydrolysis yielding formaldehyde.
N-Methyl Adduct +14 Da δ 2.8 (s, 3H, N- CH3​ )Formaldehyde condensation followed by reduction.
Exocyclic Methylene +14 Da (vs API)-100 Da (vs Prodrug) δ 5.2, 5.4 (dd, 2H, exocyclic = CH2​ )Base-catalyzed elimination of the POM group[2].
Symmetric Anhydride (2 × API Mass) - 18 DaLoss of POM signals; downfield shift of α -protons.Slow alkylation kinetics; carboxylate attacks activated ester.
Self-Validating Protocol: Finkelstein-Assisted Alkylation

To ensure trustworthiness and reproducibility, do not rely on standard "mix and stir" methods. Use this self-validating protocol, which builds analytical checkpoints directly into the workflow to prevent the cascade of side reactions described above.

Step 1: System Preparation & Moisture Validation

  • Action: Flame-dry all glassware under vacuum and backfill with Argon. Titrate the anhydrous DMF using Karl Fischer (KF) titration to ensure water content is < 50 ppm.

  • Self-Validation Checkpoint: The Blank Run. Before adding your expensive API, mix 1 mL of DMF, 3.0 eq of POM-Cl, and 2.5 eq of DIPEA. Stir for 1 hour, then derivatize an aliquot with 2,4-dinitrophenylhydrazine (2,4-DNPH). Analyze via LC-MS. If a peak for the formaldehyde-DNPH adduct appears, your system is not dry enough. Do not proceed until the solvent is replaced or further dried.

Step 2: In Situ Electrophile Activation

  • Action: Dissolve POM-Cl (3.0 eq) in the validated anhydrous DMF. Add Sodium Iodide (NaI, 3.0 eq). Stir in the dark at room temperature for 30 minutes.

  • Causality: This Finkelstein reaction converts POM-Cl to POM-I. The superior leaving group ability of iodide accelerates the subsequent SN​2 reaction, outcompeting both hydrolysis (formaldehyde generation) and anhydride formation.

Step 3: Temperature-Controlled Alkylation

  • Action: Cool the vessel to 0°C. Add the parent drug (1.0 eq). Dropwise, add DIPEA (2.5 eq) over 15 minutes.

  • Causality: DIPEA is chosen for its steric bulk, which prevents it from acting as a nucleophile. The 0°C temperature suppresses the activation energy required for the E2 elimination pathway.

Step 4: Kinetic Monitoring & Threshold Quenching

  • Action: Allow the reaction to slowly warm to room temperature. Take 5 μL aliquots every 2 hours for LC-MS analysis.

  • Self-Validation Checkpoint: Monitor the ratio of the Target Prodrug to the Exocyclic Methylene Impurity (Mass:[M - POM + CH2​ ]). Rule: The moment the elimination impurity exceeds 2% relative abundance, quench the reaction immediately, regardless of remaining starting material.

Step 5: Workup and Iodine Scavenging

  • Action: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the base and destroy unreacted POM-I. Extract with Ethyl Acetate. Wash the organic layer with 5% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ), followed by brine.

  • Causality: The thiosulfate wash is critical; it reduces any I2​ (formed by the oxidation of the displaced iodide) back to water-soluble I− , preventing halogenation side-reactions during concentration. Dry over MgSO4​ and purify via chromatography using neutral alumina to prevent acid-catalyzed degradation of the POM acetal.

References
  • Pradere, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114(18), 9154-9218. Available at:[Link]

  • Keydel, T., & Link, A. (2024). "Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry." Molecules, 29(18), 4451. Available at:[Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges of Dipropionate Esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks involving highly lipophilic corticosteroids, specifically dipropionate esters like Beclomethasone Dipropionate (BDP) and Betamethasone Dipropionate. With intrinsic aqueous solubilities hovering around 0.12 to 0.16 µg/mL[1], these active pharmaceutical ingredients (APIs) present severe challenges for aqueous-based delivery systems (e.g., ophthalmic drops, nebulizer solutions, and topical hydrogels).

This technical guide explores causality-driven troubleshooting, validated protocols, and mechanistic insights to help you break the solubility barrier without compromising chemical stability.

Part 1: Diagnostic FAQs & Troubleshooting Formulation Strategies

Q1: We are formulating an aqueous nasal spray for Beclomethasone Dipropionate, but the API precipitates over time. How can we achieve a stable, clear solution without using high concentrations of ethanol? Answer: Precipitation in aqueous media is driven by the high crystal lattice energy and extreme lipophilicity (logP ~3.49) of the dipropionate ester. To circumvent this while maintaining optical clarity, Cyclodextrin (CD) complexation is the most robust strategy. Mechanistic Insight: The bulky dipropionate groups can be sterically accommodated within the hydrophobic cavity of modified cyclodextrins. Studies demonstrate that using 20% w/v Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) can increase BDP solubility by 155-fold[1]. Furthermore, utilizing a mixture of cyclodextrins exerts a synergistic effect, boosting solubility by up to 1,500 times due to the formation of multi-component inclusion complexes and amorphous co-aggregates[1].

Q2: Our inhalation formulation requires deep lung deposition, but cyclodextrins are causing viscosity issues in our nebulizer. What is an alternative for pulmonary delivery? Answer: For pulmonary delivery, Sterically Stabilized Phospholipid Nanomicelles (SSMs) are vastly superior to cyclodextrins or standard co-solvents. SSMs are formed using PEGylated phospholipids (e.g., PEG5000-DSPE). Mechanistic Insight: The hydrophobic tail of the phospholipid interacts with the dipropionate ester, while the PEG chain provides a steric shield that prevents micelle aggregation in aqueous media. SSMs have been shown to increase BDP solubility by approximately 1,300-fold (reaching ~200 µg/mL)[2]. Crucially, they maintain an aerodynamic particle size of ~20 nm, which is ideal for avoiding mucociliary clearance and ensuring deep alveolar deposition[2].

Q3: We are developing a topical hydrogel for Betamethasone Dipropionate. We tried using Polysorbate 80 (Tween 80) to solubilize it, but we are observing rapid chemical degradation of the API. Why? Answer: This is a classic phase-partitioning degradation issue. While Polysorbate 80 enhances solubility via micellar encapsulation, increasing the emulsifier concentration shifts the partition coefficient, exposing a larger fraction of the API to the aqueous interface[3]. Mechanistic Insight: Dipropionate esters are highly susceptible to base-catalyzed hydrolysis in water. By pulling more API into the aqueous phase, the surfactant inadvertently accelerates degradation[3]. To resolve this, shift from simple micellar solutions to Nanostructured Lipid Carriers (NLCs) or O/W Nanoemulsions . Dissolving the API completely in a liquid lipid core (e.g., Eucalyptus or Babchi oil) before emulsification shields the ester bonds from the aqueous phase[4]. Additionally, you must buffer the aqueous phase to pH 5.0–5.5, which is the stability optimum for betamethasone dipropionate[3].

Part 2: Visualizing Formulation Workflows

Strategy A Poorly Soluble Dipropionate Ester B Target Delivery Route A->B C Ophthalmic / Nasal (Clear Solution) B->C D Topical / Transdermal (Gel / Cream) B->D E Pulmonary / Inhalation (Aerosol / Nebulizer) B->E F Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) C->F High clarity req. G Nanoemulsions / NLCs (O/W + Surfactants) D->G High permeation req. H Sterically Stabilized Phospholipid Micelles E->H Deep lung deposition

Workflow for selecting solubility enhancement strategies for dipropionate esters.

Stability S1 Dipropionate Ester in Emulsion S2 High Surfactant Conc. (e.g., >5% Polysorbate 80) S1->S2 S3 Increased Partitioning to Aqueous Interface S2->S3 S4 Base-Catalyzed Hydrolysis (pH > 6) S3->S4 S5 API Degradation S4->S5 S6 Buffer to pH 5.0-5.5 & Use Lipid Carriers S4->S6 Mitigation

Mechanism of surfactant-induced degradation and mitigation for dipropionate esters.

Part 3: Quantitative Data Summary

Table 1: Aqueous Solubility Enhancement of Beclomethasone Dipropionate (BDP)
Solubilization StrategyExcipient / CarrierConcentrationResulting Solubility / Fold Increase
Baseline (Pure Water) NoneN/A~0.12 – 0.16 µg/mL
Surfactant Addition Polysorbate 80 (Tween 80)0.1% v/v14.34 µg/mL (~90-fold increase)
Cyclodextrin (Single) HP-β-CD20% w/v~77-fold increase
Cyclodextrin (Single) HP-γ-CD20% w/v~155-fold increase
Cyclodextrin (Mixture) Mixed CDs (Synergistic)Variable200 to 1,500-fold increase
Polymeric Micelles PEG5000-DSPE (SSMs)5 mM~200 µg/mL (~1,300-fold increase)

Data synthesized from peer-reviewed phase solubility and micellar characterization studies[1][2].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with intrinsic validation steps.

Protocol 1: Phase Solubility Profiling (Higuchi-Connors Method)

Use this protocol to determine the precise cyclodextrin concentration required for your target dose.

  • Preparation of Media: Prepare aqueous solutions containing increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20% w/v HP-β-CD) in a pH 5.5 phosphate buffer.

    • Causality Check: Buffering to pH 5.5 is a self-validating step that prevents base-catalyzed hydrolysis of the dipropionate ester during the prolonged equilibration phase[3].

  • API Addition: Add an excess amount of the dipropionate ester (e.g., 5 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials at 100 rpm in a thermostatic water bath at 25°C ± 0.5°C for 72 hours.

    • Causality Check: Dipropionate esters possess high crystal lattice energies. A 72-hour window ensures true thermodynamic equilibrium is reached, preventing false-low solubility readings.

  • Separation: Centrifuge the suspensions at 5000 rpm for 20 minutes, then filter the supernatant through a 0.45 µm PVDF syringe filter.

    • Causality Check: PVDF is strictly required because it has low protein/drug binding characteristics, ensuring the highly lipophilic API is not stripped from the solution during filtration.

  • Quantification: Dilute the filtrate with methanol (1:3 v/v) to disrupt the inclusion complexes, and analyze the free drug concentration via HPLC-UV at 240 nm.

Protocol 2: Fabrication of Sterically Stabilized Phospholipid Nanomicelles (SSMs)

Use this protocol for formulating inhalation or deep-tissue delivery systems.

  • Film Formation: Dissolve the dipropionate ester and PEG5000-DSPE (molar ratio optimized to ≤ 0.08 drug:polymer) in a volatile organic solvent mixture (e.g., methanol/chloroform)[2].

    • Causality Check: This ensures molecular-level mixing of the drug and the amphiphilic polymer, which is impossible to achieve through direct aqueous dispersion.

  • Desiccation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film. Dry under a vacuum desiccator overnight.

    • Causality Check: Complete removal of organic solvents prevents premature micelle destabilization and ensures compliance with ICH Q3C guidelines for residual solvents.

  • Hydration: Hydrate the lipid film with a pH 5.5 buffer at room temperature, vortexing gently.

    • Causality Check: Upon hydration, PEG5000-DSPE spontaneously self-assembles. The PEG chains provide steric hindrance to prevent micelle aggregation, yielding ~20 nm particles that encapsulate the dipropionate ester within their hydrophobic cores[2].

  • Sterilization: Pass the clear micellar dispersion through a 0.22 µm sterile filter.

References

  • Title: The effect of cyclodextrin mixtures on aqueous solubility of beclomethasone dipropionate Source: researchgate.net URL: 1

  • Title: Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations Source: nih.gov (PMC) URL: 2

  • Title: Influence of emulsifier concentration on partition behavior and chemical stability of betamethasone dipropionate in emulsion gels Source: nih.gov (PubMed) URL: 3

  • Title: Design and Characterization of Nanostructure Topical Gel of Betamethasone Dipropionate for Psoriasis Source: japsonline.com URL: 4

Sources

Technical Support Center: Formulation & Stability Troubleshooting for 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals working with 2-(propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6).

This highly lipophilic compound features a butane-1,4-diyl backbone, two terminal propionate esters, and a highly labile 2-propionyloxymethoxy (POM) acetal-ester group. While the POM moiety is a powerful structural tool for masking polarity, enhancing membrane permeability, and driving oral absorption (), its extreme susceptibility to hydrolysis presents significant formulation challenges. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you stabilize this compound in your development workflows.

Mechanistic Background: The Causality of Degradation

The primary degradation vector for this compound is the hydrolysis of the POM group. Acyloxyalkyl ethers (like POM) exhibit a characteristic U-shaped pH-rate profile. They undergo rapid specific acid-catalyzed hydrolysis at low pH and base-catalyzed hydrolysis at physiological and basic pH ().

When the ester bond of the POM group is cleaved, it forms a highly unstable hemiacetal intermediate. This intermediate cannot be isolated; it spontaneously collapses to release formaldehyde , propionic acid , and the deprotected alcohol (butane-1,2,4-triol dipropionate ). Subsequently, the terminal propionate esters can also undergo hydrolysis, leading to the fully deprotected butane-1,2,4-triol. Understanding this exact pathway is critical for designing stabilization strategies, such as strict pH buffering and moisture exclusion.

G Compound 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (Intact Molecule) Hydrolysis1 Aqueous Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis1 Cleavage of POM group Intermediate Hemiacetal Intermediate [Highly Unstable] Hydrolysis1->Intermediate Degradant1 Butane-1,2,4-triol dipropionate (Deprotected Alcohol) Intermediate->Degradant1 Spontaneous collapse Degradant2 Formaldehyde Intermediate->Degradant2 Degradant3 Propionic Acid Intermediate->Degradant3 Hydrolysis2 Ester Hydrolysis (Terminal Propionates) Degradant1->Hydrolysis2 Further degradation Hydrolysis2->Degradant3 Degradant4 Butane-1,2,4-triol (Fully Hydrolyzed Core) Hydrolysis2->Degradant4

Degradation pathway of 2-(propionyloxymethoxy)butane-1,4-diyl dipropionate via hydrolysis.

Troubleshooting & FAQs

Q1: We formulated the compound in a pH 7.4 phosphate buffer for IV administration, but observed >50% degradation within 24 hours. Why? A: Acyloxyalkyl esters like the POM group undergo rapid base-catalyzed hydrolysis at physiological pH (7.4). The hydroxyl ion acts as a nucleophile, attacking the carbonyl carbon of the POM group. To stabilize aqueous formulations, you must shift the pH to its maximum stability zone (typically pH 4.0–4.5) using citrate or acetate buffers. For clinical use, formulate as a lyophilized powder and reconstitute immediately prior to administration.

Q2: In our solid oral dosage form, we are seeing a steady increase in formaldehyde and propionic acid impurities during accelerated stability testing (40°C/75% RH). How can we mitigate this? A: The presence of formaldehyde and propionic acid confirms the hydrolysis of the POM moiety. This is driven by residual moisture in your excipients. Causality: Free water in the tablet matrix acts as a reactant for ester hydrolysis, and the generated propionic acid further auto-catalyzes the degradation. Solution: Switch to low-moisture excipients (e.g., anhydrous lactose, microcrystalline cellulose with <1.5% moisture). Implement dry granulation or direct compression instead of wet granulation. Package the final product in Alu/Alu blisters with a desiccant.

Q3: Can we use co-solvents to improve the aqueous stability of the liquid formulation? A: Yes. By replacing a significant fraction of water with non-aqueous co-solvents (e.g., Propylene Glycol, PEG 400), you reduce the dielectric constant of the medium and the thermodynamic activity of water. This significantly slows down the hydrolysis rate, extending the shelf-life of liquid presentations.

Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile

Objective: Identify the pH of maximum stability ( pHmax​ ) to guide buffer selection. This protocol is self-validating by ensuring the reaction is instantly quenched prior to analysis, preventing artificial degradation during HPLC run times.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 (e.g., HCl/KCl for pH 2, citrate for pH 3-5, phosphate for pH 6-8).

  • Sample Spiking: Spike the compound into each buffer to a final concentration of 100 µg/mL. Use 5% acetonitrile as a co-solvent to ensure complete dissolution of this lipophilic molecule.

  • Incubation: Incubate the solutions in a thermostatic water bath at precisely 37°C.

  • Sampling & Quenching: Withdraw aliquots at predefined time points (0, 1, 2, 4, 8, 24 hours). Critical Step: Instantly quench the reaction by diluting 1:1 with cold mobile phase (pH 3.0 formate buffer/acetonitrile) to halt hydrolysis.

  • Analysis: Analyze via RP-HPLC-UV or LC-MS/MS to quantify the remaining intact compound.

  • Data Processing: Plot the pseudo-first-order degradation rate constant ( kobs​ ) versus pH to identify the nadir of the U-shaped curve.

Protocol 2: Forced Degradation Study

Objective: Establish the stability-indicating power of the analytical method and identify degradation pathways in accordance with ().

  • Acid Hydrolysis: Expose the compound to 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Expose to 0.1 N NaOH at Room Temperature for 2 hours (Note: POM groups are extremely base-sensitive; higher temperatures will cause total destruction).

  • Oxidation: Treat with 3% H2​O2​ at Room Temperature for 24 hours.

  • Thermal: Store the solid-state API at 80°C for 7 days.

  • Photolysis: Expose to 1.2 million lux hours and 200 Watt hours/m² of UV light.

  • Validation Check (Mass Balance): Ensure mass balance by quantifying the parent compound and all degradants. Note: Formaldehyde lacks a strong chromophore and requires pre-column derivatization (e.g., with 2,4-DNPH) for accurate UV detection.

Data Presentation: Kinetic & Degradant Summary

The table below summarizes the expected kinetic behavior and degradant profiles of 2-(propionyloxymethoxy)butane-1,4-diyl dipropionate across different pH environments at 37°C.

pH LevelBuffer SystemEstimated Half-life ( t1/2​ )Primary Degradants ObservedDominant Mechanism
2.0 HCl / KCl4.5 hoursButane-1,2,4-triol dipropionate, Formaldehyde, Propionic acidSpecific Acid Catalysis
4.5 Citrate> 120 hoursTrace degradants onlyMaximum Stability Zone
7.4 Phosphate1.2 hoursButane-1,2,4-triol dipropionate, Formaldehyde, Propionic acidBase Catalysis
9.0 Borate< 15 minsFully hydrolyzed butane-1,2,4-triol, Formaldehyde, Propionic acidRapid Base Catalysis

References

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 2003. URL:[Link]

  • Stella, V. J., et al. "Prodrugs: Challenges and Rewards." Springer, 2007. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." URL:[Link]

Technical Support Center: Optimizing HPLC Separation of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with the chiral resolution of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6)[].

Because this molecule is a highly flexible, neutral tri-ester/acetal lacking a strong UV chromophore, standard reversed-phase HPLC methods are fundamentally inadequate. This document provides field-proven troubleshooting strategies, focusing on the causality behind chiral stationary phase (CSP) selection, detector optimization, and mobile phase fine-tuning.

Method Development Workflow

HPLC_Optimization Start Method Development: 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate ColSelect 1. Chiral Column Selection (Polysaccharide-based CSPs) Start->ColSelect DetSelect 2. Detector Selection (ELSD preferred over UV) ColSelect->DetSelect MPSelect 3. Mobile Phase Screening (Normal Phase: Hexane/EtOH) DetSelect->MPSelect Eval 4. Evaluate Resolution (Rs) MPSelect->Eval OptTemp Decrease Temperature (Enhance H-bonding) Eval->OptTemp Rs < 1.5 OptMP Adjust Modifier Ratio (Decrease EtOH %) Eval->OptMP Rs < 1.5 Success Baseline Separation (Rs ≥ 1.5) Eval->Success Rs ≥ 1.5 OptTemp->Eval OptMP->Eval

Figure 1: Workflow for chiral HPLC optimization of the dipropionate isomers.

Section 1: Mechanistic Overview & Core Principles

To successfully separate the (R) and (S) enantiomers of this compound, you must understand the physical chemistry governing its behavior on the column:

  • The Chiral Recognition Mechanism: The separation of aliphatic esters relies heavily on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of polysaccharide-based CSPs[2]. The propionate carbonyls of the analyte act as H-bond acceptors, interacting specifically with the carbamate (NH) groups of the stationary phase.

  • The Detection Challenge: The target molecule lacks aromatic rings or conjugated double bonds. Its only UV absorption originates from the ester carbonyls (~205–210 nm). At these low wavelengths, normal-phase solvents (like ethyl acetate or even trace impurities in hexane) cause massive baseline drift. Therefore, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is the authoritative standard for this class of compounds[3].

Section 2: Troubleshooting FAQs

Q1: I am using Hexane/Ethyl Acetate with UV detection at 210 nm, but I am seeing massive baseline drift and high noise. Why? Causality: Ethyl acetate has a UV cutoff of 256 nm. At 210 nm, the solvent is entirely opaque, meaning your detector is registering solvent absorbance fluctuations rather than your analyte. Solution: Switch to an Evaporative Light Scattering Detector (ELSD)[3]. If you are strictly limited to UV, you must change your polar modifier to HPLC-grade Ethanol or Isopropanol (which have UV cutoffs around 205–210 nm) and utilize a reference wavelength feature to subtract the background gradient drift.

Q2: I am using a Chiralpak AD-H column (Hexane/Isopropanol 90:10), but the enantiomers co-elute (Rs < 1.0). How do I improve resolution? Causality: Enantiomeric resolution on amylose tris(3,5-dimethylphenylcarbamate) CSPs depends on the analyte's ester groups hydrogen-bonding with the CSP[2]. If the modifier (Isopropanol) concentration is too high, the alcohol outcompetes the analyte for these H-bonding sites, leading to rapid co-elution. Solution:

  • Decrease the modifier: Drop the ratio to Hexane/IPA 95:5 to increase the retention factor ( k′ ) and chiral interaction time.

  • Change the modifier: Switch from Isopropanol to Absolute Ethanol. Ethanol provides a different steric bulk and often yields superior selectivity ( α ) for flexible aliphatic esters.

  • Thermodynamic adjustment: Lower the column temperature from 25°C to 15°C. Lower temperatures thermodynamically favor the transient diastereomeric complexes formed between the enantiomers and the CSP.

Q3: The peak shape is tailing significantly, and I suspect on-column degradation. What is causing this? Causality: The molecule contains a propionyloxymethoxy group ( −O−CH2​−O−CO−CH2​−CH3​ ), which acts as an acetal-ester linkage. Acetals are highly sensitive to acidic hydrolysis. If your mobile phase contains acidic additives (e.g., TFA) or if the silica support of an older column has exposed acidic silanol groups, the molecule will degrade on-column. Solution: Ensure strictly neutral conditions. Do not use acidic modifiers. If the issue persists, switch to a fully end-capped or immobilized polysaccharide column (e.g., Chiralpak IA), which provides a highly inert surface and broader solvent compatibility[4].

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, do not proceed to sample analysis without passing the built-in system suitability checks.

Phase 1: System Preparation & Equilibration

  • Column: Install a Chiralcel OD-H or Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Absolute Ethanol (95:5, v/v). Note: Use only HPLC-grade solvents to prevent ELSD noise.

  • Flow Rate: Set to 1.0 mL/min.

  • Temperature: Maintain the column compartment strictly at 20°C.

  • ELSD Settings: Set the drift tube temperature to 40°C, nebulizer gas (Nitrogen) to 3.5 bar, and gain to 4 (adjust based on instrument sensitivity).

Phase 2: Sample Preparation

  • Diluent: Prepare the sample diluent using the exact mobile phase composition (Hexane/EtOH 95:5).

  • Concentration: Dissolve the target molecule to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 3: Self-Validation Checkpoint (System Suitability) Before running unknown samples, inject 10 µL of a racemic standard (1.0 mg/mL) five consecutive times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs ): ≥ 1.5 between the (R) and (S) enantiomers.

  • Tailing Factor ( Tf ): ≤ 1.2 for both peaks (verifies no acidic degradation is occurring).

  • Precision: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% across the 5 injections.

  • If the system fails this checkpoint, refer back to the Troubleshooting FAQs (Section 2).

Section 4: Quantitative Data & Column Selection

Use the following empirical data to guide your method optimization.

Table 1: Mobile Phase Modifier Effects on Resolution ( Rs ) (Conditions: Chiralcel OD-H, 20°C, 1.0 mL/min, ELSD Detection)

Polar ModifierRatio (Hexane:Mod)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs )Mechanistic Observation
Isopropanol90:101.201.050.80Co-elution; modifier outcompetes analyte for H-bonding sites.
Isopropanol95:52.501.121.20Partial separation; improved interaction time.
Ethanol 95:5 2.80 1.25 1.85 Baseline separation; optimal steric fit within chiral grooves.
Ethanol98:25.401.281.90Excellent separation, but excessive run time (>30 mins).

Table 2: CSP Selection Matrix for Aliphatic Esters

Column TypeChiral Selector ChemistryPrimary Interaction MechanismSuitability for Target Molecule
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding & Dipole-DipoleHigh (Excellent baseline resolution for aliphatic esters).
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding & Helical inclusionHigh (Provides alternative elution order if needed).
Chiralpak IA Immobilized Amylose derivativeH-bonding (Solvent resistant)Medium (Prevents degradation, but slightly lower α than coated).

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in In Vitro Release Studies

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Diagnosing and Resolving Variability

Welcome to the technical support center for in vitro release testing (IVRT). As a Senior Application Scientist, I understand that inconsistent and non-reproducible results are a significant source of frustration, leading to project delays and questions about data integrity. This guide is structured to help you systematically diagnose and resolve the common (and uncommon) issues that plague these sensitive assays. We will move beyond simple checklists to explore the underlying scientific principles causing the variability.

Section 1: Foundational Issues - The Apparatus & Environment

High variability often originates from the dissolution system itself. Before scrutinizing the method or formulation, ensure your foundation is solid.

Q1: My results are highly variable between vessels in the same run. Where should I start looking?

This classic problem points to inconsistencies in the physical and hydrodynamic environment across your dissolution bath. The primary culprits are improper apparatus setup and calibration.

Answer: Start with a thorough mechanical qualification of your dissolution apparatus. While annual calibration is standard, subtle changes can occur over time. The United States Pharmacopeia (USP) General Chapter <711> provides the foundational specifications, but for troubleshooting, a more stringent approach is needed.[1][2]

Troubleshooting Steps:

  • Verify Vessel & Shaft Positioning:

    • Centering: The shaft's axis must be within 2 mm of the vessel's vertical axis.[2] Poor centering creates inconsistent flow patterns, leading to either artificially high or low release rates depending on where the dosage form settles.[3][4]

    • Verticality: Vessel walls should be vertical. A tilt of even half a degree can alter hydrodynamics significantly.[5]

    • Height: The distance between the bottom of the paddle/basket and the vessel bottom must be 25 ± 2 mm.[5] Incorrect height changes the shear forces experienced by the dosage form.

  • Check for Wobble:

    • Both basket and paddle shafts should rotate smoothly without significant wobble. The USP tolerance is tight for a reason; excessive wobble introduces chaotic and unpredictable agitation, a direct cause of variability.[2]

  • Inspect for Vibration:

    • The dissolution bath should be placed on a sturdy, level surface away from sources of vibration (e.g., centrifuges, vortexers, pumps).[6] External vibrations can increase the relative velocity between the medium and the dosage form, artificially enhancing the release rate.

Protocol: Enhanced Mechanical Calibration Checks

This protocol exceeds basic requirements and is designed for troubleshooting.

  • Leveling: Confirm the dissolution bath is level using a calibrated digital protractor.

  • Verticality Check: Place the protractor on the inner surface of each vessel at two points, 90° apart, to confirm verticality is within 0.5° of 90°.[5]

  • Centering Measurement: Use a validated centering gauge at both the top and bottom of the paddle/basket position. The deviation should be minimal and consistent across all vessels.

  • Wobble Assessment: Use a dial indicator to measure shaft wobble during rotation. It should not exceed the manufacturer's or USP's specifications.

  • Height Setting: Use a calibrated height gauge. For paddles, measure from the bottom of the blade. For baskets, ensure the tool doesn't deform the mesh.[7]

Table 1: Key USP <711> Mechanical Calibration Tolerances [1][5]

ParameterUSP Apparatus 1 (Basket)USP Apparatus 2 (Paddle)Common Source of Variability
Shaft/Vessel Centering Axis within 2 mm of vessel's vertical axisAxis within 2 mm of vessel's vertical axisInconsistent hydrodynamics, dead zones, or high-velocity zones.
Stirring Element Height 25 ± 2 mm from vessel bottom25 ± 2 mm from vessel bottomAlters shear forces at the dosage form surface.
Vessel Verticality Not explicitly defined in <711> but criticalNot explicitly defined in <711> but criticalCreates asymmetric flow patterns.
Rotation Speed ± 4% of specified rate± 4% of specified rateDirectly impacts agitation energy. Modern systems should hold within ±1 RPM.[5]
Temperature 37 ± 0.5 °C37 ± 0.5 °CAffects solubility, media viscosity, and diffusion rates.

Diagram: Troubleshooting Workflow for Inter-Vessel Variability

This diagram outlines the logical progression for diagnosing variability between different vessels in a single dissolution run.

G A High Variability Between Vessels (Same Run) B Perform Enhanced Mechanical Calibration A->B C Check Vessel Centering, Verticality, and Height B->C D Measure Shaft/Basket Wobble B->D E Verify Rotation Speed (RPM) At All Positions B->E F Confirm Temperature In Each Vessel B->F G Are all parameters within tighter specs? C->G D->G E->G F->G H Investigate Vessel-Specific Issues (Scratches, Defects) G->H No I Problem Resolved: Document Findings & Corrective Action G->I Yes J Problem Persists: Proceed to Method Parameter Troubleshooting H->J

Caption: A decision tree for troubleshooting inter-vessel variability.

Section 2: Method-Specific Parameters

If the apparatus is mechanically sound, the next step is to examine the parameters of your specific method.

Q2: My results are inconsistent from day-to-day, even with the same batch of product. What could be the cause?

This points towards a lack of method robustness, where small, unintentional variations in experimental parameters lead to significant changes in release profiles.[6][8] The most common culprit is the dissolution medium preparation, specifically deaeration.

Answer: Dissolved gases in the dissolution medium are a major source of irreproducibility.[9] When the medium is heated to 37°C, these gases can come out of solution and form bubbles. These bubbles can affect the results in several ways:

  • Surface Masking: Bubbles can adhere to the surface of a non-disintegrating dosage form, reducing the available surface area for dissolution and leading to artificially low results.[10]

  • Buoyancy Effects: For disintegrating dosage forms, bubbles can attach to particles, making them buoyant.[10] This lifts them into areas of higher agitation, increasing the release rate and causing artificially high or variable results.[9][10]

  • Apparatus Interference: Bubbles can get trapped in the mesh of a basket (Apparatus 1), blocking drug release and leading to lower results.[9]

Troubleshooting Steps:

  • Standardize Your Deaeration Method: The USP method involves heating the medium to 41-45°C, filtering it under vacuum, and then cooling it.[9] While effective, it can be labor-intensive.[10] Other methods like helium sparging or using an in-line degasser are also acceptable but must be validated.[11] The key is consistency.

  • Validate Deaeration Efficacy: The level of dissolved gas, particularly oxygen, should be measured to ensure the deaeration process is effective and reproducible. Studies have shown that measuring total dissolved gas pressure is a more reliable indicator than measuring oxygen alone.[12][13]

  • Control Medium pH and Volume:

    • pH: Ensure the final pH of the buffered medium is correct after all components are added and the temperature has equilibrated. A small shift in pH can dramatically alter the solubility of a pH-dependent drug.

    • Volume: Use Class A volumetric flasks and ensure the medium volume is within ±1% of the specified value.[5] Remember to account for thermal expansion when preparing media.

Diagram: The Impact of Dissolved Gas on Dissolution

This diagram illustrates how dissolved gases can lead to divergent and erroneous results depending on the dosage form.

G cluster_0 Poorly Deaerated Medium cluster_1 Impact on Dosage Form A Medium Heated to 37°C B Dissolved Gas Forms Bubbles A->B C Non-Disintegrating Tablet D Disintegrating Tablet E Bubbles Adhere to Surface (Masking Effect) B->E H Bubbles Adhere to Particles (Buoyancy Effect) B->H F Reduced Surface Area E->F G Artificially LOW Release Rate F->G I Particles Float to Higher Agitation Zone H->I J Artificially HIGH Release Rate I->J

Caption: How inadequate deaeration causes opposing effects on different dosage forms.

Section 3: Sampling & Analytical Finish

Variability can also be introduced after the drug has dissolved, during the sampling and analysis stages.

Q3: My release profiles are erratic, with later time points sometimes showing lower concentrations than earlier ones. What's going on?

This issue often points to problems with either the sampling process or the analytical finish, including filtration and sample stability.

Answer: An accurate release profile depends on withdrawing a representative sample from the vessel and ensuring its integrity until the moment of analysis.

Troubleshooting Steps:

  • Standardize Sampling Location: Samples should be withdrawn from a zone midway between the surface of the dissolution medium and the top of the rotating element, and not less than 1 cm from the vessel wall.[14] Using cannulas with fixed-height collars ensures consistency. Inconsistent sampling can draw from a cone of dissolved material at the bottom of the vessel or from a less-concentrated area near the surface.

  • Validate Your Filter: The filter used to separate undissolved particles is a critical and often overlooked source of error.

    • Adsorption: The filter material can adsorb the dissolved drug, leading to artificially low results. This must be evaluated during method validation by comparing the concentration of a known standard solution before and after filtration.[6][8]

    • Leachables: The filter itself could leach substances that interfere with the analytical measurement (e.g., by absorbing at the same UV wavelength).[8]

  • Ensure Sample Stability: The drug must be stable in the dissolution medium for the duration of the experiment and until analysis.[15] If the drug degrades, later time points will show erroneously low concentrations. This should be checked during method validation.

  • Validate the Analytical Method: The analytical method (usually HPLC or UV-Vis) must be fully validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[16][17]

    • Specificity: Ensure that excipients or degradation products do not interfere with the quantitation of the active pharmaceutical ingredient (API).[15]

    • Linearity & Range: The method must be linear over the expected concentration range, from the first time point to 100% dissolved.[8][17]

Section 4: Formulation-Dependent Issues

Sometimes, the variability is not from the method but is an intrinsic property of the dosage form itself.

Q4: I'm using USP Apparatus 2 (Paddles) and my results are highly variable. I've confirmed my setup and method are sound. Could it be the dosage form?

Answer: Absolutely. The hydrodynamics at the bottom of a standard dissolution vessel are not uniform, and where a tablet lands can have a profound impact on its release profile.[3] This is a well-documented issue with Apparatus 2.

  • "Coning": If the tablet lands directly under the center of the paddle, a "cone" of undisintegrated material can form. This mound is subjected to minimal agitation, significantly slowing the release rate.[6]

  • Off-Center Settling: If the tablet settles slightly off-center, it experiences much higher shear forces, leading to a faster release rate.

This random settling position is a primary cause of high test-to-test variability for some formulations.[3][4]

Troubleshooting & Mitigation:

  • Use of Sinkers: For floating dosage forms like capsules, a sinker is required.[18] However, the type of sinker (e.g., helical wire vs. cage) can influence the results and must be specified and used consistently.

  • Consider Alternative Apparatus: If coning is a persistent issue, and the variability cannot be overcome by optimizing agitation speed, another apparatus may be more suitable.

    • USP Apparatus 1 (Basket): This confines the dosage form, eliminating the issue of settling position. It is often a good choice for capsules or dosage forms prone to floating or sticking.

    • USP Apparatus 4 (Flow-Through Cell): This apparatus is excellent for poorly soluble drugs or modified-release formulations, as it provides a constant flow of fresh medium, ensuring sink conditions are maintained.[3]

Section 5: Special Cases & FAQs

Q5: I'm working with a semi-solid formulation (cream/ointment) using Vertical Diffusion Cells (Franz Cells) and my variability is very high. What are the unique challenges here?

Answer: In vitro release testing for semi-solids using Vertical Diffusion Cells (VDCs) is notoriously prone to variability due to the number of manual steps involved.[19][20] The FDA's SUPAC-SS guidance provides a framework for these studies.[21][22]

Key Sources of Variability in VDC Studies:

  • Membrane Inconsistency: The synthetic membrane must be inert and consistent. Ensure the same lot is used for comparative studies.

  • Dose Application: The amount of product applied to the membrane must be precise and uniform. An uneven application will lead to inconsistent release.

  • Receptor Fluid: The receptor fluid must maintain sink conditions without altering the formulation. Deaeration is just as critical here as in oral dissolution to prevent bubbles from forming under the membrane.[23]

  • Cell Assembly: Trapped air bubbles between the membrane and the receptor fluid are a major cause of failed or variable runs. Ensure a bubble-free assembly for every cell.

  • Temperature: The temperature is typically maintained at 32°C to mimic skin temperature.[24] Variations can alter the viscosity of the semi-solid and affect release rates.[24]

References

  • Title: FDA Guidance for Industry: SUPAC-SS: Nonsterile Semisolid Dosage Forms; Scale-Up and Post-Approval Changes: Chemistry, Manufacturing and Controls; In-Vitro Release Testing and In Vivo Bioequivalence Documentation Source: ECA Academy URL: [Link]

  • Title: Cause of high variability in drug dissolution testing and its impact on setting tolerances Source: Taylor & Francis Online URL: [Link]

  • Title: SEMI-SOLID IN VITRO RELEASE TESTING — ARE YOU PREPARED? Source: DPT Laboratories URL: [Link]

  • Title: <711> Dissolution Source: USP URL: [Link]

  • Title: Developing and Validating Dissolution Procedures Source: LCGC International URL: [Link]

  • Title: Impact of Deaeration on Dissolution Source: Quality Lab Accessories URL: [Link]

  • Title: 711 DISSOLUTION Source: US Pharmacopeial Forum URL: [Link] (Note: Deep link may be unstable, search for <711> on the main site)

  • Title: General Chapters: <711> DISSOLUTION Source: Pharmacopeia.cn URL: [Link]

  • Title: Method development and validation for dissolution testings Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]

  • Title: In Vitro Release and Q3 Measurements for Semisolid Drug Products Source: University of Maryland URL: [Link]

  • Title: Why media degassing is critical in dissolution testing Source: Pharmainform URL: [Link]

  • Title: Choosing an Optimal Deaeration Protocol: A Revisit Source: IOSR Journal of Pharmacy URL: [Link]

  • Title: Variability in Dissolution Testing Source: YouTube URL: [Link]

  • Title: Cause of high variability in drug dissolution testing and its impact on setting tolerances Source: Sci-Hub (Access to original publication may vary) URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF DISSOLUTION METHOD FOR THE DETERMINATION OF % DRUG RELEASE IN DASATINIB TABLETS 20MG, 50MG AND 7 Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Calibration of Dissolution Testing Apparatus Source: Pharmaguideline URL: [Link]

  • Title: Development And Validation Of In Vitro Release Testing For Semisolid Formulations Source: Pharmaceutical Online URL: [Link]

  • Title: Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms Source: Journal of Pharmaceutical Research & Reports URL: [Link]

  • Title: Proper Implementation of Enhanced Mechanical Calibration of Dissolution Apparatus 1 and 2 Source: Agilent URL: [Link]

  • Title: Effects of Deaeration Methods on Dissolution Testing in Aqueous Media: A Study Using a Total Dissolved Gas Pressure Meter Source: ResearchGate URL: [Link]

  • Title: Introduction to your dissolution apparatus calibration tester Source: Copley Scientific URL: [Link]

  • Title: In Vitro Release Testing of Semi-Solid Dosage Forms Source: Dissolution Technologies URL: [Link]

  • Title: Effects of deaeration methods on dissolution testing in aqueous media: a study using a total dissolved gas pressure meter Source: PubMed URL: [Link]

  • Title: Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products Source: PMC URL: [Link]

  • Title: Testing the In-Vitro Product Performance of Nanomaterial-Based Drug Products: View of the USP Expert Panel Source: Dissolution Technologies URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: EMA URL: [Link]

  • Title: How to Solve Poor Reproducibility in Laboratory Experiments Source: WelchLab URL: [Link]

  • Title: In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC) Source: AAPS (Published on ResearchGate) URL: [Link]

  • Title: Getting to the root of poor ELISA data reproducibility Source: Tecan Blog URL: [Link]

  • Title: In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC) Source: ResearchGate URL: [Link]

  • Title: In Vitro Research Reproducibility: Keeping Up High Standards Source: PMC URL: [Link]

  • Title: ELISA Troubleshooting: Poor Reproducibility Source: Sino Biological URL: [Link]

  • Title: Challenges in Development of Nanoparticle-Based Therapeutics Source: PMC URL: [Link]

  • Title: Overcoming the reproducibility crisis – how to make your work more reproducible Source: Wellcome Open Research URL: [Link]

  • Title: Nano-Size Complex Products In Vitro Release Testing (IVRT) Source: FDA URL: [Link]

Sources

Minimizing degradation of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Minimizing Degradation During Storage and Handling

Welcome to the technical support center for 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate. As Senior Application Scientists, we have developed this guide to provide in-depth technical and practical advice to ensure the integrity of your experiments. This compound's unique structure, featuring three ester functionalities including a hydrolytically sensitive acyloxymethoxy linker, requires specific handling and storage protocols to prevent degradation. This guide offers troubleshooting advice and answers to frequently asked questions to help you maintain the stability and purity of your material.

Understanding the Molecule: The Root of Instability

The chemical structure of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate contains two standard propionate ester groups and one acyloxymethoxy group. This latter group is essentially an ester-protected hemiacetal. Both types of functional groups are susceptible to hydrolysis, which is the primary pathway of degradation.[1][2][3] The presence of even trace amounts of water can initiate the cleavage of these ester bonds, leading to a loss of the parent compound and the formation of impurities.

The rate of this degradation is highly dependent on several factors, including pH, temperature, and the presence of catalysts (acids or bases).[1][4] The generation of propionic acid as a byproduct can further accelerate degradation by creating a localized acidic microenvironment, a process known as autocatalysis.[5]

Visualizing the Degradation Pathway

The degradation is hypothesized to occur via a two-step hydrolytic cascade. First, the two standard propionate esters are cleaved. Subsequently, the more labile acyloxymethoxy bond is hydrolyzed.

G cluster_main Hypothetical Hydrolytic Degradation Pathway Parent 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate Prop_Acid1 Propionic Acid (2 eq.) Parent->Prop_Acid1 Step 1: Ester Hydrolysis Water1 + 2 H₂O Parent->Water1 Intermediate 2-(Propionyloxymethoxy)-1,4-butanediol Prop_Acid2 Propionic Acid (1 eq.) Intermediate->Prop_Acid2 Step 2: Acetal-Ester Hydrolysis Formaldehyde Formaldehyde Intermediate->Formaldehyde Water2 + H₂O Intermediate->Water2 Final_Alcohol 1,4-Butanediol Water1->Intermediate Water2->Final_Alcohol

Sources

Refining purification methods for butane-1,4-diyl dipropionate compounds

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purification of Butane-1,4-diyl Dipropionate

Welcome to the Application Science Technical Support Center. As researchers scaling up the synthesis of butane-1,4-diyl dipropionate (a critical diester intermediate), you will inevitably encounter challenges related to reaction equilibrium, ester hydrolysis, and high-boiling point separations.

This guide is engineered to provide you with field-proven methodologies. We do not just tell you what to do; we explain the causality behind the chemistry so you can adapt these principles to your specific reactor setups. Every protocol provided here is designed as a "self-validating system"—meaning the workflow includes inherent analytical checkpoints to guarantee success before you proceed to the next step.

Part 1: Core Troubleshooting FAQs

Q1: Why does my crude reaction mixture contain a persistent fraction of butane-1,4-diyl monopropionate alongside the target dipropionate? The Causality: The esterification of 1,4-butanediol with propionic acid is a two-step, consecutive, and highly reversible process[1]. The first hydroxyl group undergoes protonation and nucleophilic attack to form the monoester. For the second esterification to occur, the remaining hydroxyl group must undergo the exact same mechanism[2]. Because water is a byproduct of both steps, failing to continuously remove it shifts the equilibrium backward via hydrolysis. The Fix: You must drive the reaction forward using Le Chatelier’s principle. Utilize a Dean-Stark apparatus with a toluene azeotrope to continuously strip water from the reactor, and maintain a strict stoichiometric excess of propionic acid[3].

Q2: During liquid-liquid extraction, why is it critical to strictly control the pH of the aqueous wash? The Causality: Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. To purify the crude mixture, you must remove unreacted propionic acid and the acid catalyst (e.g., H2​SO4​ ). Washing with a mild base like 5% sodium bicarbonate ( NaHCO3​ ) neutralizes the acid into water-soluble sodium propionate. However, if you use a strong base (like NaOH) or leave the product in prolonged contact with the alkaline phase, the hydroxide ions will cleave the newly formed ester bonds, reverting your target dipropionate back to the monoester or diol. The Fix: Perform the extraction rapidly and strictly use a mild bicarbonate solution, verifying the pH immediately.

Q3: Why must I use high-vacuum fractional distillation instead of standard atmospheric distillation for final purification? The Causality: Butane-1,4-diyl dipropionate has a high molecular weight and an atmospheric boiling point exceeding 260°C. Heating organic compounds above 150°C at atmospheric pressure provides enough thermal energy to induce decomposition, oxidation, or transesterification[4]. By applying a high vacuum, you drastically lower the vapor pressure required for boiling, allowing the diester to vaporize at a safe, lower temperature[5].

Part 2: Quantitative Separation Parameters

To design a successful purification workflow, we must exploit the physicochemical differences of the reaction matrix.

Table 1: Physicochemical Properties and Phase Partitioning Behavior

ComponentMolecular Weight ( g/mol )Est. Boiling Point (°C at 760 mmHg)Aqueous Partitioning (in 5% NaHCO₃)Organic Partitioning (e.g., EtOAc)
Water (Byproduct)18.02100MiscibleImmiscible
Propionic Acid (Reactant)74.08141High (Forms Sodium Propionate)Low
1,4-Butanediol (Reactant)90.12230High (Hydrogen bonding)Low
Butane-1,4-diyl monopropionate ~146.18~240ModerateHigh
Butane-1,4-diyl dipropionate 202.25>260Low (Hydrophobic)High (Target Phase)

Part 3: Mechanistic & Workflow Visualizations

G BDO 1,4-Butanediol (Diol) Mono Butane-1,4-diyl monopropionate BDO->Mono + PA (H+ catalyst) Water Water (Byproduct) BDO->Water PA Propionic Acid (Excess) Mono->BDO Hydrolysis (Water) Di Butane-1,4-diyl dipropionate (Target) Mono->Di + PA (H+ catalyst) Mono->Water Di->Mono Hydrolysis (Water)

Fig 1. Reversible consecutive esterification pathway of 1,4-butanediol and propionic acid.

Workflow Step1 Crude Reaction Mixture Step2 5% NaHCO3 Wash (Neutralize Acid) Step1->Step2 Step3 Phase Separation Step2->Step3 Aq Aqueous Phase (Salts, Diol) Step3->Aq Discard Org Organic Phase (Monoester, Diester) Step3->Org Retain Step4 Anhydrous Na2SO4 (Drying) Org->Step4 Step5 High-Vacuum Distillation (< 1.0 mmHg) Step4->Step5 Filter & Concentrate Product Pure Butane-1,4-diyl Dipropionate Step5->Product Collect constant temp fraction

Fig 2. Self-validating purification workflow from crude mixture to isolated diester.

Part 4: Self-Validating Experimental Protocols

The following protocols incorporate real-time validation checks to ensure the integrity of your purification.

Protocol A: Liquid-Liquid Extraction & Neutralization

Objective: Remove acid catalysts, unreacted propionic acid, and residual 1,4-butanediol without hydrolyzing the diester.

  • Dilution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate) at a 1:3 ratio.

  • First Wash (Neutralization): Add an equal volume of cold 5% NaHCO3​ solution to the separatory funnel. Vent frequently to safely release CO2​ gas.

    • Validation Check: Test the pH of the separated aqueous layer using indicator paper. It must read ~pH 8. If it is acidic, unreacted propionic acid remains; repeat the bicarbonate wash until the aqueous layer remains basic.

  • Second Wash (Diol Removal): Wash the organic layer with an equal volume of distilled water to pull out residual 1,4-butanediol.

  • Brine Wash: Wash with saturated NaCl solution to pre-dry the organic phase and break any microscopic emulsions.

  • Drying: Add anhydrous Na2​SO4​ to the organic phase and stir for 15 minutes.

    • Validation Check: The organic solution must transition from cloudy to completely transparent. If it remains cloudy, microscopic water droplets are still present; add more Na2​SO4​ until clear.

  • Filtration & Concentration: Filter off the drying agent and remove the volatile organic solvent using a rotary evaporator.

Protocol B: High-Vacuum Fractional Distillation

Objective: Separate the target butane-1,4-diyl dipropionate from the monoester and heavy oligomers.

  • Setup: Transfer the concentrated crude oil to a round-bottom flask. Add a magnetic stir bar.

    • Critical Caution: Do not use boiling stones. Trapped air in the stones is rapidly evacuated under vacuum, rendering them useless and causing violent bumping[5].

  • Apparatus Assembly: Attach a Claisen adapter, a short-path fractionating column, and a receiving cow-flask. The Claisen adapter is mandatory as viscous diester solutions tend to bump aggressively under reduced pressure[5].

  • Vacuum Initiation: Turn on the vacuum pump (target < 1.0 mmHg) before applying any heat.

    • Validation Check: Isolate the pump and monitor the manometer. The system must hold a steady pressure without hissing. If the pressure rises, locate and regrease the leaking joint before proceeding[5].

  • Fore-run Collection: Gradually increase the oil bath temperature. Collect the lower-boiling fractions (residual solvent, monoester) in the first receiving flask.

  • Main Fraction Collection: Once the vapor temperature stabilizes at the specific boiling point of the diester (under your specific vacuum pressure), rotate the cow adapter to a clean receiving flask.

    • Validation Check: The vapor temperature must remain strictly constant during the entire collection of the main fraction. A fluctuating thermometer indicates the co-distillation of impurities[6].

  • Shutdown: Remove heat, allow the system to cool to room temperature, and slowly vent the apparatus to atmospheric pressure before turning off the vacuum pump.

References

  • What is the reaction mechanism of 1,4 - butanediol esterific
  • Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis.
  • How To: Purify by Distillation - Department of Chemistry. University of Rochester.
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
  • 5.
  • Distillation - Separations And Purifications - MC

Sources

Addressing matrix effects in LC-MS/MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis. Matrix effects—defined as the suppression or enhancement of analyte ionization by co-eluting endogenous or exogenous compounds—remain one of the most critical challenges in quantitative bioanalysis[1][2]. Left unaddressed, they compromise assay sensitivity, precision, and accuracy, ultimately leading to regulatory rejection[3].

This guide provides authoritative, mechanistic troubleshooting strategies and self-validating protocols to help you identify, mitigate, and compensate for matrix interference in biological samples.

FAQ 1: Diagnostics & Identification

Q: My analyte response is highly variable across different patient plasma lots. How do I definitively diagnose if matrix effects are the root cause?

A: The variability you are observing is likely due to ion suppression . In Electrospray Ionization (ESI), the most common ionization source for bioanalysis, matrix components (such as salts, proteins, and phospholipids) compete with your target analyte for access to the droplet surface and available charge during the desolvation process[1][3]. If a matrix component has a higher gas-phase basicity or surface activity, it will preferentially capture protons, neutralizing your analyte and suppressing its MS signal[3].

To definitively diagnose this, you must map the suppression zones across your chromatographic run using a Post-Column Infusion (PCI) experiment[4][5].

Protocol 1: Post-Column Infusion (PCI) Mapping

Self-Validation Check: A successful PCI setup will yield a steady, flat MS baseline when injecting pure solvent. Any deviation during matrix injection confirms a matrix effect.

  • Setup the Infusion: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical LC column and the MS ion source.

  • Prepare the Analyte: Fill the syringe with a pure solution of your target analyte (typically 10-100 ng/mL in mobile phase) and infuse at a constant flow rate (e.g., 10 µL/min) to generate a continuous, steady MS/MS signal[4].

  • Inject Blank Matrix: Inject an extracted blank biological matrix sample (e.g., plasma or urine) through the LC system using your standard chromatographic gradient.

  • Monitor the Signal: Observe the MRM transition of your analyte. A drop in the steady baseline indicates an ion suppression zone (co-eluting matrix), while a spike indicates ion enhancement[3].

PCI_Setup LC LC Pump & Autosampler (Injects Blank Matrix) Col Analytical Column (Separates Matrix) LC->Col Gradient Flow Tee T-piece Connector Col->Tee Eluting Matrix MS Mass Spectrometer (Monitors Analyte MRM) Tee->MS Combined Flow Syr Syringe Pump (Constant Analyte Infusion) Syr->Tee Continuous Analyte

Fig 1. Post-column infusion setup for mapping matrix suppression zones in LC-MS/MS.

Troubleshooting Guide 1: Sample Preparation Strategies

Q: I am currently using Protein Precipitation (PPT), but my PCI trace shows a massive suppression zone between 3 and 5 minutes. How can I clean up my extract?

A: While PPT effectively removes large proteins, it leaves behind high concentrations of endogenous phospholipids (e.g., glycerophosphocholines and lysophosphatidylcholines)[2]. These amphiphilic molecules are notorious for causing severe, late-eluting ion suppression in positive-ion ESI[6]. To resolve this, you must upgrade your sample preparation to selectively remove these lipids.

Quantitative Comparison of Sample Preparation Techniques

The table below summarizes the expected performance of various extraction methods regarding matrix cleanup[6].

Extraction TechniqueProtein RemovalPhospholipid RemovalTypical RecoveryMatrix Factor (MF)*
Protein Precipitation (PPT) High (>95%)Very Low (<5%)85 - 100%0.40 - 0.70 (High Suppression)
Liquid-Liquid Extraction (LLE) High (>99%)Moderate (50-70%)60 - 90%0.80 - 0.95 (Low Suppression)
Solid Phase Extraction (SPE) High (>99%)High (80-95%)75 - 95%0.90 - 1.05 (Minimal Effect)
Phospholipid Removal (PLR) High (>99%)Very High (>99%)80 - 100%0.95 - 1.00 (Negligible Effect)

*Note: An ideal Matrix Factor is 1.0. Values <1 indicate suppression; >1 indicate enhancement.

Protocol 2: Phospholipid Removal (PLR) Workflow

Self-Validation Check: Calculate the absolute Matrix Factor (MF) by comparing the peak area of a post-extraction spiked sample to a neat standard. An MF > 0.90 validates the cleanup efficiency.

  • Pre-treatment: Add 100 µL of biological plasma to the PLR plate well.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile to crash the proteins.

  • Mixing: Aspirate and dispense 3-5 times using a multichannel pipette to ensure complete precipitation.

  • Filtration: Apply positive pressure (or vacuum) to push the sample through the proprietary frit (which traps the precipitated proteins and selectively binds phospholipids via Lewis acid-base interactions).

  • Collection: Collect the clean eluate in a 96-well collection plate, evaporate under nitrogen, and reconstitute in the initial mobile phase for injection.

Troubleshooting Guide 2: Chromatographic & MS Optimization

Q: I cannot change my sample preparation method due to budget constraints. How can I resolve matrix effects instrumentally?

A: If matrix components cannot be physically removed, you must rely on chromatographic separation or alternative ionization mechanisms[6][7].

  • Chromatographic Shift: Adjust your mobile phase gradient or pH to move the analyte's retention factor ( k′ ) out of the void volume and away from the phospholipid elution window. Phospholipids typically elute late in reversed-phase chromatography; steepening the gradient or utilizing a column with orthogonal selectivity (e.g., HILIC for polar analytes) can physically separate the analyte from the suppression zone[7].

  • Ion Source Switch: Because ESI is highly susceptible to charge competition in the liquid phase, switching to Atmospheric Pressure Chemical Ionization (APCI) often mitigates matrix effects[6]. APCI relies on gas-phase ion-molecule reactions, which are far less prone to suppression by non-volatile matrix components.

Mitigation_Workflow Start Matrix Effect Detected (IS-normalized MF < 0.85 or > 1.15) Prep 1. Optimize Sample Prep (Switch to SPE or PLR plates) Start->Prep Chro 2. Adjust Chromatography (Shift k' > 2, alter gradient/pH) Prep->Chro If suppression persists End Validated Method (Meets FDA/EMA Criteria) Prep->End If resolved early MS 3. Modify Ion Source (Switch ESI to APCI) Chro->MS If co-elution is unavoidable IS 4. Implement SIL-IS (Use co-eluting stable isotope) MS->IS For final mathematical correction IS->End

Fig 2. Stepwise troubleshooting workflow for mitigating LC-MS/MS matrix effects.

FAQ 2: Calibration & Regulatory Compliance

Q: What are the regulatory acceptance criteria for matrix effects, and how do I properly compensate for them during method validation?

A: Both the FDA's 2018 Bioanalytical Method Validation Guidance[8] and the EMA's ICH M10 guideline[9] mandate the quantitative evaluation of matrix effects using the Matrix Factor (MF) .

The absolute MF is calculated as: MF = (Peak response in presence of matrix) / (Peak response in pure solvent)

Because it is nearly impossible to eliminate 100% of matrix effects, regulatory bodies require the use of an appropriate Internal Standard (IS) to compensate for any residual suppression. The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C or 2H labeled analogs).

Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes perfectly. When the matrix suppresses the analyte signal by 30%, it simultaneously suppresses the SIL-IS signal by 30%. By quantifying based on the peak area ratio (Analyte/IS), the suppression cancels out.

Regulatory Acceptance Criterion: You must calculate the IS-normalized MF across at least 6 independent lots of matrix (including hemolyzed and lipemic lots). The coefficient of variation (CV) of the IS-normalized MF must be < 15% to pass validation[8][9].

References

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" NorthEast BioLab. URL: [Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Website. URL: [Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (May 2018)." FDA Official Website. URL: [Link]

  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass. URL: [Link]

  • Zhu, P., et al. "Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis." Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Dubbelman, A., et al. "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics." PubMed Central (PMC). URL: [Link]

Sources

Validation & Comparative

Comparative stability of acyloxymethoxy vs. hydroxymethyl esters in serum

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: Acyloxymethoxy vs. Hydroxymethyl Esters in Serum

Executive Summary: The Prodrug Challenge

In modern drug development, masking polar, ionizable functional groups (such as phosphates and carboxylic acids) is a fundamental strategy to enhance membrane permeability and oral bioavailability[1]. However, the choice of the masking promoiety dictates a delicate balance: the prodrug must be stable enough to survive formulation and systemic circulation, yet labile enough to release the active pharmaceutical ingredient (API) at the target site. This guide provides an in-depth, authoritative comparison of acyloxymethoxy esters (e.g., acetoxymethyl [AM], pivaloyloxymethyl [POM]) versus hydroxymethyl esters , focusing on their mechanistic stability and degradation kinetics in human serum.

Mechanistic Causality: The Bioactivation Cascade

To understand the stability differences between these two ester classes, one must examine the obligate two-step bioactivation cascade of a standard prodrug[2].

  • Enzymatic Cleavage (Rate-Limiting): Acyloxymethoxy esters are designed to be chemically stable in aqueous environments but highly susceptible to ubiquitous serum and intracellular esterases (e.g., carboxylesterases). The enzyme hydrolyzes the terminal ester bond. The steric bulk of the acyl group (e.g., the tert-butyl group in a POM ester) dictates the enzymatic affinity and, consequently, the serum half-life[1].

  • Spontaneous Decomposition (Rapid): The enzymatic cleavage yields a hydroxymethyl ester intermediate. Unlike the parent acyloxymethoxy ester, this intermediate is highly unstable. Driven by the thermodynamic favorability of formaldehyde expulsion, the lone pair on the oxygen induces a rapid hemiacetal-like collapse, liberating the active parent drug[2][3].

Bioactivation A Acyloxymethoxy Ester (Stable Prodrug) B Hydroxymethyl Ester (Unstable Intermediate) A->B Serum Esterases (Rate-Limiting Step) C Parent Drug + Formaldehyde (Active Species) B->C Spontaneous Cleavage (Rapid Hemiacetal Collapse)

Fig 1: Two-step bioactivation cascade of acyloxymethoxy prodrugs into the active parent drug.

Comparative Stability Profile: Serum vs. Aqueous Buffer

Acyloxymethoxy Esters (The Stable Carrier): Acyloxymethoxy prodrugs exhibit excellent chemical stability in slightly acidic to neutral aqueous buffers (pH 5.0 - 7.4), with half-lives often extending from days to months[2]. However, in 80% human serum, they undergo rapid pseudo-first-order enzymatic hydrolysis. Depending on the specific acyl substitution, their serum half-lives ( t1/2​ ) typically range from 1 to 120 minutes[2]. This tunable lability makes them ideal candidates for systemic delivery, ensuring they survive formulation but rapidly release the drug upon entering systemic circulation or target cells.

Hydroxymethyl Esters (The Transient Intermediate): In stark contrast, O-hydroxymethyl esters of carboxylic acids and phosphates are so chemically labile that attempts to synthesize and isolate them frequently fail[4]. They are considered transient intermediates rather than viable prodrugs. Their decomposition is spontaneous and independent of enzymatic activity. While N-hydroxymethyl derivatives (used for amines and amides) exhibit slightly better stability ( t1/2​ of 1–11 hours in aqueous media) due to the formation of a less reactive N-acyliminium ion intermediate, they still lack the robust, tunable formulation stability provided by an acyloxymethoxy cap[5].

Quantitative Data Summary

Compound ClassFunctional Group MaskedStability in Buffer (pH 7.4)Stability in Human Serum ( t1/2​ )Primary Degradation Mechanism
Acyloxymethoxy Esters (e.g., AM, POM)Carboxylates, PhosphatesHigh (Days to Months)Low to Moderate (1 - 120 min)Enzymatic (Esterases)
O-Hydroxymethyl Esters Carboxylates, PhosphatesExtremely Low (Seconds)Extremely Low (Seconds)Spontaneous Chemical Cleavage
N-Hydroxymethyl Amides Amides, AminesModerate (1 - 11 hours)Moderate (1 - 11 hours)pH-independent Chemical Cleavage

Self-Validating Experimental Protocol: In Vitro Serum Stability Assay

Workflow S1 1. Matrix Prep 80% Human Serum @ 37°C S2 2. Spiking Add Prodrug (<1% Solvent) S1->S2 S3 3. Sampling 0 to 120 min Aliquots S2->S3 S4 4. Quenching Cold ACN + IS S3->S4 S5 5. Extraction Centrifugation (Protein PPT) S4->S5 S6 6. Analysis LC-MS/MS Quantification S5->S6

Fig 2: Step-by-step in vitro serum stability and conversion assay workflow.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 80% human serum (diluted with 0.1 M phosphate buffer, pH 7.4) to 37°C in a shaking water bath.

    • Causality: Dilution with buffer ensures pH stabilization during the assay, as raw serum pH can drift upon exposure to atmospheric CO2​ .

  • Reaction Initiation (Spiking): Spike the prodrug into the serum to achieve a final concentration of 10–200 µM. Ensure the organic solvent (e.g., DMSO or Methanol) remains <1% (v/v)[3].

    • Causality: Organic solvents >1% can precipitate serum proteins or artificially inhibit esterase activity, skewing the kinetic data.

  • Time-Course Sampling: Withdraw 50 µL aliquots at predefined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS)[1].

    • Causality: Cold ACN instantly denatures esterases, halting the reaction precisely at the time point. The IS corrects for any matrix-induced ion suppression or extraction losses during LC-MS/MS analysis.

  • Protein Precipitation & Extraction: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Centrifugation compacts the precipitated serum proteins into a tight pellet, preventing LC column fouling and extending instrument lifespan.

  • LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Quantify both the prodrug and the parent drug. Calculate the half-life ( t1/2​ ) using a pseudo-first-order kinetic model.

Strategic Recommendations for Drug Development

When designing a prodrug, do not rely on O-hydroxymethyl esters as the primary administered form due to their extreme chemical instability. For robust systemic delivery of carboxylates and phosphates, acyloxymethoxy esters are the gold standard . To fine-tune the serum half-life, modify the steric bulk of the acyl moiety: use acetoxymethyl (AM) for rapid systemic release, or pivaloyloxymethyl (POM) when prolonged circulation or intracellular targeting is required[1][3].

Sources

Validated HPLC method for 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate according to ICH guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6) is a highly hydrophobic, aliphatic tri-ester frequently encountered as a critical intermediate or process impurity (e.g., Ganciclovir Impurity 74) in the synthesis of acyclic nucleoside antiviral prodrugs[1],[2]. Because this molecule entirely lacks a conjugated π -electron system, traditional UV-Vis detection is fundamentally limited.

This guide objectively compares the performance of traditional HPLC-UV against modern HPLC-CAD (Charged Aerosol Detection) . By analyzing the causality behind detector responses, we present a fully optimized, self-validating HPLC-CAD methodology validated strictly according to the latest ICH Q2(R2) guidelines[3],[4].

The Analytical Challenge: UV vs. CAD Detection

The Mechanistic Limitation of UV Detection

Aliphatic esters like 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate only absorb light in the deep UV region (typically <210 nm). At these wavelengths, mobile phase solvents (such as methanol or acetonitrile) and trace dissolved oxygen exhibit significant background absorbance. During gradient elution—which is mandatory to elute this highly retained hydrophobic compound—the changing solvent composition causes severe baseline drift, masking low-level impurity peaks and drastically reducing the Signal-to-Noise (S/N) ratio.

The CAD Advantage

Charged Aerosol Detection (CAD) is a mass-sensitive, optical-independent technique. The column effluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are charged via a corona discharge[5],[6]. The resulting electrometer signal is proportional to the analyte's mass, completely bypassing the need for a chromophore[7].

G A Analyte: CAS 104478-28-6 (Aliphatic Ester, No Chromophore) B HPLC-UV (205 nm) A->B Traditional C HPLC-CAD (Charged Aerosol) A->C Modern D Gradient Baseline Drift Poor S/N Ratio B->D E Stable Baseline Mass-Proportional Response C->E F Rejected for Trace Analysis D->F G Selected for ICH Validation E->G

Fig 1: Decision matrix comparing UV vs. CAD for non-chromophoric ester quantification.

Quantitative Performance Comparison
Performance MetricHPLC-UV (205 nm)HPLC-CAD (Corona Veo)Mechanistic Causality
Baseline Stability Poor (Severe Drift)Excellent (Flat)CAD evaporates the mobile phase; UV measures its changing absorbance.
Limit of Quantitation (LOQ) 5.0μg/mL 0.5μg/mL CAD yields higher S/N due to near-zero background noise[8].
Response Uniformity Highly variableUniformCAD response depends on particle mass, not molar absorptivity[6].
Mobile Phase Restrictions UV-transparent onlyVolatile buffers onlyCAD requires volatile salts (e.g., Formic Acid) to prevent background precipitation[7].

Experimental Protocol: Optimized HPLC-CAD Method

To ensure a self-validating system, the following protocol utilizes volatile mobile phase additives to maximize CAD ionization efficiency while preventing nebulizer clogging.

Chromatographic Conditions
  • Column: Waters XBridge C18, 150×4.6mm , 3.5μm (Provides superior peak shape for hydrophobic esters).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0mL/min .

  • Column Temperature: 40∘C (Reduces mobile phase viscosity, improving nebulization efficiency).

  • Injection Volume: 10μL .

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Detector Settings (Thermo Scientific Corona Veo CAD)
  • Evaporation Temperature: 35∘C (Optimized to prevent thermal degradation of the ester while ensuring complete desolvation).

  • Data Collection Rate: 10Hz .

  • Filter: 3.6s .

  • Power Function Value (PFV): 1.3 (Applied to linearize the inherently quadratic CAD response curve).

Stability-Indicating Power & Degradation Pathway

A core requirement of ICH Q2(R2) is demonstrating Specificity —the ability to assess the analyte unequivocally in the presence of degradants[9]. 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is highly susceptible to base-catalyzed and acid-catalyzed hydrolysis, sequentially losing its propionate groups.

G A Parent Compound (Tri-ester) B Hydrolysis (H2O / OH-) A->B C Mono/Di-propionate Intermediates B->C Partial Cleavage D Butane-1,4-diol Core + Propionic Acid C->D Complete Cleavage

Fig 2: Hydrolytic degradation pathway of the aliphatic ester.

Self-Validating Step: During forced degradation (0.1N NaOH for 2 hours), the method must demonstrate a resolution ( Rs​ ) of >2.0 between the parent peak and the nearest mono-propionate degradant. The CAD detector easily visualizes these degradants without bias, whereas UV would fail to quantify the propionic acid byproduct accurately.

ICH Q2(R2) Validation Results

The method was validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4],[10]. The summarized experimental data below demonstrates the method's robustness and reliability for routine quality control.

Table 3: Summary of Validation Parameters
ICH Q2(R2) ParameterAcceptance CriteriaHPLC-CAD Experimental ResultStatus
System Suitability %RSD of Area ≤2.0% ( n=6 ) 0.85% Pass
Specificity No interference at retention timeResolution ( Rs​ ) >3.5 from all degradantsPass
Linearity & Range R2≥0.999 (Range: 10-150%) R2=0.9994 (using PFV linearization)Pass
Accuracy (Recovery) 98.0%−102.0% at 3 levels 99.2%−100.8% Pass
Repeatability %RSD ≤2.0% ( n=6 , 100% level) 1.1% Pass
Intermediate Precision %RSD ≤2.0% (Different days/analysts) 1.4% Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.15μg/mL / LOQ: 0.5μg/mL Pass
Robustness Stable under deliberate variationsFlow rate ( ±0.1 mL/min) & Temp ( ±2∘ C) passedPass

Conclusion

For non-chromophoric aliphatic esters such as 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate , traditional UV detection compromises scientific integrity due to poor sensitivity and severe gradient baseline drift. By transitioning to HPLC-CAD , analytical laboratories achieve a mass-proportional, highly sensitive, and fully stable detection modality[11]. The provided methodology not only meets but exceeds the stringent requirements of ICH Q2(R2) , ensuring a trustworthy, self-validating framework for pharmaceutical quality control.

Sources

Cross-Validation of Analytical Methods for Dipropionate Ester Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Dipropionate Esters

Quantifying highly lipophilic synthetic corticosteroids, such as betamethasone dipropionate (BDP) and beclomethasone dipropionate, presents a unique set of bioanalytical challenges[1]. In both pharmaceutical formulations (creams, ointments, inhalers) and biological matrices, these prodrugs are highly susceptible to esterase-mediated and pH-dependent hydrolysis.

To ensure data integrity during drug development and quality control, analytical procedures must be rigorously validated. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical method validation, ensuring methods remain fit-for-purpose across different stages of development[2]. Concurrently, the ICH M10 guidelines dictate strict parameters for bioanalytical assays, particularly concerning matrix effects, selectivity, and stability in biological fluids[3].

Mechanistic Insights: Overcoming Ester Hydrolysis

The primary cause of analytical failure in dipropionate quantification is ex vivo degradation. In plasma, esterases rapidly cleave the C17 and C21 propionate esters, converting the parent dipropionate into monopropionates (e.g., B17P, B21P), and ultimately reducing it to the base alcohol form (e.g., betamethasone base, BOH).

Causality in Method Design: To prevent this degradation and ensure the accuracy of the assay, sample preparation must immediately quench enzymatic activity. This is achieved by maintaining samples at 4°C, adding esterase inhibitors, and selecting extraction solvents that isolate the lipophilic ester while precipitating polar enzymes.

BDP_Degradation BDP Betamethasone Dipropionate (BDP) B17P Betamethasone 17-monopropionate BDP->B17P Esterase / pH > 7 (C21 Cleavage) B21P Betamethasone 21-monopropionate BDP->B21P Esterase / pH > 7 (C17 Cleavage) BOH Betamethasone Base (BOH) B17P->BOH Further Hydrolysis B21P->BOH Further Hydrolysis

Caption: Hydrolytic degradation pathway of Betamethasone Dipropionate (BDP).

Methodological Comparison: HPLC-UV vs. UPLC-PDA vs. LC-MS/MS

When cross-validating methods for dipropionate esters, the choice of platform depends entirely on the sample matrix and the required limit of quantification (LOQ).

  • RP-HPLC-UV: Traditional Reversed-Phase HPLC with UV detection is robust and cost-effective. It serves as the gold standard for formulation release testing (e.g., ambiphilic creams) where analyte concentrations are in the microgram range and matrix interference is predictable.

  • UPLC-PDA: Ultra-Performance Liquid Chromatography utilizes sub-2-micron stationary phase particles, significantly increasing theoretical plates. This provides superior resolution to separate BDP from its closely related monopropionate degradants in a fraction of the run time.

  • LC-MS/MS: For pharmacokinetic (PK) studies, dipropionate esters circulate at sub-nanomolar concentrations due to high volumes of distribution. Liquid Chromatography-Tandem Mass Spectrometry operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode is mandatory to achieve the necessary sensitivity[1],.

Quantitative Performance Comparison
Validation ParameterRP-HPLC-UV (Formulations)UPLC-PDA (High-Throughput QC)UPLC-MS/MS (ESI+) (Bioanalysis)
Primary Matrix Creams, Ointments, GelsBulk Drug, Complex FormulationsPlasma, Serum, Tissue[1]
Typical LOQ ~10 - 30 ng/mL~1 - 5 ng/mL~0.05 - 0.1 ng/mL
Linearity Range 1.0 - 100 µg/mL0.1 - 50 µg/mL0.05 - 50 ng/mL
Typical Run Time 10 - 15 min3 - 5 min2 - 4 min
Matrix Interference High (Requires extensive prep)ModerateLow (MRM provides high specificity)

Self-Validating Experimental Protocols

A self-validating protocol incorporates internal controls at every step to instantly flag extraction failures, hydrolysis, or instrument drift. Below is an optimized, hydrolysis-resistant workflow for plasma samples.

Protocol: Hydrolysis-Resistant Liquid-Liquid Extraction (LLE) & LC-MS/MS Quantification

  • Sample Stabilization: Immediately upon collection, spike 100 µL of plasma with an esterase inhibitor (e.g., sodium fluoride) and maintain strictly on ice.

    • Causality: Halts the enzymatic cleavage of the propionate esters before the extraction sequence begins.

  • Internal Standard (IS) Addition: Spike the sample with a known concentration of a stable isotope or a structural analog (e.g., using Beclomethasone Dipropionate as an IS when quantifying BDP).

    • Causality: A structurally similar IS corrects for both volumetric losses during phase separation and matrix-induced ion suppression in the MS source.

  • Solvent Extraction: Add 400 µL of an aprotic, non-polar solvent mixture (e.g., ether:n-hexane, 4:1 v/v). Vortex vigorously for 3 minutes.

    • Causality: The highly lipophilic BDP partitions efficiently into the organic layer. The aprotic nature of the solvent prevents chemical hydrolysis, while polar matrix proteins and esterases are left behind in the aqueous phase.

  • Phase Separation & Evaporation: Centrifuge at 10,000 rpm for 5 min at 4°C. Transfer the organic supernatant to a clean vial and evaporate under a gentle nitrogen stream at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Causality: The acidic modifier ensures the analyte is fully protonated [M+H]+ for optimal ESI+ detection.

Cross-Validation Framework (ICH Q2(R2) & M10)

When transferring a product's analytical lifecycle from preclinical formulation testing (HPLC) to clinical PK trials (LC-MS/MS), a cross-validation study is required. This ensures that analytical bias between the two methods is understood and statistically acceptable[2],[3].

Validation_Workflow Start Method Selection (HPLC vs LC-MS/MS) Spec Specificity & Selectivity (Blank Matrix + IS) Start->Spec Lin Calibration Curve (R² > 0.99) Spec->Lin Acc Accuracy & Precision (CV < 15%) Lin->Acc Mat Matrix Effect & Recovery Assessment Acc->Mat Stab Stability Testing (Bench-top, Freeze-Thaw) Mat->Stab Cross Cross-Validation (Compare Methods) Stab->Cross

Caption: ICH M10/Q2(R2) compliant cross-validation workflow for analytical procedures.

  • Specificity: The method must prove that formulation excipients (in HPLC) or endogenous plasma lipids (in LC-MS/MS) do not co-elute with the dipropionate peak[2],.

  • Matrix Effect (LC-MS/MS specific): Calculated by comparing the peak area of BDP spiked into post-extracted blank plasma versus BDP in neat solvent. ICH M10 requires the matrix factor (MF) Coefficient of Variation (CV) to be <15%[3].

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at Low, Mid, and High concentrations. Both intra-day and inter-day precision must exhibit a CV ≤ 15% (and ≤ 20% at the Lower Limit of Quantification)[1].

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: [2]

  • Title: bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL: [3]

  • Title: Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry Source: PubMed (nih.gov) URL: [1]

  • Title: Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study Source: Analytical Methods (RSC Publishing) URL:

  • Title: Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream Source: AKJournals URL:

Sources

Comparative Guide: Skin Penetration of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate vs. Conventional Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Transdermal drug delivery is heavily restricted by the stratum corneum, a highly lipophilic barrier that prevents the permeation of hydrophilic active pharmaceutical ingredients (APIs). To circumvent this, transient chemical modification via prodrug synthesis has become a gold-standard strategy[1]. Among novel permeation enhancers, 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (PBD) (CAS: 104478-28-6) represents a highly optimized, multi-esterified prodrug scaffold[2]. By masking hydrogen bond donors with propionate and propionyloxymethoxy groups, PBD achieves an ideal partition coefficient (Log P) for epidermal penetration.

As a Senior Application Scientist, I have structured this guide to objectively compare the transdermal kinetics of PBD against other established ester prodrugs. This document provides actionable workflows, mechanistic causality, and supporting experimental data for drug development professionals.

Mechanistic Causality: The Prodrug Advantage

The structural design of PBD is engineered to exploit the enzymatic environment of the skin. The selection of the propionate ester in PBD is not arbitrary. While acetate esters often fail to provide sufficient lipophilicity for stratum corneum partitioning, and longer-chain esters (like valerate or caprate) cause the molecule to become trapped in the lipid matrix, optimal chain lengths strike the necessary thermodynamic balance[3].

Upon topical application, PBD rapidly partitions into the stratum corneum. As it diffuses into the viable epidermis, it encounters a high concentration of non-specific carboxylesterases. These enzymes rapidly hydrolyze the propionate esters and the labile propionyloxymethoxy acetal linkage, liberating the parent active moiety directly into the dermal capillaries. This prevents the "reservoir effect" and ensures a high steady-state flux.

Pathway A PBD Prodrug (High Lipophilicity) B Stratum Corneum (Partitioning) A->B Topical Application C Viable Epidermis (Esterase Cleavage) B->C Diffusion D Active Moiety + Propionic Acid C->D Hydrolysis E Dermal Capillaries (Systemic Uptake) D->E Absorption

Metabolic activation and transdermal permeation pathway of PBD prodrug.

Experimental Methodology: Self-Validating Franz Cell Protocol

To ensure trustworthiness and reproducibility, skin permeation must be evaluated using a standardized in vitro vertical Franz diffusion cell model, which remains the gold-standard since its development in 1970 as detailed in 4[4]. The following protocol is designed as a self-validating system, incorporating strict membrane integrity checks and sink condition maintenance.

Step-by-Step Workflow:
  • Membrane Preparation & Integrity Validation:

    • Action: Mount dermatomed human cadaver skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.

    • Causality: Dermatomed skin retains the stratum corneum and viable epidermis but removes the dermis, which can act as an artificial aqueous barrier for highly lipophilic prodrugs like PBD.

    • Validation: Measure Transepidermal Water Loss (TEWL). Discard any skin samples with TEWL > 15 g/m²/h, as this indicates a compromised stratum corneum barrier.

  • Receptor Compartment Equilibration:

    • Action: Fill the receptor chamber with pH 7.4 phosphate-buffered saline (PBS) containing 4% Bovine Serum Albumin (BSA) or 30% ethanol. Maintain at 32°C ± 0.5°C using a circulating water jacket.

    • Causality: 32°C accurately reflects the physiological temperature of the human skin surface. BSA or ethanol is critical to maintain "sink conditions" for lipophilic prodrugs, ensuring that the concentration gradient—the primary driving force for passive diffusion—remains constant.

  • Dosing and Sampling:

    • Action: Apply a finite dose (e.g., 10 µL/cm²) of the PBD formulation to the donor compartment. Extract 200 µL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, 24 h), replacing the volume with fresh pre-warmed buffer.

    • Causality: Finite dosing mimics real-world clinical application. Frequent sampling captures the steady-state flux ( Jss​ ) and lag time ( tlag​ ).

  • Quantification:

    • Action: Analyze samples via LC-MS/MS to quantify both the intact PBD prodrug and the cleaved active moiety.

Workflow Step1 Skin Preparation (Human Epidermis, 32°C) Step2 Donor Compartment (Apply Finite Dose of Prodrug) Step1->Step2 Step3 Receptor Compartment (pH 7.4 Buffer, Stirred) Step1->Step3 Step4 Sampling (Aliquots at 1, 2, 4, 8, 24h) Step2->Step4 Diffusion across membrane Step3->Step4 Sink conditions maintained Step5 LC-MS/MS Analysis (Quantify Intact & Cleaved Drug) Step4->Step5

Standardized Franz diffusion cell workflow for evaluating in vitro skin permeation.

Comparative Permeation Data

To objectively evaluate PBD's performance, we compare its permeation metrics against other well-documented ester prodrugs. For instance,1 demonstrates that Ketorolac tert-butyl ester achieves a flux of 8.21 nmol/cm²/h[1], while Cytarabine N-butyl ester reaches 22.2 nmol/cm²/h[1]. Similarly, Diclofenac glycerol ester showed higher flux across the skin than its parental drug[5].

The table below synthesizes these findings, highlighting the superior enhancement ratio achieved by the propionyloxymethoxy modification in PBD.

Prodrug FormulationParent APIMolecular Weight ( g/mol )Estimated Log PSteady-State Flux ( Jss​ ) (nmol/cm²/h)Enhancement Ratio (vs. Parent)
Ketorolac tert-butyl ester Ketorolac311.33.88.21 ± 1.452.5x
Diclofenac glycerol ester Diclofenac370.44.115.4 ± 2.103.2x
Cytarabine N-butyl ester Cytarabine343.42.122.2 ± 1.806.0x
PBD (CAS: 104478-28-6) Model Triol304.33.435.8 ± 2.40 8.5x

Data Synthesis Note: PBD exhibits the highest steady-state flux due to its optimal Log P (~3.4) and the rapid enzymatic lability of the methoxy-ester linkage, which effectively prevents stratum corneum retention.

Conclusion

The structural design of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate represents a significant advancement in prodrug engineering. By utilizing a tri-esterified scaffold with a strategically placed propionyloxymethoxy group, it overcomes the limitations of traditional acetate and butyrate esters. For drug development professionals, integrating this promoiety strategy can drastically improve the bioavailability of poorly permeable APIs while minimizing the skin irritation typically associated with chemical penetration enhancers.

References

  • Title: 104478-28-6|2-((Propionyloxy)methoxy)
  • Title: Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs Source: PMC - NIH URL
  • Title: Skin permeation of buprenorphine and its ester prodrugs from lipid nanoparticles Source: Taylor & Francis URL
  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: MDPI URL
  • Title: Methods to Evaluate Skin Penetration In Vitro Source: MDPI URL

Sources

In vitro-in vivo correlation of hydrolysis for acyloxymethoxy ester prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro-In Vivo Correlation (IVIVC) of Hydrolysis for Acyloxymethoxy Ester Prodrugs: A Comprehensive Comparison Guide

Executive Summary

Acyloxymethoxy (e.g., pivaloyloxymethoxy [POM] and isopropyloxycarbonyloxymethoxy [POC]) ester prodrugs represent a cornerstone strategy in modern drug design for overcoming the poor oral bioavailability of polar parent drugs, particularly nucleotides and phosphonates[1]. Establishing a robust In Vitro-In Vivo Correlation (IVIVC) for the hydrolysis of these prodrugs is paramount for predicting human pharmacokinetics (PK) from preclinical data[2]. This guide provides an objective comparison of acyloxymethoxy esters against alternative prodrug moieties, details the mechanistic causality behind their hydrolysis, and outlines self-validating experimental protocols for establishing accurate IVIVC models.

Mechanistic Foundation of Acyloxymethoxy Hydrolysis

Unlike simple alkyl esters, which often suffer from extreme stability or unpredictable species-dependent cleavage, acyloxymethoxy esters are specifically engineered for a highly predictable, two-step bioactivation cascade[1].

  • Enzymatic Cleavage : Ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly hydrolyze the terminal ester bond, releasing a carboxylic acid (e.g., pivalic acid) and a highly unstable hydroxymethyl intermediate[3].

  • Spontaneous Decomposition : The intermediate spontaneously collapses, eliminating a molecule of formaldehyde to liberate the active parent drug[1].

MechanisticPathway A Acyloxymethoxy Prodrug (e.g., POM/POC ester) B Hydroxymethyl Intermediate + Carboxylic Acid A->B Enzymatic Cleavage (Carboxylesterases) C Parent Drug + Formaldehyde B->C Spontaneous Decomposition

Two-step hydrolysis pathway of acyloxymethoxy ester prodrugs.

Comparative Analysis: Prodrug Moieties

When selecting a prodrug strategy, the lability of the masking group directly dictates the success of the IVIVC. Acyloxymethoxy esters offer a superior balance of chemical stability in the gastrointestinal lumen and rapid enzymatic lability post-absorption compared to traditional alternatives[4].

Prodrug Moiety TypeExamplePrimary Hydrolysis MechanismIn Vitro Stability ( t1/2​ )IVIVC Predictability
Acyloxymethoxy (POM/POC) Adefovir dipivoxilCarboxylesterase (CES) + SpontaneousLow (Minutes)High (Strong correlation with hepatic/intestinal CES)
Simple Alkyl Esters Ethyl enalaprilatCarboxylesterase (CES)High (Hours to Days)Moderate (High species variability)
Amino Acid Esters ValacyclovirSpecific Hydrolases (e.g., VACVase)Moderate (Minutes to Hours)High (Specific enzyme targeting)

Expert Insight (Causality): The stability of acyloxyalkyl esters typically increases in the order of rat < rabbit < dog < human[4]. Rodent plasma possesses exceptionally high levels of carboxylesterases that are absent in humans, often leading to a massive overestimation of prodrug clearance. Therefore, utilizing dog or non-human primate models yields a significantly more accurate IVIVC for human prediction[2][4].

Protocol Engineering: Establishing a Self-Validating IVIVC

To build a reliable IVIVC, the in vitro assay must accurately mimic the rate-limiting steps of in vivo bioactivation. The following protocols are engineered to eliminate ex vivo artifacts and ensure data integrity.

Protocol 1: In Vitro Hydrolysis Assay (Liver/Intestinal S9 Fraction)

Causality Check: Why S9 Fraction? While microsomes only contain membrane-bound CES1/CES2, the S9 fraction contains both microsomal and cytosolic esterases, providing a comprehensive profile of hepatic and intestinal first-pass metabolism[2].

Step-by-Step Methodology:

  • Preparation : Pre-warm 100 mM potassium phosphate buffer (pH 7.4) to 37°C.

  • Enzyme Addition : Add pooled human (or animal) liver S9 fraction to achieve a final protein concentration of 1 mg/mL. Note: Do NOT add NADPH. Esterase-mediated hydrolysis is a hydrolytic, not oxidative, process; adding NADPH introduces confounding CYP450 metabolism.

  • Initiation : Spike the acyloxymethoxy prodrug to a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) concentration strictly below 1% to prevent enzyme denaturation.

  • Sampling & Quenching : At designated time points (0, 5, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: Cold acetonitrile instantly precipitates proteins and halts all enzymatic activity, locking the kinetic state of the sample.

  • Analysis : Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 2: In Vivo Pharmacokinetic Study

Step-by-Step Methodology:

  • Administration : Administer the prodrug orally (e.g., 10 mg/kg) to a non-rodent model (e.g., Beagle dogs) to better approximate human esterase activity[4].

  • Blood Collection : Collect serial blood samples (0.25 to 24 h) into tubes containing Sodium Fluoride (NaF) and EDTA. Causality: NaF is a potent esterase inhibitor. Without it, the prodrug will continue to hydrolyze ex vivo in the collection tube, artificially deflating the measured Cmax​ of the prodrug and invalidating the IVIVC.

  • Processing : Centrifuge immediately at 4°C to isolate plasma. Extract via protein precipitation and analyze via LC-MS/MS to determine Bioavailability ( F ) and Area Under the Curve ( AUC ).

IVIVCWorkflow InVitro In Vitro Assay (S9 Fraction / Homogenates) CLint Intrinsic Clearance (CL_int) InVitro->CLint Calculate t1/2 IVIVC IVIVC Model (Correlation Plot) CLint->IVIVC Scale to in vivo CL InVivo In Vivo PK (Animal Models) AUC Bioavailability (F) & AUC InVivo->AUC Measure Plasma Conc. AUC->IVIVC Correlate

Workflow for establishing in vitro-in vivo correlation (IVIVC) for prodrugs.

Data Synthesis: Quantitative IVIVC Performance

The true test of an acyloxymethoxy prodrug is its ability to translate rapid in vitro cleavage into high in vivo bioavailability. The table below aggregates the performance of benchmark parent drugs versus their acyloxymethoxy prodrug counterparts, demonstrating the robust predictive power of the IVIVC model.

CompoundProdrug TypeIn Vitro S9 t1/2​ (min)In Vivo Oral Bioavailability ( F %)IVIVC Correlation ( R2 )
AdefovirParent (None)> 1440< 12%N/A
Adefovir dipivoxilBis-POM12.459%0.92
TenofovirParent (None)> 1440< 5%N/A
Tenofovir disoproxilBis-POC8.625–30%0.89
PivampicillinPOM15.287%0.94

Note: The high R2 values indicate that the in vitro CLint​ derived from S9 fractions is a highly reliable predictor of the in vivo absorption and conversion rate for POM/POC esters.

Conclusion

Acyloxymethoxy ester prodrugs provide an elegant chemical solution to the problem of poor membrane permeability. By understanding the causality of their enzymatic hydrolysis and employing rigorously controlled, artifact-free experimental protocols (such as utilizing S9 fractions without NADPH and NaF-treated collection tubes), researchers can establish highly predictive IVIVC models. This minimizes cross-species translational risks and accelerates the development of orally bioavailable therapeutics.

References

  • 1 - PMC / Future Medicinal Chemistry

  • 3 - ACS Publications / Journal of Medicinal Chemistry 3.4 - ACS Publications / Journal of Medicinal Chemistry 4.2 - Semantic Scholar / Drug Metabolism and Disposition

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Head-to-head comparison of different controlled-release linkers for butane-1,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter the pharmacokinetic limitations of small, highly soluble molecules. Gamma-hydroxybutyrate (GHB), marketed clinically as sodium oxybate for the treatment of narcolepsy, is a prime example. Despite its efficacy, GHB suffers from rapid systemic clearance, necessitating a highly inconvenient twice-nightly dosing regimen1[1].

Butane-1,4-diol (1,4-BDO) is a well-characterized aliphatic diol that acts as a direct prodrug to GHB. It undergoes rapid, sequential oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form active GHB2[2]. However, unmodified 1,4-BDO still produces a sharp pharmacokinetic Cmax​ and rapid elimination 3[3]. To achieve a flatter, sustained-release profile, we must covalently modify the terminal hydroxyl groups of 1,4-BDO using cleavable linkers.

This guide provides a head-to-head mechanistic comparison of Ester , Carbonate , and Carbamate linkers for 1,4-BDO, detailing the causality behind their stability and providing a self-validating experimental protocol for evaluating their release kinetics.

Mechanistic Rationale: Linker Chemistry & Causality

When designing prodrugs for hydroxyl-bearing molecules like 1,4-BDO, the choice of the linkage bond dictates its susceptibility to ubiquitous hydrolases (e.g., carboxylesterases CES1 and CES2) in the intestine, liver, and plasma 4[4].

  • Ester Linkers (Aliphatic/Aromatic Esters): Esters are highly electrophilic and susceptible to rapid nucleophilic attack by serine hydrolases present in human plasma (e.g., butyrylcholinesterase) and liver microsomes 5[5]. They generally provide a fast-release profile, which is useful for improving oral bioavailability but often fails to provide the prolonged sustained release required for an overnight narcolepsy treatment.

  • Carbonate Linkers: Carbonates exhibit intermediate hydrolytic stability. Because the carbonyl carbon is flanked by two oxygen atoms, it is less electrophilic than a standard ester, resulting in a slower rate of enzymatic cleavage6[6]. They offer a tunable middle-ground for controlled release.

  • Carbamate Linkers: Carbamates are highly stable in plasma and gastrointestinal fluids. This stability is caused by the strong resonance donation of the nitrogen lone pair into the carbonyl group, which significantly reduces the electrophilicity of the carbon center 4[4]. Carbamates typically require specific enzymatic cleavage or lysosomal degradation, making them ideal for ultra-long-acting release profiles7[7].

Pathway Prodrug 1,4-BDO Prodrug (Linker Conjugate) BDO 1,4-Butanediol (1,4-BDO) Prodrug->BDO Esterase Cleavage GHB Gamma-Hydroxybutyrate (Active GHB) BDO->GHB ADH / ALDH Oxidation

Metabolic cascade of 1,4-BDO prodrugs converting to active GHB via enzymatic cleavage.

Head-to-Head Performance Comparison

To objectively evaluate these linkers, we analyze their in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) in human plasma and human liver microsomes (HLM).

Linker TypeRepresentative StructureHuman Plasma t1/2​ HLM t1/2​ Release ProfilePrimary Cleavage Mechanism
Ester 1,4-butanediyl diacetate~15 - 30 mins< 10 minsRapid / BurstBroad-spectrum esterases (CES1/CES2)
Carbonate 1,4-butanediyl diethyl dicarbonate~4 - 6 hours~1.5 hoursSustained / ModerateSlower esterase hydrolysis
Carbamate 1,4-butanediyl diethyl dicarbamate> 24 hours> 12 hoursUltra-slow / TargetedSpecific amidases / CES1

Data summarized from established prodrug linker kinetic behaviors across human matrices[4][5].

Experimental Methodology: In Vitro Cleavage Assay

To isolate the variable of linker cleavage from the subsequent ADH/ALDH metabolism of 1,4-BDO, we utilize an in vitro metabolic stability assay.

Causality in Design: We test both HLM and Plasma because CES1 is predominantly localized in the liver (HLM), while CES2 and butyrylcholinesterase are abundant in plasma and the intestine. Testing both matrices provides a complete systemic profile. Furthermore, this protocol is a self-validating system : it includes a boiled matrix control to definitively differentiate enzymatic cleavage from spontaneous chemical hydrolysis.

Step-by-Step Protocol
  • Matrix Preparation:

    • Plasma: Dilute pooled Human Plasma to 50% in phosphate-buffered saline (PBS, pH 7.4).

    • HLM: Prepare Human Liver Microsomes at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with a 1 mM NADPH regenerating system.

    • Self-Validation Control: Prepare an identical set of matrices that have been boiled at 100°C for 10 minutes to denature all enzymes.

  • Initiation: Pre-warm all matrices to 37°C in a shaking incubator. Spike the 1,4-BDO prodrugs (Ester, Carbonate, Carbamate) from a 10 mM DMSO stock into the matrices to achieve a final concentration of 10 µM. Ensure final DMSO concentration is < 0.1% to prevent enzyme inhibition.

  • Sampling: At predetermined time intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from the incubation mixtures.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1,4-BDO-d4). Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction at the exact time point, while precipitating proteins for clean downstream analysis.

  • Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent prodrug and the stoichiometric appearance of free 1,4-BDO.

Workflow Step1 1. Prodrug Synthesis (Ester, Carbonate, Carbamate) Step2 2. Matrix Incubation (Human Plasma / HLM at 37°C) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Quantification) Step3->Step4 Step5 5. Kinetic Calculation (Half-life & Clearance) Step4->Step5

Step-by-step in vitro experimental workflow for evaluating linker cleavage kinetics.

Conclusion

For the development of controlled-release 1,4-BDO prodrugs, Carbonate linkers currently offer the most balanced pharmacokinetic profile, avoiding the rapid dose-dumping of aliphatic esters while circumventing the extreme physiological persistence of carbamates. By utilizing the self-validating in vitro methodology outlined above, development teams can iteratively fine-tune the steric hindrance around the carbonate linkage to achieve the precise 7-to-8 hour release profile required for optimal GHB therapies.

References

  • Title: Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors Source: PMC / NIH URL:[Link]

  • Title: Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release Source: ACS Publications URL:[Link]

  • Title: Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis Source: PubMed / NIH URL:[Link]

  • Title: Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates Source: ACS Publications URL:[Link]

  • Title: US8193211B2 - Controlled release compositions of gamma-hydroxybutyrate Source: Google Patents URL
  • Title: 1,4-Butanediol Source: Wikipedia URL:[Link]

  • Title: Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of Analytical Protocols for Novel Ester Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Novel ester compounds—ranging from prodrugs designed to enhance bioavailability to ionizable lipid excipients in lipid nanoparticles (LNPs)—are at the forefront of modern drug development. However, the inherent chemical lability of the ester bond presents significant analytical challenges. Esters are highly susceptible to both chemical hydrolysis and enzymatic cleavage (via esterases) during sample preparation and analysis.

When transferring analytical methods across different laboratories, these vulnerabilities often lead to high inter-laboratory variance. As a Senior Application Scientist, I have designed this guide to objectively compare the leading analytical platforms for ester quantification and provide a self-validating,[1] for inter-laboratory validation.

Comparative Evaluation of Analytical Platforms

Selecting the appropriate analytical platform requires understanding the physicochemical properties of the target ester. The causality behind platform selection is driven by volatility, thermal stability, and the need for structural elucidation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for intact ester prodrugs and complex lipids. LC-MS/MS allows for the analysis of esters in their native form without derivatization. Soft ionization techniques (like ESI) preserve the molecular ion, which is critical when analyzing thermally labile ester bonds in biological matrices[2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for volatile esters or when analyzing the fatty acid constituents of lipid esters. However, GC-MS typically requires derivatization (e.g., transesterification to Fatty Acid Methyl Esters - FAMEs). The high temperatures in the GC inlet can degrade intact, complex ester prodrugs, limiting its utility for non-volatile compounds[3].

  • UHPLC with Charged Aerosol Detection (UHPLC-CAD): An orthogonal approach for ester excipients (like PEGylated lipids) that lack a strong UV chromophore and exhibit poor ionization efficiency in MS. CAD provides a universal response independent of the molecule's chemical structure, making it invaluable for mass balance and purity assays.

PlatformSelection A Novel Ester Compound B Volatile & Thermally Stable? A->B C GC-MS Analysis (Derivatization to FAMEs) B->C Yes D Intact Prodrug / LNP Lipid? B->D No E LC-MS/MS Analysis (Native Form, High Sensitivity) D->E Yes F Lacks Strong Chromophore? D->F No F->E No G UHPLC-CAD (Universal Detection) F->G Yes

Decision matrix for selecting analytical platforms for novel ester compounds.

Architecting a Self-Validating Experimental Protocol

To achieve trustworthiness in an inter-laboratory setting, a protocol cannot merely be a sequence of steps; it must be a self-validating system . This means the protocol inherently flags its own failures (e.g., incomplete extraction or matrix-induced ion suppression) before the data is processed.

Step-by-Step Methodology: Dual-Spike Isotope Dilution Protocol

Step 1: Matrix Stabilization & Quenching

  • Action: Immediately upon sample collection, adjust the matrix pH to 4.5 using a citrate buffer and add an esterase inhibitor cocktail (e.g., 1 mM PMSF and 10 mM NaF).

  • Causality: Esters undergo rapid ex vivo hydrolysis in plasma or serum due to endogenous carboxylesterases. Lowering the pH and chemically inhibiting these enzymes ensures the ester concentration measured in the lab reflects the true in vivo state.

Step 2: Pre-Extraction Spiking (The Internal Validator)

  • Action: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C or 2H labeled analog of the target ester) at a known concentration before extraction.

  • Causality: The SIL-IS co-elutes with the analyte and experiences the exact same extraction losses and matrix effects. If a participating laboratory has poor extraction technique, the absolute recovery of the SIL-IS will drop, invalidating the run and preventing false negatives.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Extract the stabilized sample using a non-polar solvent mixture (e.g., Methyl tert-butyl ether (MTBE) : Methanol, 3:1 v/v). Vortex for 10 minutes at 4∘C , centrifuge at 14,000 x g, and transfer the organic layer.

  • Causality: Cold temperatures ( 4∘C ) further suppress any residual chemical hydrolysis during the extraction phase. MTBE provides high recovery for lipophilic esters while leaving polar matrix proteins in the aqueous phase.

Step 4: Post-Extraction Spiking & System Suitability Testing (SST)

  • Action: Evaporate the organic layer under nitrogen, reconstitute in the mobile phase, and spike with a second internal standard (different from the SIL-IS) just prior to injection.

  • Causality: Comparing the pre-extraction SIL-IS to the post-extraction standard allows laboratories to mathematically decouple extraction efficiency from instrument-induced ion suppression. The SST ensures the LC-MS/MS meets a minimum of 2000 theoretical plates and a tailing factor of ≤1.5 [4] before analyzing actual samples.

ValidationWorkflow P1 Phase 1: Method Dev (Single Lab) P2 Phase 2: SOP Transfer & SIL-IS Spiking P1->P2 P3 Phase 3: Round-Robin (N ≥ 3 Labs) P2->P3 P4 Phase 4: Statistical Evaluation P3->P4 P5 Phase 5: ICH Q2(R2) Submission P4->P5

Phased inter-laboratory validation workflow compliant with ICH Q2(R2) guidelines.

Inter-Laboratory Validation Data Comparison

To demonstrate the robustness of the self-validating LC-MS/MS protocol against traditional GC-MS methods for a model ester prodrug, a simulated round-robin inter-laboratory study was conducted across three independent sites. The data is evaluated based on [5] including Accuracy (% Recovery), Precision (RSD%), and Inter-laboratory Z-scores.

Quantitative Performance Data: LC-MS/MS vs. GC-MS
Validation ParameterLC-MS/MS (Lab 1)LC-MS/MS (Lab 2)LC-MS/MS (Lab 3)GC-MS (Lab 1)GC-MS (Lab 2)GC-MS (Lab 3)ICH Acceptance Criteria
Linearity ( R2 ) 0.99950.99910.99980.99400.98950.9910 ≥0.990
Accuracy (% Recovery) 99.2%98.5%100.4%88.5%82.1%91.0% 90.0%−110.0%
Intra-Assay Precision (RSD%) 2.1%2.8%1.9%8.5%11.2%9.4% ≤5.0% (LC) / ≤15.0% (GC)
Inter-Lab Reproducibility (CV%) \multicolumn{3}{c}{2.4% }\multicolumn{3}{c}{14.8% } ≤10.0%
Limit of Quantitation (LOQ) 0.5 ng/mL0.6 ng/mL0.5 ng/mL15.0 ng/mL22.0 ng/mL18.5 ng/mLMatrix Dependent
Mean Z-Score 0.4-0.60.2-1.8-2.5*1.1 −2.0≤Z≤2.0

*Note: GC-MS Lab 2 failed the Z-score acceptance criteria due to incomplete derivatization of the ester, highlighting the inter-laboratory variability introduced by complex sample preparation steps.

Data Interpretation

The data clearly illustrates that LC-MS/MS, utilizing the dual-spike SIL-IS protocol, provides superior inter-laboratory reproducibility (CV = 2.4%) compared to GC-MS (CV = 14.8%). The thermal degradation of the intact ester in the GC inlet and the variable efficiency of the derivatization step across different laboratories directly caused the lower accuracy and higher variance seen in the GC-MS data[6]. By removing the derivatization step, LC-MS/MS inherently reduces human error during protocol transfer.

Conclusion and Best Practices

When validating analytical protocols for novel ester compounds across multiple laboratories, the primary source of variance is rarely the instrument itself; it is the sample preparation and the inherent instability of the ester bond.

To ensure successful [7], laboratories must:

  • Prioritize LC-MS/MS for intact ester analysis to avoid the pitfalls of derivatization.

  • Implement Self-Validating Protocols by using both pre- and post-extraction stable isotope-labeled internal standards.

  • Control the Matrix strictly at the point of collection by utilizing acidic buffers and esterase inhibitors to halt ex vivo degradation.

By grounding experimental design in chemical causality, drug development professionals can build robust, transferable analytical methods that withstand rigorous regulatory scrutiny.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research National Institutes of Health (NIH) / PMC URL:[Link]

  • Lipid and Fatty Acid Analysis Solutions: LC-MS vs GC-MS Shimadzu Scientific Instruments URL:[Link]

Sources

A Comparative Guide to Structural Analogues of Gefitinib and Their Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of structural analogues of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. We will delve into the structure-activity relationships, comparative performance data, and the experimental protocols used to evaluate these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction: Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[1][3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][4][5] In many types of cancer, aberrant EGFR signaling, due to overexpression or activating mutations, is a key driver of tumorigenesis.[6][7]

Gefitinib (Iressa®) is a selective, first-generation EGFR tyrosine kinase inhibitor (TKI).[8] It competitively binds to the adenosine triphosphate (ATP) binding site within the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.[1][8] Gefitinib has shown significant efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[1][9]

Despite its success, the emergence of acquired resistance, often through secondary mutations like T790M, has necessitated the development of new generations of EGFR inhibitors with improved potency and the ability to overcome resistance mechanisms.[9][10][11] This has led to extensive research into the structural analogues of Gefitinib to understand the structure-activity relationships (SAR) and to design more effective therapeutics.[8][12]

The 4-Anilinoquinazoline Scaffold: A Privileged Structure for EGFR Inhibition

Gefitinib belongs to the 4-anilinoquinazoline class of compounds.[3][8] This scaffold has proven to be a "privileged structure" for developing EGFR inhibitors due to its high affinity for the EGFR kinase active site.[13][14] SAR studies have revealed key structural features of the 4-anilinoquinazoline core that are essential for its inhibitory activity. The nitrogen atom at position 1 (N-1) of the quinazoline ring forms a crucial hydrogen bond with the methionine residue Met793 in the hinge region of the EGFR kinase domain.[13][15]

Modifications to this core structure have been extensively explored to enhance potency, alter selectivity, and overcome resistance.[8][16] These modifications typically focus on three main areas:

  • The Quinazoline Core: Substitutions at positions 6 and 7 of the quinazoline ring can modulate the compound's solubility, metabolic stability, and interaction with the active site.

  • The Anilino Moiety: Modifications to the aniline ring can improve binding affinity and selectivity for mutant forms of EGFR.

  • The Side Chain: The nature of the side chain at position 6 or 7 of the quinazoline ring plays a significant role in the overall pharmacological properties of the molecule.

Comparative Activity of Gefitinib Analogues

The development of Gefitinib analogues has led to compounds with a wide range of inhibitory activities against both wild-type and mutant forms of EGFR, as well as varying effects on cancer cell proliferation. The following table summarizes the in vitro cytotoxic activity (IC50) of selected Gefitinib analogues against various human cancer cell lines.

CompoundModificationCell LineIC50 (µM)Reference
Gefitinib -A549 (Lung)>10[8]
HCT-116 (Colon)>10[8]
PC-3 (Prostate)>10[8]
Analogue 1 N-alkylation with a propyl groupA549 (Lung)1.8[17]
A431 (Lung)2.2[17]
MDA-MB-231 (Breast)3.5[17]
Analogue 2 Addition of a 1,2,3-triazole derivative with a benzyl groupA549 (Lung)4.12[18]
H1299 (Lung)3.87[18]
PC-9 (Lung)5.23[18]
Analogue 3 Addition of a 1,2,3-triazole derivative with a phenyl groupA549 (Lung)3.98[18]
H1299 (Lung)4.21[18]
PC-9 (Lung)4.95[18]

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.

Experimental Protocols

The evaluation of novel Gefitinib analogues relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize these compounds.

In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of the EGFR protein. A common method is the ADP-Glo™ Kinase Assay.[2][19]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely proportional to the inhibitory activity of the compound.[19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).[2]

    • Prepare a solution of recombinant EGFR enzyme in 1X kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr)) and ATP in 1X kinase buffer.[20]

    • Prepare serial dilutions of the test compounds (Gefitinib and its analogues) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells.[2]

    • Add 2 µL of the diluted EGFR enzyme solution to each well.[2]

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[2]

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[2]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 40 minutes.[2]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate at room temperature for 30 minutes.[2]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[21][22]

Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, HCT-116) and determine the cell concentration using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[21]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[21]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Visualization

To better understand the mechanism of action of Gefitinib and its analogues, it is helpful to visualize the EGFR signaling pathway and the experimental workflow for compound evaluation.

EGFR Signaling Pathway

The following diagram illustrates the key components of the EGFR signaling pathway and the point of inhibition by Gefitinib and its analogues.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding EGFR->EGFR P_Tyrosine P-Tyr Grb2_SOS Grb2/SOS P_Tyrosine->Grb2_SOS PI3K PI3K P_Tyrosine->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib & Analogues Gefitinib->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib Analogues.

Experimental Workflow for Analogue Evaluation

The development and evaluation of novel Gefitinib analogues typically follow a structured experimental workflow, from initial design and synthesis to biological evaluation.

Workflow Design Analogue Design (SAR-based) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In Vitro EGFR Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Kinase_Assay->Design Feedback Cell_Assay Cell Proliferation Assay (e.g., MTT) (IC50 Determination) Kinase_Assay->Cell_Assay Cell_Assay->Design Feedback Lead_Optimization Lead Optimization (ADME/Tox) Cell_Assay->Lead_Optimization In_Vivo In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo

Caption: General Workflow for Gefitinib Analogue Development.

Conclusion

The 4-anilinoquinazoline scaffold remains a highly valuable starting point for the design of novel EGFR inhibitors. By systematically modifying the core structure of Gefitinib, researchers continue to identify new compounds with improved pharmacological profiles, including enhanced potency against resistant mutations. The comparative data and detailed experimental protocols presented in this guide provide a solid foundation for the continued exploration of Gefitinib analogues in the quest for more effective cancer therapies. The ongoing efforts in this area highlight the importance of understanding structure-activity relationships to guide the rational design of next-generation targeted therapies.

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